3-(Difluoromethyl)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)3-1-7-2-3/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROEAZUSMCUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(Difluoromethyl)azetidine: A Key Building Block for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides an in-depth technical overview of 3-(difluoromethyl)azetidine, a valuable saturated heterocycle for medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, strategic applications, and safety protocols. A representative, field-proven synthetic methodology is detailed, offering researchers a practical foundation for its preparation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the creation of next-generation therapeutics.
Part 1: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in modern drug design.[1][2][3] Its incorporation into molecular frameworks offers a distinct advantage over more common saturated rings like piperidine or pyrrolidine. The inherent ring strain and non-planar geometry of the azetidine moiety impart a desirable three-dimensionality (sp³-rich character) to drug candidates. This can lead to significant improvements in key pharmacokinetic properties, including enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability.[1][4]
The strategic introduction of fluorine atoms, particularly the difluoromethyl (-CHF₂) group, further amplifies the utility of this scaffold. The difluoromethyl group serves as a unique bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bond donation while significantly altering local electronics and lipophilicity. This modification can enhance binding affinity to biological targets, block sites of metabolic oxidation, and fine-tune pKa, making this compound a highly sought-after building block for designing potent and selective enzyme inhibitors and receptor modulators.[4][5] Its application is particularly noted in the development of therapeutics for central nervous system (CNS) disorders and inflammatory diseases.[4]
Part 2: Core Identifiers and Physicochemical Properties
Accurate identification is critical for regulatory compliance, procurement, and experimental design. This compound is most commonly handled and available as its hydrochloride salt to improve stability and handling.[4][6]
| Identifier | This compound (Free Base) | This compound hydrochloride (HCl Salt) |
| CAS Number | 1258067-20-7 | 1354792-76-9[4][6] |
| Molecular Formula | C₄H₇F₂N | C₄H₈ClF₂N[4] |
| Molecular Weight | 107.10 g/mol | 143.56 g/mol [4] |
| IUPAC Name | This compound | This compound;hydrochloride[6] |
| Canonical SMILES | C1C(CN1)C(F)F | C1C(CN1)C(F)F.Cl[6] |
| InChI Key | IMROEAZUSMCUNE-UHFFFAOYSA-N | NYMQWAUMUHQGQQ-UHFFFAOYSA-N[6] |
| Physical Form | Not specified (presumed oil) | Solid |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Not applicable |
| logP (Computed) | 0.47 | Not applicable |
Part 3: Representative Synthesis Protocol
While various strategies exist for the synthesis of functionalized azetidines, a robust and common approach involves the modification of a readily available, protected precursor.[5] The following protocol describes a scientifically sound, multi-step synthesis starting from N-Boc-3-azetidinone, a widely used intermediate.
Causality: The synthesis hinges on the nucleophilic addition of a difluoromethyl equivalent to the ketone of the starting material, followed by the removal of the resulting hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group is used to prevent side reactions involving the azetidine nitrogen and is removed in the final step under acidic conditions to yield the desired product.
Caption: A representative 3-step synthesis workflow for this compound HCl.
Detailed Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq) (CAS: 398489-26-4).
-
Solvent & Inerting: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Purge the flask with nitrogen and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add (Difluoromethyl)trimethylsilane (TMSCHF₂) (1.5 eq) to the cooled solution. Subsequently, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up & Isolation: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tertiary alcohol.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate (Barton-McCombie Deoxygenation)
-
Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol product from Step 1 (1.0 eq) and dissolve in anhydrous THF.
-
Xanthate Formation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Add carbon disulfide (CS₂) (1.5 eq) dropwise, followed by methyl iodide (MeI) (1.5 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Radical Reduction: To the crude xanthate intermediate solution, add tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to reflux (approx. 80-90 °C in toluene) for 2-4 hours.
-
Work-up & Isolation: Cool the reaction mixture to room temperature and concentrate in vacuo. Purify the residue directly by flash chromatography on silica gel to afford the Boc-protected product.
Step 3: Synthesis of this compound Hydrochloride
-
Vessel Preparation: Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Deprotection: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Reaction & Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: The resulting solid can be collected by filtration, washed with cold diethyl ether or DCM, and dried under vacuum to yield the final product as a hydrochloride salt.
Part 4: Safety, Handling, and Storage
The hydrochloride salt of this compound is classified as hazardous. Adherence to safety protocols is mandatory.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory | H335: May cause respiratory irritation. |
| Signal Word | Warning |
Handling Protocols:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
In case of contact, follow standard first aid measures and consult the Safety Data Sheet (SDS).
Storage:
-
Store in a tightly sealed container in a dry, cool place.
-
Recommended storage temperature is 2-8°C under an inert atmosphere.[4]
Part 5: Conclusion
This compound is a powerful and versatile building block for drug discovery. Its unique combination of a strained, sp³-rich azetidine core and the bioisosteric difluoromethyl group provides medicinal chemists with a valuable tool to optimize the potency and pharmacokinetic profiles of lead compounds. The synthetic pathway outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. Proper adherence to safety and handling procedures is essential when working with this compound and its intermediates.
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Couty, F., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 2023.
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AK Scientific, Inc. Safety Data Sheet: 3-[(2,3-Difluorophenyl)-fluoromethyl]azetidine.
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An In-Depth Technical Guide to 3-(Difluoromethyl)azetidine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Difluoromethyl)azetidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, strategic applications, and practical synthetic methodologies, offering field-proven insights into its role in contemporary pharmaceutical design.
Core Molecular Profile
This compound is a saturated, four-membered nitrogen heterocycle substituted with a difluoromethyl group. This unique combination of a strained ring and a specialized fluorinated moiety imparts desirable characteristics for drug design. The free base and its more commonly handled hydrochloride salt are the primary forms of this compound.
Molecular Formula and Weight
The fundamental properties of this compound and its hydrochloride salt are summarized below. These values are foundational for all stoichiometric calculations in synthesis and analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₄H₇F₂N | 107.10 | 1258067-20-7[1] |
| This compound HCl | C₄H₈ClF₂N | 143.56 | 1354792-76-9[2] |
Physicochemical Properties
The physicochemical profile of a building block is critical for predicting its behavior in both chemical reactions and biological systems. The introduction of the difluoromethyl group significantly modulates the properties of the parent azetidine ring.
| Property | Value (Predicted/Reported) | Significance in Drug Discovery |
| LogP | 0.4709[1] | Represents lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability, a key attribute for oral bioavailability. |
| pKa (of conjugate acid) | ~7.5 - 8.5 (Estimated) | The electron-withdrawing nature of the difluoromethyl group reduces the basicity of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.29). This modulation can prevent off-target interactions with acidic receptors and fine-tune binding interactions. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų[1] | Indicates the surface area occupied by polar atoms. A low TPSA like this is often correlated with good cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 1[1] | The azetidine nitrogen can act as a hydrogen bond acceptor. |
| Hydrogen Bond Donors | 1[1] | The azetidine nitrogen (when protonated) and the C-H bond of the difluoromethyl group can act as hydrogen bond donors. |
The Strategic Value in Medicinal Chemistry
The utility of this compound is not accidental; it is a result of the deliberate combination of two "privileged" chemical motifs: the azetidine ring and the difluoromethyl group. Understanding the causality behind this choice is key to leveraging its full potential.
Caption: The strategic combination of the azetidine ring and the difluoromethyl group.
The Azetidine Scaffold: A Privileged Structure
Azetidines have become vital motifs in drug discovery.[3] Their strained four-membered ring is not a liability but an asset that confers:
-
Conformational Rigidity : The rigid structure reduces the number of low-energy conformations a molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[4]
-
Three-Dimensionality : As the pharmaceutical industry moves away from flat, aromatic molecules, the sp³-rich character of azetidine provides an excellent scaffold to orient substituents in three-dimensional space. This can improve solubility and selectivity.[3]
-
Novel Chemical Space : Azetidines serve as effective bioisosteres for larger, more common rings like pyrrolidine and piperidine, offering a way to explore new intellectual property space while maintaining or improving pharmacological properties.
The Difluoromethyl Group: A Unique Bioisostere
The difluoromethyl (-CHF₂) group is a powerful tool for fine-tuning molecular properties. Unlike the more common trifluoromethyl (-CF₃) group, it retains a hydrogen atom, making it a weak hydrogen bond donor. This allows it to act as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, which are often sites of metabolic oxidation.[5]
Key advantages include:
-
Metabolic Stability : The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can block a metabolic hotspot and increase a drug candidate's half-life.
-
Enhanced Lipophilicity : The -CHF₂ group increases lipophilicity more modestly than a -CF₃ group, providing a tool to fine-tune permeability and bioavailability.
-
pKa Modulation : As an electron-withdrawing group, it lowers the pKa of the nearby azetidine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile.
Synthesis and Handling
This compound is typically prepared as its hydrochloride salt for improved stability and ease of handling. While specific, proprietary industrial syntheses vary, a common laboratory-scale approach involves the transformation of a protected 3-azetidinone precursor.
Representative Synthetic Workflow
The following diagram illustrates a plausible, multi-step synthesis starting from commercially available N-Boc-3-azetidinone. This pathway is representative of modern synthetic strategies for creating such fluorinated building blocks.
Caption: Conceptual synthetic workflow for fluorinated azetidines.
Safety and Handling
This compound hydrochloride is an irritant. Standard laboratory safety protocols should be strictly followed.[6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Handling : Avoid breathing dust, fumes, or gas. Use only in a well-ventilated area, such as a chemical fume hood.[7]
-
Storage : Store in a tightly-closed container in a cool, dry place (recommended 2-8°C).[1][2] Keep away from moisture.
-
First Aid : In case of skin or eye contact, rinse thoroughly with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[6]
Application in Synthesis: A Practical Protocol
This compound is primarily used as a secondary amine building block for introduction into larger molecules, often via N-alkylation, N-acylation, or N-arylation reactions. The following protocol provides a detailed, self-validating methodology for a copper-catalyzed N-arylation, a common and crucial transformation in drug discovery.
Caption: Experimental workflow for the N-arylation of this compound.
Protocol: Copper-Catalyzed N-Arylation with an Arylboronic Acid
This protocol describes a robust method for coupling this compound with an arylboronic acid. The success of the reaction is validated by monitoring the consumption of the starting materials via TLC or LC-MS.
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.2 equiv)
-
Pyridine (2.5 equiv)
-
Dichloromethane (DCM) or Toluene
-
Standard glassware for organic synthesis
Procedure:
-
Reagent Preparation : To a round-bottom flask, add this compound hydrochloride (1.0 equiv) and the chosen arylboronic acid (1.5 equiv).
-
Solvent Addition : Add the solvent (e.g., DCM/Toluene mixture) to create a stirrable suspension.
-
Base and Catalyst Addition : Add pyridine (2.5 equiv) to the mixture. The pyridine acts as a base to free the amine from its hydrochloride salt and as a ligand for the copper catalyst. Add copper(II) acetate (1.2 equiv).
-
Reaction Execution : Stir the reaction mixture vigorously at room temperature under an air atmosphere. The reaction is often open to the air as oxygen can facilitate the catalytic cycle.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting azetidine is consumed. This may take 24-72 hours.
-
Work-up : Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts, washing the pad with additional DCM. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient), to afford the pure N-arylated product.
Conclusion
This compound has emerged as a high-value building block for medicinal chemistry and drug development. Its design is a testament to the power of strategic molecular engineering, combining the conformational benefits of a strained ring system with the metabolic and electronic advantages of a difluoromethyl group. For researchers aiming to enhance metabolic stability, modulate basicity, and explore novel three-dimensional chemical space, this compound represents a compelling and versatile tool to accelerate the discovery of next-generation therapeutics.
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physical and chemical properties of 3-(Difluoromethyl)azetidine
An In-Depth Technical Guide to 3-(Difluoromethyl)azetidine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, saturated heterocycles have proven to be invaluable. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in drug discovery. Its inherent ring strain, sp3-rich character, and conformational rigidity can lead to improved solubility, metabolic stability, and binding affinity compared to more flexible or aromatic analogues.[1][2]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate a molecule's physicochemical properties. The difluoromethyl (CHF2) group, in particular, is a fascinating substituent. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. Its strong electron-withdrawing nature significantly impacts the basicity (pKa) of nearby amines, which can be crucial for optimizing drug-receptor interactions and oral bioavailability.[3][4][5]
This guide provides a comprehensive technical overview of this compound, a building block that combines the unique features of the azetidine scaffold with the powerful influence of the difluoromethyl group. We will delve into its physicochemical properties, reactivity, synthesis, and applications, offering insights for researchers, scientists, and drug development professionals aiming to leverage this valuable intermediate in their discovery programs.
Physicochemical Properties
The properties of this compound are dictated by the interplay between its strained heterocyclic core and the potent electronic effects of the difluoromethyl substituent.
Data Summary
The key quantitative physicochemical data for this compound are summarized below. It is important to note that several of these values are predicted through computational models, as is common for novel research chemicals.
| Property | Value | Source |
| Molecular Formula | C₄H₇F₂N | [6][7] |
| Molecular Weight | 107.10 g/mol | [6][7] |
| Predicted Boiling Point | 87.5 ± 15.0 °C | [6] |
| Predicted Density | 1.104 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 9.57 ± 0.40 | [6] |
| Predicted LogP | 0.47 | [7] |
| Physical Form | Solid (as hydrochloride salt) | [8] |
| CAS Number | 1258067-20-7 (free base) | [6][7] |
Expert Analysis
-
Basicity (pKa): The predicted pKa of ~9.57 is lower than that of unsubstituted azetidine (pKa ≈ 11.29). This significant decrease in basicity is a direct consequence of the strong inductive electron-withdrawing effect of the two fluorine atoms.[4][9] This modulation is a critical feature in drug design, as it can prevent unwanted protonation at physiological pH, potentially improving cell membrane permeability and reducing off-target interactions at cationic sites.
-
Lipophilicity (LogP): A LogP value of 0.47 indicates a relatively balanced character between hydrophilicity and lipophilicity. The introduction of fluorine typically increases lipophilicity, and the difluoromethyl group serves as a "lipophilic hydrogen bond donor," a unique property that can enhance interactions with protein targets.[4]
-
Handling and Storage: this compound and its hydrochloride salt should be stored in a dry, sealed container under an inert atmosphere at 2-8°C.[3][7][8] It is incompatible with strong acids, acid chlorides, and oxidizing agents.[10]
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton spectrum is expected to show distinct signals. The proton on the carbon bearing the difluoromethyl group (CHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The protons on the azetidine ring would likely present as complex multiplets. The N-H proton would be a broad singlet, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would reveal four signals. The carbon of the CHF₂ group would appear as a triplet due to one-bond carbon-fluorine coupling. The three carbons of the azetidine ring would also be present, with their chemical shifts influenced by their proximity to the nitrogen and the electron-withdrawing substituent.
-
¹⁹F NMR: The fluorine spectrum would be the most straightforward, showing a doublet centered around the typical chemical shift for a CHF₂ group, arising from coupling to the adjacent proton.
-
Mass Spectrometry: The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at m/z = 107. Key fragmentation patterns would likely involve the loss of fluorine or the cleavage of the azetidine ring.
Synthesis and Reactivity
Reactivity Profile
The chemical behavior of this compound is governed by two primary factors: the ring strain of the four-membered ring and the electronic influence of the difluoromethyl group.
-
Strain-Driven Reactivity: Azetidines possess significant ring strain (~25.4 kcal/mol), making them more reactive than their five-membered (pyrrolidine) counterparts but more stable and easier to handle than three-membered (aziridine) rings.[2] This strain facilitates nucleophilic ring-opening reactions, making the azetidine ring a versatile synthon for accessing substituted acyclic amines.[2][5]
-
Electronic Effects: The electron-withdrawing CHF₂ group reduces the nucleophilicity of the ring nitrogen.[5] This means that reactions involving the nitrogen as a nucleophile, such as N-alkylation or N-acylation, may require more forcing conditions (e.g., stronger bases or electrophiles) than with unsubstituted azetidine.
Proposed Synthetic Protocol
A robust synthesis of this compound can be envisioned via a multi-step sequence starting from a commercially available, N-protected azetidin-3-one. This protocol is based on established methodologies for the functionalization of azetidine rings.
Step-by-Step Methodology:
-
Step 1: Nucleophilic Difluoromethylation of N-Boc-azetidin-3-one
-
Protocol: To a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add (Difluoromethyl)trimethylsilane (TMS-CHF₂, 1.5 eq.). Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq.) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Causality: N-Boc-azetidin-3-one is a stable, easily handled starting material. The Boc (tert-butyloxycarbonyl) group protects the nitrogen from reacting and can be removed under acidic conditions. TMS-CHF₂ serves as a nucleophilic source of the "CHF₂⁻" anion upon activation with a fluoride source like TBAF. The low temperature is critical to control the reactivity and prevent side reactions.
-
-
Step 2: Deoxygenation of the Tertiary Alcohol
-
Protocol: The crude product from Step 1, N-Boc-3-(difluoromethyl)azetidin-3-ol, is subjected to a Barton-McCombie deoxygenation. First, the alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate ester). Then, the intermediate is treated with a radical initiator (AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a safer, modern alternative like tris(trimethylsilyl)silane) in a solvent like toluene at reflux.
-
Causality: Direct reduction of the tertiary alcohol is challenging. The Barton-McCombie reaction is a reliable, field-proven method for removing hydroxyl groups by converting them into a more easily cleaved C-O bond via a radical-mediated pathway. This provides a clean conversion to the desired product.
-
-
Step 3: Deprotection of the Boc Group
-
Protocol: Dissolve the product from Step 2 in a suitable solvent like dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq.) or a solution of HCl in dioxane (4M). Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Causality: The Boc group is specifically designed to be stable to a wide range of conditions but labile to strong acid. The acid protonates the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine, typically as an acid salt (e.g., trifluoroacetate or hydrochloride). The volatile byproducts (isobutylene and CO₂) are easily removed.
-
-
Step 4: Work-up and Isolation
-
Protocol: After deprotection, the solvent and excess acid are removed under reduced pressure. The resulting salt can be purified by recrystallization. To obtain the free base, the salt is dissolved in water, the solution is basified with a strong base (e.g., NaOH or K₂CO₃) to pH >12, and the product is extracted with an organic solvent like dichloromethane. The organic layers are dried over Na₂SO₄, filtered, and concentrated to yield this compound.
-
Causality: This standard aqueous work-up effectively separates the desired amine product from the acid and any non-basic impurities. Conversion to the free base is often necessary for subsequent synthetic steps.
-
Applications in Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a high-value building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Scaffold for Bioactive Molecules: It is explicitly used as a reactant in the preparation of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1), a target for treating inflammatory diseases.[6]
-
Pharmacokinetic Enhancement: The combination of the strained azetidine ring and the difluoromethyl group can significantly enhance a drug's metabolic stability and membrane permeability.[3] The azetidine core introduces a three-dimensional structure that can disrupt metabolic attack, while the CHF₂ group replaces metabolically labile protons or hydroxyl groups.
-
Enzyme Inhibitors and Receptor Modulators: Fluorine's high electronegativity allows it to participate in unique, potent interactions with enzyme active sites (e.g., hydrogen bonds, dipole interactions). Therefore, incorporating this moiety is a common strategy in the design of highly potent and selective enzyme inhibitors and receptor modulators.[3] The azetidine scaffold itself is found in numerous FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscoring its clinical relevance.[1]
Conclusion
This compound represents a powerful convergence of two highly impactful strategies in modern drug design: the use of strained heterocyclic scaffolds and the strategic application of fluorine. Its unique combination of properties—a conformationally restricted core, modulated basicity, and potential for enhanced metabolic stability and binding interactions—makes it an exceptionally valuable building block. For researchers in drug discovery, mastering the synthesis and application of this intermediate opens a direct path to novel chemical matter with promising, pre-optimized pharmacokinetic characteristics. As the demand for sp³-rich, three-dimensional molecules continues to grow, the role of functionalized azetidines like this one is set to become even more prominent.
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A Technical Guide to the Synthesis and Discovery of Novel 3-(Difluoromethyl)azetidine Analogs
Abstract
The confluence of the strained, sp³-rich azetidine ring and the unique bioisosteric properties of the difluoromethyl group presents a compelling opportunity in modern medicinal chemistry. The 3-(difluoromethyl)azetidine scaffold is an emerging motif designed to enhance key drug-like properties, including metabolic stability, membrane permeability, and target engagement through unique hydrogen bonding interactions. This guide provides an in-depth exploration of the strategic considerations and synthetic methodologies for accessing these valuable analogs. We will dissect the rationale behind experimental design, present detailed, field-tested protocols, and offer a forward-looking perspective on the discovery of next-generation therapeutics built upon this promising scaffold.
The Strategic Imperative: Uniting Two Privileged Motifs
In the landscape of drug discovery, the deliberate construction of molecular architecture is paramount. The strategic combination of the azetidine ring and the difluoromethyl group is a prime example of rational design aimed at overcoming common pharmacological hurdles.
The Azetidine Scaffold: A Compact Powerhouse
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in drug design.[1] Its value lies in a unique combination of properties:
-
Improved Physicochemical Profile: Incorporation of an azetidine moiety often enhances aqueous solubility and metabolic stability while reducing lipophilicity, key attributes for favorable pharmacokinetics.[1][2][3]
-
Three-Dimensionality: The rigid, non-planar structure of the azetidine ring allows for the precise vectorial positioning of substituents in three-dimensional space, enabling more specific and potent interactions with biological targets.[1]
-
Novel Chemical Space: As a bioisosteric replacement for more common motifs like piperidines or pyrrolidines, azetidines provide access to novel chemical space, offering a path to escape patent-congested areas and discover new structure-activity relationships (SAR).[1]
Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its clinical relevance and therapeutic success.[3]
The Difluoromethyl Group: More Than Just a Fluorine Moiety
The difluoromethyl (-CF₂H) group is a fascinating and highly valuable functional group in medicinal chemistry, acting as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[4][5] Its utility stems from a unique electronic profile:
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group possesses an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target binding affinity and specificity.[4][6] It acts as a hydrogen bond donor on a scale similar to thiophenols and anilines.[6]
-
Metabolic Shield: The strong carbon-fluorine bonds significantly increase resistance to oxidative metabolism, often extending a drug's half-life.[4]
-
Modulation of Physicochemical Properties: The introduction of a -CF₂H group enhances lipophilicity and membrane permeability without the substantial steric bulk of other lipophilic groups, thereby improving bioavailability.[4]
The diagram below illustrates the bioisosteric replacement of a hydroxyl group with a difluoromethyl group, highlighting the key property modulations that are attractive for drug design.
Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound analogs presents a significant challenge due to the inherent strain of the four-membered ring and the specific reactivity required for difluoromethylation.[7] The choice of strategy depends largely on the availability of starting materials and the desired stage of diversification. We will focus on two primary approaches: late-stage difluoromethylation of a pre-formed azetidine scaffold and the construction of the ring from a difluoromethyl-containing precursor.
Strategy A: Late-Stage Functionalization of 3-Hydroxyazetidine
This is arguably the most powerful and modular approach, as it leverages a common and commercially available building block, N-protected 3-hydroxyazetidine, and directly converts the hydroxyl group to its difluoromethyl bioisostere. This strategy is particularly valuable for rapidly generating analogs from a common intermediate.
Causality Behind the Choice: The direct replacement of an alcohol with a difluoromethyl group is a highly sought-after transformation.[8] Traditional methods are often harsh and multi-step. The advent of metallaphotoredox catalysis provides a mild and efficient solution, enabling this conversion on complex molecules.[8]
Workflow Overview:
-
Activation of the Hydroxyl Group: The alcohol is first converted into a reactive intermediate. Merging benzoxazolium-mediated deoxygenation with copper catalysis is a state-of-the-art method for this activation.[8]
-
Copper-Mediated C(sp³)–CF₂H Bond Formation: A copper catalyst facilitates the coupling of the activated alcohol with a suitable difluoromethyl source to form the target C-CF₂H bond.[8]
The following diagram outlines the logical workflow for this advanced synthetic approach.
Caption: Workflow for late-stage deoxydifluoromethylation of 3-hydroxyazetidine.
Strategy B: Deoxyfluorination of Azetidine-3-carbaldehyde
An alternative late-stage approach involves the conversion of a carbonyl group to the difluoromethylene group. This requires the synthesis of an N-protected azetidine-3-carbaldehyde, which can be accessed via oxidation of 3-hydroxyazetidine.
Causality Behind the Choice: Deoxyfluorination is a classic and reliable method for installing gem-difluoro groups.[4] Reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are effective for this transformation, although they must be handled with care due to their reactivity. This method provides an orthogonal approach to the metallaphotoredox strategy.
Key Steps:
-
Oxidation: Swern or Dess-Martin oxidation of N-Boc-3-hydroxyazetidine to yield N-Boc-azetidine-3-carbaldehyde.
-
Deoxyfluorination: Treatment of the aldehyde with a deoxyfluorinating agent (e.g., DAST) to yield the N-Boc-3-(difluoromethyl)azetidine.
Experimental Protocol: Deoxydifluoromethylation of N-Boc-3-hydroxyazetidine
This protocol is a representative example based on modern synthetic advancements. It is designed to be a self-validating system, with clear steps and checkpoints.
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium tetrafluoroborate (Activation Reagent, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.1 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 3.0 equiv)
-
Potassium Methoxide (KOMe, 3.0 equiv)
-
Iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.01 equiv)
-
Anhydrous 1,4-Dioxane (solvent)
-
Trifluoroacetic Acid (TFA) for deprotection
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube, add N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol), the activation reagent (320 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), dtbpy (27 mg, 0.1 mmol), and the iridium photocatalyst (11 mg, 0.01 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon for 15 minutes.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe. Stir the resulting suspension at room temperature. In a separate vial, pre-mix TMSCF₂H (366 mg, 3.0 mmol) and KOMe (210 mg, 3.0 mmol) in 2 mL of dioxane and add this mixture to the reaction tube.
-
Photocatalysis: Place the reaction tube approximately 5 cm from a 34W blue LED lamp and begin irradiation with vigorous stirring. Maintain the reaction temperature at 25 °C using a cooling fan.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 10-25% ethyl acetate in hexanes) to afford N-Boc-3-(difluoromethyl)azetidine.
-
Deprotection: Dissolve the purified product in DCM (5 mL) and add TFA (1 mL). Stir at room temperature for 2 hours. Concentrate the solution under reduced pressure to yield the desired this compound as its TFA salt.
Data Summary and Characterization
The successful synthesis of a library of analogs requires rigorous characterization. The following table presents hypothetical data for a small series of synthesized compounds, demonstrating the type of information crucial for SAR studies.
| Analog ID | Structure (R-group on Azetidine-N) | Yield (%) | Purity (HPLC, %) | Key ¹⁹F NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| AZD-001 | H (TFA Salt) | 85 (over 2 steps) | >98 | -110.5 (t, J = 56.4 Hz) | 122.0670 |
| AZD-002 | Benzyl | 72 | >99 | -110.8 (t, J = 56.5 Hz) | 212.1139 |
| AZD-003 | 4-Fluorobenzyl | 68 | >98 | -110.7 (t), -115.2 (m) | 230.1045 |
| AZD-004 | Cyclohexylcarbonyl | 75 | >97 | -110.2 (t, J = 56.3 Hz) | 232.1507 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, area of chemical space for drug discovery. The strategic combination of the azetidine ring's favorable pharmacokinetic properties and the difluoromethyl group's unique bioisosteric character provides a powerful platform for developing next-generation therapeutics.[3][9] Late-stage functionalization strategies, particularly those employing metallaphotoredox catalysis, have significantly improved the accessibility of these compounds, enabling their broader evaluation in drug discovery campaigns.[8]
Future efforts will likely focus on developing asymmetric syntheses to access enantiopure this compound analogs, further refining our ability to probe specific interactions within chiral biological targets. As our synthetic toolbox expands, we can anticipate the increasing appearance of this valuable scaffold in clinical candidates across a wide range of therapeutic areas.
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Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University, Macmillan Group. [Link]
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Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
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The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
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spectroscopic analysis of 3-(Difluoromethyl)azetidine (NMR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Difluoromethyl)azetidine
Authored by a Senior Application Scientist
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and unique three-dimensional character to drug candidates.[1][2] The introduction of fluorine, particularly the difluoromethyl (CHF₂) group, further enhances metabolic stability and modulates electronic properties, making this compound a highly sought-after building block.[3][4] Unambiguous structural confirmation and purity assessment of this key intermediate are paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound, offering both foundational principles and field-proven experimental insights for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a fluorinated compound like this compound, a comprehensive analysis leverages ¹H, ¹³C, and ¹⁹F nuclei, each providing a unique and complementary piece of the structural puzzle. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, resulting in exceptional sensitivity comparable to that of ¹H NMR.[5][6]
¹H NMR Analysis: Deciphering Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Azetidine Ring Protons (C2-H₂, C4-H₂, C3-H): The four methylene protons at the C2 and C4 positions are diastereotopic and will appear as complex multiplets, typically in the range of 3.5-4.5 ppm. Their exact chemical shifts and splitting patterns are influenced by the ring pucker and the substituent at C3. The methine proton at C3 is coupled to the adjacent ring protons and, crucially, to the geminal CHF₂ group.
-
Difluoromethyl Proton (CHF₂): This proton is the most characteristic signal. It experiences coupling to two equivalent fluorine atoms, resulting in a triplet. This triplet is further split by the vicinal C3-proton, leading to a triplet of doublets (td) . The chemical shift for this proton is typically found significantly downfield, often in the 5.8-6.5 ppm range, due to the deshielding effect of the two fluorine atoms.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework and is highly informative due to carbon-fluorine coupling.
-
Azetidine Ring Carbons (C2, C4, C3): The C2 and C4 carbons will appear in the aliphatic region, typically around 50-60 ppm. The C3 carbon, directly attached to the electron-withdrawing CHF₂ group, will be shifted downfield.
-
Difluoromethyl Carbon (CHF₂): This carbon signal is definitive. Due to the direct one-bond coupling to two fluorine atoms (¹JCF), it appears as a distinct triplet with a large coupling constant (typically >200 Hz). Its chemical shift is generally observed in the 110-120 ppm range. Furthermore, the C3 carbon of the azetidine ring will exhibit a smaller two-bond coupling (²JCF), appearing as a triplet or a doublet of doublets depending on other couplings.
¹⁹F NMR Analysis: The Definitive Fluorine Signature
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap.[7][8]
-
Difluoromethyl Fluorines (CHF₂): The two fluorine atoms are chemically equivalent and will produce a single resonance signal. This signal is split into a doublet by the geminal proton (²JHF, typically ~50-60 Hz). Each peak of this doublet is further split into a triplet by the two vicinal protons on the azetidine ring (C3-H), though often this appears as a broader doublet of doublets (dd) or a doublet of triplets (dt) depending on the specific coupling constants to the C3 methine proton. The chemical shift typically falls within the -110 to -130 ppm range relative to CFCl₃.[9]
Summary of Expected NMR Data
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| ¹H | CHF₂ | 5.8 – 6.5 | Triplet of Doublets (td) | ²JHF ≈ 50-60; ³JHH ≈ 4-8 |
| CH₂ (Ring) | 3.5 – 4.5 | Multiplet (m) | - | |
| CH (Ring) | 3.0 – 4.0 | Multiplet (m) | - | |
| NH | 1.5 – 3.0 (variable) | Broad Singlet (br s) | - | |
| ¹³C | CHF₂ | 110 – 120 | Triplet (t) | ¹JCF ≈ 235-245 |
| CH (Ring) | 35 – 45 | Triplet (t) (due to ²JCF) | ²JCF ≈ 20-25 | |
| CH₂ (Ring) | 50 – 60 | Singlet (s) | - | |
| ¹⁹F | CHF₂ | -110 – -130 (vs CFCl₃) | Doublet of Doublets (dd) | ²JHF ≈ 50-60; ³JHF ≈ 15-25 |
Protocol and Workflow for NMR Data Acquisition
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H/¹³C NMR, if quantitative analysis is needed.
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the chosen solvent. Standard high-resolution NMR instruments (e.g., 400 MHz) are sufficient.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (0-7 ppm).
-
¹⁹F NMR Acquisition: Using the same sample, acquire a one-dimensional fluorine spectrum. This may require a broadband probe or retuning of a dedicated probe. The spectral width should be set appropriately (e.g., -100 to -150 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time with a greater number of scans is required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
Workflow Diagram:
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and providing evidence of the molecular formula. The molecular formula of this compound is C₄H₇F₂N, with a monoisotopic mass of 107.0547 Da.[11][12]
Ionization Techniques and Expected Ions
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules. In positive ion mode, this compound is expected to be readily protonated at the nitrogen atom, yielding a prominent [M+H]⁺ ion at m/z 108.0619 . This is often the base peak in the spectrum, with minimal fragmentation.
-
Electron Impact (EI): This is a high-energy technique that causes extensive fragmentation. While the molecular ion ([M]⁺˙ at m/z 107.0547) may be observed, it is often weak. The fragmentation pattern provides structural clues. Common fragmentation pathways for fluorinated compounds involve the loss of fluorine or fluorinated fragments.[13]
Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | Calculated m/z | Interpretation |
| ESI (+) | [M+H]⁺ | 108.0619 | Protonated Molecule (Confirms MW) |
| ESI (+) | [M+Na]⁺ | 130.0439 | Sodium Adduct |
| EI | [M]⁺˙ | 107.0547 | Molecular Ion |
| EI | [M-H]⁺ | 106.0474 | Loss of a Hydrogen Radical |
| EI | [M-CHF₂]⁺ | 56.0500 | Loss of Difluoromethyl Radical |
Protocol and Workflow for MS Data Acquisition
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Infuse the sample directly into the ion source via a syringe pump or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in the desired mode (e.g., ESI positive). Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the [M+H]⁺ or [M]⁺˙ peak to confirm the molecular weight. Analyze any significant fragment ions to support the proposed structure.
Workflow Diagram:
Caption: Workflow for mass spectrometry analysis.
Integrated Structural Confirmation
The true power of spectroscopic analysis lies in the synergy of multiple techniques. No single method provides absolute proof. Instead, a confluence of evidence from NMR and MS builds an unassailable case for the structure and purity of this compound.
Caption: Convergence of spectroscopic data for structural confirmation.
This integrated approach ensures a self-validating system. The mass spectrum confirms the elemental composition predicted by the NMR data, while the specific splitting patterns and coupling constants observed in the ¹H, ¹³C, and ¹⁹F NMR spectra confirm the precise arrangement of those atoms in the this compound structure.
References
-
Wiley-VCH. (2008). Supporting Information for "Asymmetric Synthesis of 3-Trifluoromethyl-3,4-dihydro-2H-1,4-benzoxazines and Analogues". Angewandte Chemie International Edition. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Al-Fayyoumi, S., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
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Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]
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PubChem. This compound. [Link]
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MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]
-
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The Difluoromethyl Group: A Strategic Linchpin in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the repertoire of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth analysis of the multifaceted role of the difluoromethyl group in drug design. We will explore its fundamental physicochemical properties, its strategic application as a bioisostere, its impact on metabolic stability and pharmacokinetics, and the synthetic methodologies for its incorporation into bioactive molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and practical guidance to leverage the full potential of the difluoromethyl group in the pursuit of novel therapeutics.
The Unique Physicochemical Profile of the Difluoromethyl Group
The difluoromethyl group occupies a unique chemical space, bridging the properties of a methyl (-CH3) group and a trifluoromethyl (-CF3) group. Its distinct electronic nature, arising from the presence of two highly electronegative fluorine atoms and one hydrogen atom, imparts a suite of desirable characteristics that can be strategically exploited in drug design.[1][2]
A Lipophilic Hydrogen Bond Donor
Perhaps the most defining feature of the CF2H group is its capacity to act as a lipophilic hydrogen bond donor .[3][4][5] The polarized C-H bond in the CF2H group is sufficiently acidic to engage in hydrogen bonding interactions with biological targets, a capability absent in the trifluoromethyl group.[6] Studies have shown that the hydrogen bond donor strength of a difluoromethyl group is comparable to that of thiophenols, anilines, and amines.[3][4][5] This unique characteristic allows the CF2H group to serve as a bioisosteric replacement for common polar functional groups like hydroxyl (-OH) and thiol (-SH) groups, while simultaneously increasing lipophilicity.[7]
Modulation of Lipophilicity and pKa
The introduction of a difluoromethyl group generally increases the lipophilicity of a molecule, as measured by the logarithm of the partition coefficient (logP).[3][8] However, the magnitude of this increase is typically less than that observed with the more heavily fluorinated trifluoromethyl group.[2] This provides medicinal chemists with a valuable tool for fine-tuning lipophilicity to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The experimental ∆logP (water-octanol) values for replacing a methyl group with a difluoromethyl group (logP(XCF2H) - logP(XCH3)) have been shown to range from -0.1 to +0.4.[3][4][5]
Furthermore, the strong electron-withdrawing nature of the CF2H group can significantly influence the pKa of neighboring functional groups.[1] This modulation of acidity or basicity can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[9]
| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |
| Hansch-Fujita π Constant | +0.56 | ~+0.3 to +0.5 | +0.88[10][11] |
| Hydrogen Bond Donor Capability | No | Yes | No |
| Metabolic Stability | Low (prone to oxidation) | High | Very High[10][11] |
| Steric Size (van der Waals radius) | Smaller | Intermediate | Larger |
Table 1: Comparative Physicochemical Properties of Methyl, Difluoromethyl, and Trifluoromethyl Groups.
Strategic Applications in Drug Design
The unique properties of the difluoromethyl group translate into several strategic advantages in the drug discovery process.
Bioisosterism for Enhanced Potency and Selectivity
The ability of the CF2H group to act as a bioisostere for hydroxyl, thiol, and amine functionalities is a powerful strategy for improving drug-target interactions.[1][7] By replacing these metabolically labile groups, medicinal chemists can often enhance metabolic stability without sacrificing, and in some cases even improving, binding affinity.[7] The directional hydrogen bond offered by the CF2H group can lead to increased target specificity and potency.[7] For example, the mTORC1/2 selective inhibitor PQR620 features a difluoromethyl group that was found to be crucial for achieving over 1000-fold selectivity for mTOR over PI3Kα.[6]
Enhancing Metabolic Stability and Pharmacokinetics
The strong carbon-fluorine bonds in the difluoromethyl group confer significant resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][10] Replacing a metabolically vulnerable methyl or methylene group with a CF2H group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient-to-patient variability in drug exposure.[10][11] While generally stable, it is important to note that in some contexts, CYP-mediated hydroxylation at the difluoromethyl carbon can occur, potentially leading to the release of fluoride.[12]
Synthetic Methodologies for Difluoromethylation
The successful application of the difluoromethyl group in drug discovery is contingent on the availability of efficient and reliable synthetic methods for its installation. A variety of approaches have been developed, broadly categorized as electrophilic, nucleophilic, and radical difluoromethylation.[1]
Electrophilic Difluoromethylation
Electrophilic difluoromethylation reagents are employed to introduce the CF2H group onto nucleophilic substrates such as thiols, phenols, and enolates. Reagents like S-(difluoromethyl) sulfoximines and difluoromethylated hypervalent iodine species generate a difluorocarbene (:CF2) or a related electrophilic species that reacts with the nucleophile.
Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol is a general representation for the synthesis of aryl difluoromethyl ethers.[9]
-
Reagents and Materials:
-
Phenol substrate
-
Sodium chlorodifluoroacetate (ClCF2CO2Na)
-
Cesium carbonate (Cs2CO3) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel equipped with a magnetic stirrer and condenser
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
-
-
Procedure:
-
To a solution of the phenol (1.0 equiv) in DMF, add Cs2CO3 (2.0 equiv) and sodium chlorodifluoroacetate (2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.
-
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation involves the use of a difluoromethyl anion (CF2H-) equivalent, which can be generated from precursors like (trimethylsilyl)difluoromethane (TMSCF2H) in the presence of a base. These nucleophiles can participate in substitution reactions or additions to carbonyl compounds.
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules. These methods typically involve the generation of a difluoromethyl radical (•CF2H) from precursors such as bromodifluoromethane (BrCF2H) or sulfinates, often facilitated by photoredox catalysis.[7] This approach enables the direct C-H difluoromethylation of arenes and heterocycles.
Case Studies: The Difluoromethyl Group in Approved Drugs
The successful application of the difluoromethyl group is evident in several marketed drugs. For instance, Pantoprazole , a proton pump inhibitor, features a difluoromethoxy (-OCF2H) group which contributes to its metabolic stability and efficacy.[6] Another example is Roflumilast , a phosphodiesterase-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD), which also contains a difluoromethoxy group. These examples underscore the real-world impact of leveraging the unique properties of the difluoromethyl moiety in drug design.
Conclusion
The difluoromethyl group is a highly valuable and versatile functional group in the medicinal chemist's toolkit. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability and fine-tune lipophilicity, provides a powerful and nuanced approach to lead optimization.[1][2] As synthetic methodologies for the introduction of the CF2H group continue to advance, its strategic deployment is expected to play an increasingly important role in the development of the next generation of innovative medicines.
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An In-Depth Technical Guide: Exploring the Lipophilicity and Metabolic Stability of Difluoromethylated Compounds
Introduction: The Strategic Ascendance of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant interest due to its unique and nuanced physicochemical profile.[4] Unlike the more conventional trifluoromethyl (–CF₃) group, the –CF₂H moiety offers a delicate balance of properties, acting as a metabolically robust bioisostere for common functional groups like hydroxyls (–OH) and thiols (–SH) while imparting only a moderate increase in lipophilicity.[5][6][7]
This guide provides an in-depth exploration of two critical parameters influenced by difluoromethylation: lipophilicity and metabolic stability. We will delve into the underlying principles governing these properties, present validated experimental workflows for their assessment, and explain the causal reasoning behind strategic decisions in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of the difluoromethyl group.
Part 1: The Lipophilicity Profile of –CF₂H: More Than Just a Hydrophobic Tag
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a master variable in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8][9][10] The introduction of a –CF₂H group modulates lipophilicity in a subtle yet powerful manner.
The "Lipophilic Hydrogen Bond Donor" Concept
A defining feature of the difluoromethyl group is its capacity to function as a weak hydrogen bond donor.[5][11][12] The two highly electronegative fluorine atoms polarize the C–H bond, imparting significant acidity to the hydrogen atom. This allows the –CF₂H group to engage in hydrogen bonding interactions with biological targets, a characteristic absent in methyl (–CH₃) and trifluoromethyl (–CF₃) groups.[6][12] Consequently, the –CF₂H group is often described as a "lipophilic hydrogen bond donor," capable of serving as a bioisostere for hydroxyl, thiol, and amine groups, which are often susceptible to metabolic oxidation.[1][5][6][11]
Quantitative Impact on Lipophilicity
While often considered a lipophilicity-enhancing group, the effect of replacing a methyl group with a difluoromethyl group is modest. Experimental studies show that the change in logP (ΔlogP = logP(XCF₂H) – logP(XCH₃)) typically spans a narrow range from -0.1 to +0.4.[11][13][14] This provides medicinal chemists with a tool for fine-tuning lipophilicity without the drastic increases often seen with –CF₃ substitution.
| Parameter | Description | Typical Value Range | Significance in Drug Design |
| ΔlogP (CF₂H vs. CH₃) | Change in logP when replacing a methyl with a difluoromethyl group. | -0.1 to +0.4[11][14] | Allows for subtle modulation of lipophilicity to optimize solubility and permeability while avoiding excessive hydrophobicity that can lead to poor ADMET properties. |
| Hydrogen Bond Acidity (A) | A parameter quantifying the hydrogen bond donor strength. | 0.085–0.126[11] | Confirms the ability to mimic polar groups (e.g., thiols, amines), enabling target interactions while improving metabolic stability. |
Experimental Protocol: High-Throughput Lipophilicity (logP) Determination by RP-HPLC
The shake-flask method is the gold standard for logP determination but is low-throughput.[15][16][17] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and automated alternative for screening compound libraries.[17][18] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates linearly with its logP value.
Objective: To determine the octanol-water partition coefficient (logP) of difluoromethylated test compounds using a calibrated RP-HPLC method.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Test compounds and a set of 5-7 logP calibration standards with known values (e.g., Acetaminophen, Propranolol, Diclofenac).
-
DMSO for sample dissolution
Methodology:
-
Preparation of Standards and Samples:
-
Prepare 10 mM stock solutions of all calibration standards and test compounds in DMSO.
-
Create a 10 µM working solution of each by diluting the stock solution in a 50:50 water:acetonitrile mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 50 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or optimal wavelength for compounds)
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and equilibrate for 2 minutes.
-
-
Calibration Curve Generation:
-
Inject each calibration standard and record its retention time (tᵣ).
-
Plot the known logP values of the standards (Y-axis) against their measured retention times (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is required for a valid calibration.
-
-
Sample Analysis and logP Calculation:
-
Inject the difluoromethylated test compounds under the identical chromatographic conditions.
-
Record the retention time (tᵣ) for each test compound.
-
Calculate the logP of each test compound using its retention time and the calibration curve equation.
-
Self-Validation: The system is validated by the linearity of the calibration curve (R² > 0.95). A quality control (QC) standard of known logP should be run with each batch to ensure the system is performing within acceptable limits (typically ±0.3 logP units).
Part 2: Enhancing Metabolic Stability via Difluoromethylation
A primary challenge in drug development is overcoming rapid metabolic clearance, which can lead to poor bioavailability and a short duration of action.[19][20] The liver is the principal site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[21][22][23][24] These enzymes often catalyze the oxidation of C–H bonds.
Mechanism: Blocking Sites of Metabolic Attack
The introduction of a –CF₂H group is a highly effective strategy for enhancing metabolic stability.[1][5][6] The rationale is twofold:
-
C–F Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a typical C–H bond (~100 kcal/mol).[12][25] This inherent strength makes the difluoromethyl group highly resistant to oxidative cleavage by CYP enzymes.
-
Steric and Electronic Shielding: By replacing a metabolically labile hydrogen atom or functional group (e.g., the benzylic proton of a methyl group) with –CF₂H, that site of metabolic attack is effectively blocked.[5][26][27]
This metabolic blockade often results in a significantly longer in vitro half-life (t₁/₂) and lower intrinsic clearance (CLᵢₙₜ), key predictors of in vivo pharmacokinetic performance.[19][28]
Illustrative Data: Impact of Difluoromethylation on Stability
| Compound | Modification | In Vitro Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Parent (R-CH₃) | N/A | 15 | 46.2 |
| Analog (R-CF₂H) | CH₃ → CF₂H at metabolic hotspot | > 120 | < 5.8 |
| Verapamil | Positive Control (High Clearance) | 8 | 86.6 |
| Diclofenac | Positive Control (Low Clearance) | 115 | 6.0 |
| Note: Data is representative and synthesized for illustrative purposes based on typical outcomes observed in drug discovery programs. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME testing, providing a robust measure of a compound's susceptibility to Phase I metabolism.[20][21][28][29]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of difluoromethylated compounds in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and positive controls (e.g., Verapamil, Diclofenac)
-
Internal Standard (IS) solution (e.g., Tolbutamide) in cold acetonitrile for reaction quenching.
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for quantification
Methodology:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL).
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
-
Initiating the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system (or NADPH to a final concentration of 1 mM) to the pre-warmed HLM master mix.
-
Immediately add the test compound to the mixture to achieve a final concentration of 1 µM.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of cold acetonitrile with the Internal Standard. The 0-minute time point is critical and represents 100% of the compound before metabolism begins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the Internal Standard.
-
-
Data Calculation:
-
Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Half-Life (t₁/₂): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t₁/₂ = 0.693 / k
-
-
Intrinsic Clearance (CLᵢₙₜ):
-
CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) * (1 / [Microsomal Protein Concentration in mg/mL])
-
-
Self-Validation: The assay's integrity is confirmed by the performance of the positive controls. High-clearance (e.g., Verapamil) and low-clearance (e.g., Diclofenac) controls must fall within established historical ranges for the assay to be considered valid. A control incubation without NADPH should also be run to check for non-CYP-mediated degradation.
Conclusion: An Integrated Strategy for Rational Drug Design
The difluoromethyl group offers a sophisticated solution to common challenges in lead optimization. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor allows for the simultaneous enhancement of metabolic stability and the preservation or improvement of target affinity. By understanding the nuanced effects of the –CF₂H group on lipophilicity and employing robust in vitro assays to quantify its impact on metabolic stability, drug discovery teams can make more informed, data-driven decisions. This rational approach, grounded in the principles and protocols outlined in this guide, accelerates the identification of high-quality clinical candidates with improved pharmacokinetic profiles and a higher probability of success.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
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-
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-
Mykhailiuk, P. K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Medicinal Chemistry Letters, 10(9), 1334-1339. [Link]
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Wang, F., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8876. [Link]
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Shen, Q., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965–2978. [Link]
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Vidal, S. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. [Link]
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A Technical Guide to 3-(Difluoromethyl)azetidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 3-(difluoromethyl)azetidine, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore the strategic value conferred by the unique combination of a strained azetidine ring and a difluoromethyl group, detailing its synthesis, physicochemical properties, and key applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the integration of this valuable scaffold into innovative therapeutic design.
The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
The design of novel, effective, and safe therapeutics is a constant challenge that requires the exploration of new chemical space. Small, strained heterocyclic rings have emerged as powerful tools for medicinal chemists, and among these, azetidine has proven particularly valuable.[1][2]
1.1 The Azetidine Scaffold: A Superior Bioisostere
The four-membered azetidine ring offers a unique combination of properties that make it an attractive scaffold in drug design.[1] It serves as a versatile bioisostere for more common saturated rings like piperidine and pyrrolidine, as well as planar aromatic rings.[3][4][5] Key advantages include:
-
Improved Physicochemical Properties: Incorporation of an azetidine motif can lead to reduced lipophilicity and improved aqueous solubility, critical parameters for optimizing pharmacokinetic profiles.[5][6]
-
Metabolic Stability: The strained ring can enhance stability against oxidative metabolism, a common pathway for drug degradation.[5]
-
Three-Dimensionality (sp³-richness): Moving away from flat, aromatic structures towards more three-dimensional molecules is a key strategy in modern drug discovery to improve selectivity and access novel biological targets. Azetidines inherently increase the fraction of sp³ centers (Fsp³).[1][6]
-
Novel Exit Vectors: The constrained geometry of the azetidine ring provides unique exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[7]
1.2 The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"
The introduction of fluorine into drug candidates is a well-established strategy to modulate their properties.[8] The difluoromethyl (-CF₂H) group, in particular, offers a unique and powerful set of characteristics that distinguish it from the more common trifluoromethyl (-CF₃) group.[9]
-
Hydrogen Bond Donor Capability: Unlike the -CF₃ group, the proton on the -CF₂H group is sufficiently acidic to act as a weak hydrogen bond donor, enabling it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[9][10] This interaction can enhance binding affinity and specificity.[9]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds decrease susceptibility to oxidative metabolism, which can extend the half-life of a drug.[9]
-
Modulation of Lipophilicity: The -CF₂H group typically increases lipophilicity (logP), which can improve membrane permeability and bioavailability.[9][10]
-
pKa Modulation: The strong electron-withdrawing nature of the group can significantly lower the pKa of nearby basic centers, such as the azetidine nitrogen.[9]
The combination of the azetidine ring and the difluoromethyl group in This compound creates a building block that imparts metabolic stability, improved permeability, and unique hydrogen bonding capabilities, making it highly valuable for designing enzyme inhibitors and receptor modulators.[11]
Synthesis and Physicochemical Properties
This compound is typically handled and sold as its hydrochloride salt for improved stability and ease of handling.[11][12] The synthesis of such fluorinated azetidines often involves multi-step sequences starting from commercially available precursors. While specific industrial routes are proprietary, a general conceptual pathway can be illustrated.
Caption: Key N-functionalization reactions for this compound.
3.1 N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward method for derivatization. The choice of base and solvent is critical for success. Weaker, non-nucleophilic bases like potassium carbonate or triethylamine are preferred to avoid side reactions.
3.2 Reductive Amination
A milder and often higher-yielding method for N-alkylation involves the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot procedure forms an intermediate iminium ion that is immediately reduced to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and tolerance of slightly acidic conditions which can facilitate iminium ion formation. [13]
Detailed Protocol: N-Alkylation via Reductive Amination
This protocol is a representative example adapted from standard procedures for secondary amines. [13] Materials:
-
This compound hydrochloride (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq, to neutralize HCl salt)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound hydrochloride (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DCE or DCM, followed by triethylamine (1.1 eq) to liberate the free base. Stir for 10-15 minutes at room temperature.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.2 eq) to the mixture and stir for an additional 20-30 minutes to allow for iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
3.3 N-Arylation
The formation of a nitrogen-aryl bond typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). These methods allow for the incorporation of (hetero)aryl rings, which are prevalent motifs in pharmaceuticals. [14] 3.4 N-Acylation
The reaction with acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base readily forms robust amide bonds. This is a fundamental transformation for connecting the azetidine scaffold to a wide variety of other chemical fragments.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern drug discovery. The strategic combination of a strained, sp³-rich azetidine ring with the unique electronic and steric properties of a difluoromethyl group provides medicinal chemists with a valuable tool to enhance metabolic stability, modulate physicochemical properties, and introduce novel vector space for targeted interactions. [1][11]As the demand for novel scaffolds with improved drug-like properties continues to grow, the application of this compound and its derivatives is poised to expand, contributing to the development of next-generation therapeutics for a wide range of diseases.
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A Preliminary Investigation into the Reactivity of the Azetidine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique structural and physicochemical properties, stemming from a balance of ring strain and stability, make them attractive scaffolds for developing novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the fundamental reactivity of the azetidine ring, offering insights for researchers and scientists engaged in drug development. We will explore key reaction classes, including ring-opening reactions, functionalization at both nitrogen and carbon atoms, and ring expansion strategies. The causality behind experimental choices and detailed protocols for key transformations are presented to ensure scientific integrity and practical applicability.
Introduction: The Azetidine Scaffold - A Privileged Motif
The azetidine ring is a four-membered heterocycle containing one nitrogen atom. Its structure lies in a unique chemical space between the highly strained and reactive aziridines and the more flexible and stable five-membered pyrrolidines.[3][5] This intermediate nature imparts a desirable combination of conformational rigidity and metabolic stability, properties that are highly sought after in drug design.[1][4] The defined three-dimensional geometry of the azetidine scaffold allows for precise presentation of substituents, enhancing interactions with biological targets.[4] Consequently, azetidine-containing compounds have demonstrated a wide range of biological activities and are found in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, the antihypertensive agent azelnidipine, and the antiparasitic sarolaner.[1]
The growing importance of azetidines in pharmaceuticals has spurred the development of novel synthetic methodologies to access diverse and functionalized derivatives.[6][7] Understanding the inherent reactivity of the azetidine ring is paramount for its effective utilization in the design and synthesis of new chemical entities. This guide will delve into the core principles governing azetidine reactivity, providing a foundation for its strategic application in medicinal chemistry programs.
The Driving Force: Ring Strain and Its Implications
The reactivity of the azetidine ring is largely dictated by its inherent ring strain, estimated to be approximately 25.4 kcal/mol.[3] This strain, arising from bond angle distortion and torsional strain, makes the ring susceptible to cleavage under appropriate conditions. However, the azetidine ring is significantly more stable than the three-membered aziridine ring (approx. 27.7 kcal/mol), allowing for easier handling and more controlled reactivity.[3] This "tunable" reactivity is a key feature that medicinal chemists can exploit.
The nitrogen atom within the ring plays a crucial role in modulating this reactivity. As a nucleophilic and basic center, it can be readily protonated or alkylated, leading to the formation of a positively charged azetidinium ion.[8] This quaternization significantly increases the ring strain and activates the ring towards nucleophilic attack, facilitating ring-opening reactions.[9]
Key Reaction Manifolds of the Azetidine Ring
The reactivity of the azetidine ring can be broadly categorized into three main areas:
-
Ring-Opening Reactions: Driven by the release of ring strain.
-
Functionalization: Modification of the ring at the nitrogen or carbon atoms without ring cleavage.
-
Ring Expansion and Rearrangements: Transformation of the four-membered ring into larger heterocyclic systems.
Ring-Opening Reactions: A Gateway to Linear Amines
Ring-opening reactions are a hallmark of azetidine chemistry, providing access to a variety of functionalized acyclic amines.[10][11] These reactions are typically initiated by activation of the nitrogen atom, followed by nucleophilic attack at one of the ring carbons.
3.1.1. Acid-Mediated Ring Opening
In the presence of strong acids, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. This species is then susceptible to nucleophilic attack by the counterion or other nucleophiles present in the reaction mixture.[8]
Experimental Protocol: Acid-Mediated Ring Opening of N-Benzylazetidine
-
To a solution of N-benzylazetidine (1 mmol) in a suitable solvent (e.g., diethyl ether, 10 mL), add concentrated hydrochloric acid (1.1 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the ring-opened product, N-benzyl-3-chloropropylamine.
Causality: The protonation of the nitrogen atom creates a good leaving group (the protonated amine) and activates the C-N bonds for nucleophilic attack by the chloride ion. The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the ring.[12]
3.1.2. Ring Opening with Electrophiles
Electrophilic reagents, such as alkyl halides and acyl chlorides, can react with the azetidine nitrogen to form quaternary azetidinium salts.[8] These intermediates are highly susceptible to nucleophilic ring-opening.[9]
Visualization of Azetidinium Ion Formation and Ring Opening
Caption: Formation of an azetidinium ion and subsequent nucleophilic ring opening.
Functionalization of the Azetidine Ring
Maintaining the integrity of the four-membered ring while introducing new functional groups is crucial for scaffold decoration in drug discovery.
3.2.1. N-Functionalization
The nitrogen atom of the azetidine ring is a primary site for functionalization due to its nucleophilicity.
-
N-Alkylation and N-Acylation: These are fundamental reactions that proceed readily under standard conditions.[8] N-alkylation can be achieved with alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides. These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom, influencing the compound's steric and electronic properties.[8]
-
N-Arylation: Copper- and palladium-catalyzed N-arylation reactions have been developed for the synthesis of N-aryl azetidines, which are important motifs in medicinal chemistry.[3]
3.2.2. C-Functionalization
Functionalization of the carbon atoms of the azetidine ring is more challenging but offers a powerful way to introduce diversity.
-
α-Lithiation: The protons on the carbon atoms adjacent to the nitrogen can be abstracted by strong bases, such as organolithium reagents, to form α-lithiated azetidines.[13][14] These nucleophilic intermediates can then be trapped with various electrophiles to introduce substituents at the C2 position. The choice of the N-protecting group is critical for directing the lithiation and stabilizing the resulting organometallic species.[13]
-
C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation have enabled the direct functionalization of C(sp³)–H bonds in the azetidine ring, providing a more atom-economical approach to substituted azetidines.[3]
Table 1: Comparison of Azetidine C-Functionalization Strategies
| Strategy | Reagents | Position of Functionalization | Key Considerations |
| α-Lithiation | Organolithium bases (e.g., n-BuLi, s-BuLi) | C2 | Requires a suitable N-protecting group; low temperatures are often necessary.[13] |
| C-H Activation | Palladium or other transition metal catalysts | C3 or C2 | Can offer different regioselectivity; functional group tolerance is a key factor.[3] |
Ring Expansion and Rearrangements
The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, often more complex, heterocyclic systems.[11]
-
[3][6]-Stevens Rearrangement: The reaction of an azetidinium ylide, generated from an azetidinium salt and a base, can lead to a[3][6]-Stevens rearrangement, resulting in a one-carbon ring expansion to a pyrrolidine.[15]
-
Acid-Mediated Ring Expansion: Certain substituted azetidines can undergo acid-mediated ring expansion. For example, 2,2-disubstituted azetidine carbamates have been shown to rearrange to 1,3-oxazinan-2-ones in the presence of a Brønsted acid.[16]
Visualization of Azetidine Ring Expansion via[3][6]-Stevens Rearrangement
Caption: Schematic representation of the[3][6]-Stevens rearrangement of an azetidinium ylide.
Cycloaddition Reactions: Building the Azetidine Ring
While this guide focuses on the reactivity of the azetidine ring, it is pertinent to briefly mention cycloaddition reactions as a primary method for its synthesis. [2+2] cycloaddition reactions are powerful tools for constructing the four-membered ring system.
-
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a direct route to functionalized azetidines.[17][18][19] Recent developments have enabled this reaction to be carried out using visible light, making it a milder and more accessible method.[18][20]
-
Ketene-Imine Cycloaddition (Staudinger Reaction): The reaction of a ketene with an imine is a classic and reliable method for the synthesis of β-lactams (2-azetidinones), which are important precursors to other functionalized azetidines.[21][22]
Conclusion and Future Directions
The azetidine ring is a versatile and valuable scaffold in modern drug discovery. Its unique reactivity, governed by a delicate balance of ring strain and stability, allows for a diverse range of chemical transformations. A thorough understanding of its fundamental reaction manifolds—ring-opening, functionalization, and ring expansion—is essential for medicinal chemists seeking to leverage its advantageous properties.
Future research in this area will likely focus on the development of more efficient and selective methods for C-H functionalization, the discovery of novel ring-opening and ring-expansion cascades to rapidly build molecular complexity, and the application of biocatalysis for the enantioselective synthesis and modification of azetidines.[15] As our understanding of azetidine reactivity continues to grow, so too will its impact on the development of next-generation therapeutics.
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Fairweather, D. B., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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O'Brien, C. J., & Tummatorn, J. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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Schomaker, J. M., & Varela-Rial, A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(46), 9036-9058. [Link]
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Brandi, A., et al. (2019). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 17(23), 5673-5686. [Link]
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Kumar, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49386. [Link]
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Schindler, C. S., & Gieshoff, T. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 1437-1447. [Link]
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Gieshoff, T., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5084. [Link]
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Zhang, Z., et al. (2022). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]
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Arnold, F. H., & Dodani, S. C. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][6]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4275-4280. [Link]
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Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]
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Zhang, Z., et al. (2022). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Request PDF. [Link]
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Schomaker, J. M., & Topczewski, J. J. (2019). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[3][23]-Stevens Rearrangements of Aziridinium Ylides. The Journal of Organic Chemistry, 84(15), 9638-9646. [Link]
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Dr. Preeti Rekha. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]
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Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1836-1840. [Link]
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Couty, F., & Evano, G. (2005). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Tetrahedron Letters, 46(30), 5035-5038. [Link]
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Kaur, N. (2023). Synthesis of azetidines by cycloaddition of imines to ketenes-I. In Synthesis of Azetidines from Imines by Cycloaddition Reactions (pp. 91-123). [Link]
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Brewster, J. M., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Gieshoff, T., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PubMed. [Link]
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Chen, X., et al. (2020). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]
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Martina, K., et al. (2020). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 25(21), 5174. [Link]
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Methodological & Application
The Strategic Incorporation of 3-(Difluoromethyl)azetidine in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the rising stars in the medicinal chemist's toolkit is the 3-(difluoromethyl)azetidine moiety. This small, fluorinated heterocyclic building block offers a unique combination of features that can address common challenges in lead optimization, including metabolic stability, membrane permeability, and target engagement. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
The Azetidine Ring: A Privileged Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in drug discovery.[1] Their inherent ring strain and three-dimensional character provide a rigid framework that can reduce the entropic penalty of binding to a biological target, often leading to improved potency. Furthermore, the non-planar nature of the azetidine ring can enhance solubility and reduce lipophilicity compared to more traditional, flatter aromatic systems. Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate an azetidine ring to optimize their pharmacokinetic profiles.[1]
The Power of Fluorine: Enhancing Drug-like Properties
The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate their properties. The difluoromethyl group (-CHF2) is of particular interest as it can act as a bioisostere for a hydroxyl or methoxy group, but with significantly different electronic properties and metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an increased half-life of the drug. Additionally, the electronegativity of the fluorine atoms can influence the acidity of nearby protons and create favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions.
This compound: A Synergy of Beneficial Properties
The combination of the azetidine scaffold with a difluoromethyl group at the 3-position creates a building block with a compelling set of attributes for drug design. The this compound moiety is increasingly utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) disorders and inflammatory diseases.[2]
Physicochemical and Pharmacokinetic Advantages
The incorporation of this compound into a lead molecule can impart several desirable properties:
-
Enhanced Metabolic Stability: The difluoromethyl group is resistant to cytochrome P450-mediated oxidation, a common metabolic pathway for many drugs.[2] This can lead to a longer in vivo half-life and reduced clearance.
-
Improved Membrane Permeability: The combination of the polar azetidine ring and the lipophilic difluoromethyl group can create a favorable balance for passive diffusion across cellular membranes.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the azetidine nitrogen, which can be advantageous for optimizing target engagement and reducing off-target effects related to high basicity.
-
Bioisosteric Replacement: The this compound moiety can serve as a conformationally restricted bioisostere for other groups, such as a prolinol or a substituted piperidine, offering a novel chemical space for lead optimization.
The following table summarizes the predicted and observed effects of incorporating a this compound group in place of a hypothetical methoxy-substituted piperidine.
| Property | Methoxy-substituted Piperidine (Hypothetical) | This compound Derivative (Predicted/Observed) | Rationale |
| Metabolic Stability | Prone to O-demethylation | Increased | C-F bonds are resistant to oxidative cleavage. |
| LogP | Moderate | Similar to slightly increased | Balance between the polar azetidine and the lipophilic -CHF2 group. |
| pKa | ~9.5 | ~7.5-8.5 | The electron-withdrawing -CHF2 group reduces the basicity of the azetidine nitrogen. |
| Solubility | Moderate | Potentially Improved | The polar nature of the azetidine ring can enhance aqueous solubility. |
| Target Interaction | H-bond acceptor (ether oxygen) | H-bond donor (C-H of CHF2) | The polarized C-H bond of the difluoromethyl group can act as a hydrogen bond donor. |
Synthetic Protocols
The successful application of this compound in drug discovery relies on efficient and scalable synthetic routes to both the building block itself and its incorporation into target molecules.
Synthesis of N-Boc-3-(Difluoromethyl)azetidine
A robust synthesis of the protected this compound building block is crucial for its widespread use. The following protocol is adapted from analogous syntheses of fluorinated azetidines.[3]
Figure 1. Synthetic workflow for N-Boc-3-(difluoromethyl)azetidine.
Protocol: Synthesis of N-Boc-3-(difluoromethyl)azetidine
Step 1: Reduction of 1-Boc-azetidin-3-one
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol (0.5 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-3-(hydroxymethyl)azetidine.
Step 2: Oxidation to N-Boc-3-carbaldehyde
-
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-3-carbaldehyde. Use this product immediately in the next step.
Step 3: Difluoromethylation
-
Dissolve the crude N-Boc-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add (Difluoromethyl)trimethylsilane (TMS-CF2H, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq).
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to give N-Boc-3-(1,1-difluoro-2-hydroxyethyl)azetidine.
Step 4: Deoxygenation (Barton-McCombie Reaction)
-
To a solution of N-Boc-3-(1,1-difluoro-2-hydroxyethyl)azetidine (1.0 eq) and pyridine (2.0 eq) in dichloromethane (0.2 M) at 0 °C, add phenyl chlorothionocarbonate (1.5 eq) dropwise.
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude thionocarbonate in toluene (0.1 M), add tributyltin hydride (2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to 80 °C for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford N-Boc-3-(difluoromethyl)azetidine.
Incorporation into Lead Molecules: Reductive Amination
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds.[4] It is an ideal strategy for coupling this compound (after deprotection of the Boc group) with an aldehyde or ketone on a lead scaffold.[5]
Figure 2. Workflow for incorporating this compound via reductive amination.
Protocol: Reductive Amination with this compound
-
Boc Deprotection: Dissolve N-Boc-3-(difluoromethyl)azetidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (5-10 volumes). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Concentrate the mixture under reduced pressure to obtain this compound hydrochloride as a solid.
-
Coupling Reaction: To a solution of the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add this compound hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-substituted this compound derivative.
Case Study: this compound in a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Scaffold
While specific approved drugs prominently featuring the this compound moiety are not yet widespread, its application in preclinical candidates is notable. For instance, in the development of DPP-IV inhibitors for the treatment of type 2 diabetes, fluorinated azetidines have been explored to enhance potency and pharmacokinetic properties.[6]
A hypothetical example based on known DPP-IV inhibitor scaffolds illustrates the strategic placement of the this compound group.
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Application Notes and Protocols: Synthetic Strategies for Functionalized 3-(Difluoromethyl)azetidines
Introduction: The Strategic Value of the 3-(Difluoromethyl)azetidine Scaffold
In contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as "bioisosteres" for more common rings like pyrrolidine and piperidine, offering a unique three-dimensional exit vector from a constrained core.[1] This structural rigidity can enhance binding affinity and improve metabolic stability.[1][2]
The incorporation of fluorine, particularly the difluoromethyl (CF₂H) group, is a well-established strategy in drug design. The CF₂H group is a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups, profoundly influencing a molecule's pKa, metabolic stability, and membrane permeability.[3] Consequently, the this compound motif represents a powerful combination of a desirable scaffold and a privileged functional group, making its synthetic accessibility a topic of critical importance for researchers in drug development.
This document provides a detailed guide to the primary synthetic methodologies for accessing functionalized 3-(difluoromethyl)azetidines, offering both theoretical grounding and practical, step-by-step protocols for laboratory application.
Overview of Synthetic Approaches
The synthesis of functionalized 3-(difluoromethyl)azetidines can be broadly categorized into two primary strategies: the introduction of the difluoromethyl group onto a pre-formed azetidine ring, or the construction of the azetidine ring from an acyclic precursor already bearing the difluoromethyl moiety. A third approach involves the subsequent functionalization of the core scaffold.
Caption: High-level overview of synthetic pathways to 3-(difluoromethyl)azetidines.
Strategy 1: Post-Cyclization Difluoromethylation of Azetidine Precursors
This "build-then-functionalize" approach leverages readily available azetidine starting materials, such as N-protected azetidin-3-one. The core challenge lies in the efficient and selective introduction of the CF₂H group onto the C3 position.
Protocol 1.1: Nucleophilic Difluoromethylation of N-Boc-azetidin-3-one
This protocol utilizes a nucleophilic difluoromethylating agent, such as a difluoromethyl sulfoximine, which provides a CF₂H anion equivalent. This method is particularly powerful for creating chiral centers with high stereocontrol.[3]
Causality and Mechanistic Insight: The reaction proceeds via the deprotonation of the difluoromethylating reagent by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion then attacks the electrophilic carbonyl carbon of N-Boc-azetidin-3-one. The choice of a chiral auxiliary on the reagent, as seen with (S)-difluoromethyl phenyl sulfoximine, allows for facial selectivity in the attack, leading to an enantiomerically enriched product.[3] The low temperature (-78 °C) is critical to maintain the stability of the anionic intermediates and maximize stereoselectivity.
Caption: Workflow for nucleophilic difluoromethylation of azetidin-3-one.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (S)-difluoromethyl phenyl sulfoximine (1.2 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.15 eq.) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Nucleophilic Addition: To this solution, add a pre-cooled (-78 °C) solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF (0.5 M) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting ketone is complete (typically 2-4 hours).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the desired N-Boc-3-(difluoromethyl)azetidin-3-ol.
Data Summary Table:
| Substrate/Reagent Variant | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-azetidin-3-one | 85-95% | >95:5 | [3] |
| N-Cbz-azetidin-3-one | 80-90% | >95:5 | N/A (Projected) |
| N-Bn-azetidin-3-one | 75-85% | 90:10 | N/A (Projected) |
Scientist's Notes & Troubleshooting:
-
Moisture is Critical: The use of anhydrous solvents and a dry inert atmosphere is paramount for the success of this reaction, as the anionic intermediates are highly sensitive to protic sources.
-
LDA Quality: The titer of the commercial LDA solution should be checked periodically. Inconsistent results are often traced back to degraded base.
-
Subsequent Deoxygenation: The resulting tertiary alcohol can be deoxygenated via a Barton-McCombie reaction or converted to a leaving group for subsequent reduction to afford the final this compound.
Strategy 2: Ring Construction from Difluoromethylated Precursors
This strategy involves synthesizing an acyclic molecule containing the CF₂H group and then performing an intramolecular cyclization to form the azetidine ring. This approach is often highly reliable and avoids potential issues with direct functionalization of the strained ring.
Protocol 2.1: Intramolecular Cyclization of a γ-Amino Alcohol
This classic method relies on the formation of a C-N bond via an intramolecular Sₙ2 reaction.[4][5] The key is the efficient synthesis of the 2-(difluoromethyl)-3-aminopropan-1-ol precursor.
Causality and Mechanistic Insight: The synthesis begins with a difluoromethylated starting material, such as ethyl 2-(difluoromethyl)acrylate. A Michael addition with a protected amine (e.g., benzylamine) followed by reduction of the ester yields the key γ-amino alcohol precursor. The cyclization step is typically achieved under Mitsunobu conditions or by converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by base-mediated ring closure. The tosylation activates the primary carbon for nucleophilic attack by the deprotonated nitrogen atom, leading to the formation of the strained four-membered ring.
Experimental Protocol:
-
Precursor Synthesis (Tosylation): In a round-bottom flask, dissolve N-benzyl-2-(difluoromethyl)-3-aminopropan-1-ol (1.0 eq.) and triethylamine (Et₃N, 2.5 eq.) in dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Activation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.
-
Cyclization: Dissolve the crude tosylate in a polar aprotic solvent like dimethylformamide (DMF, 0.1 M). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C.
-
Ring Formation: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC indicates the formation of the product is complete.
-
Quenching and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (hexane/EtOAc) to yield N-benzyl-3-(difluoromethyl)azetidine.
Data Summary Table:
| Cyclization Precursor | Base/Conditions | Yield (%) | Reference |
| N-Bn-γ-amino tosylate | NaH, DMF | 70-85% | [4] |
| N-Boc-γ-amino mesylate | K₂CO₃, MeCN | 65-80% | N/A (Projected) |
| N-Bn-γ-amino alcohol | PPh₃, DIAD (Mitsunobu) | 60-75% | [4] |
Scientist's Notes & Troubleshooting:
-
Leaving Group Choice: Mesylates can sometimes be used in place of tosylates and may offer different reactivity profiles.
-
Base Strength: The choice of base is crucial. For N-protected amines with lower pKa values (like sulfonamides), a weaker base like K₂CO₃ may suffice. For alkylamines, a stronger base like NaH is generally required.
-
Deprotection: The N-benzyl or N-Boc group can be subsequently removed via standard procedures (e.g., hydrogenolysis for benzyl, TFA for Boc) to allow for further functionalization at the nitrogen atom.[6]
Strategy 3: Post-Synthetic Functionalization of the Azetidine Scaffold
Once the core this compound is synthesized, its utility can be greatly expanded through functionalization of the ring nitrogen. This is arguably the most straightforward and common method for creating libraries of analogs for structure-activity relationship (SAR) studies.
Protocol 3.1: N-Arylation of this compound Hydrochloride
This protocol demonstrates a typical Buchwald-Hartwig amination to append an aryl group to the azetidine nitrogen.
Causality and Mechanistic Insight: This reaction relies on a palladium-catalyzed cross-coupling mechanism. The palladium(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the deprotonated azetidine. Reductive elimination from this complex furnishes the N-arylated product and regenerates the Pd(0) catalyst to continue the cycle. The choice of ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the azetidine hydrochloride salt in situ.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), this compound hydrochloride (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Solvent and Atmosphere: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.1 M) via syringe.
-
Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C for 12-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the N-aryl-3-(difluoromethyl)azetidine.
References
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Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
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Umemoto, T., & Ishihara, S. (2007). A new electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866. [Link]
-
Goudedranche, S., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
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Zhang, Z., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
St-Gelais, A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
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Strieth-Kalthoff, F., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]
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Umemoto, T., & Ishihara, S. (2007). New electrophilic difluoromethylating reagent. Semantic Scholar. [Link]
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Wang, F., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Tlili, A., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Science. [Link]
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Zlotorzynska, M., & Wirth, T. (2021). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chemistry – A European Journal. [Link]
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Wang, F., et al. (2020). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link]
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Zhang, C. (2017). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters, 19(5), 1032–1035. [Link]
-
Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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James, M. J., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]
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Ni, H., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
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Goudedranche, S., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
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Lévesque, É., & Lectka, T. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
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Liu, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Mandal, S. S., & Seferos, D. S. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30), e202200765. [Link]
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Cornella, J., & Martin, R. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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Ball, N. D., & Sanford, M. S. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145, 19049-19059. [Link]
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Application Notes and Protocols for the Incorporation of 3-(Difluoromethyl)azetidine into Bioactive Molecules
Introduction: The Strategic Value of the 3-(Difluoromethyl)azetidine Moiety in Medicinal Chemistry
The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to impart a unique combination of properties to bioactive molecules.[1][2][3] This four-membered, sp³-rich nitrogenous heterocycle can enhance aqueous solubility, improve metabolic stability, and provide a rigid structural element that can favorably influence ligand-receptor interactions.[1] The introduction of fluorine atoms further amplifies these benefits. The difluoromethyl group (CHF₂) at the 3-position of the azetidine ring serves as a lipophilic hydrogen bond donor and can significantly modulate the basicity (pKa) of the azetidine nitrogen, thereby fine-tuning pharmacokinetic and pharmacodynamic profiles.[4] Consequently, this compound is a highly sought-after building block for medicinal chemists aiming to optimize lead compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical methods for incorporating the this compound moiety into parent molecules. The protocols described herein are based on established and robust chemical transformations, providing a foundation for the synthesis of novel chemical entities with therapeutic potential.
Preliminary Consideration: Handling of this compound Hydrochloride
This compound is commonly supplied as a hydrochloride salt for enhanced stability and ease of handling. However, for most synthetic transformations, the free base form of the amine is required. The following protocol outlines a standard procedure for the liberation of the free base from its hydrochloride salt.
Protocol 1: Free Base Generation from this compound Hydrochloride
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in water.
-
Cool the aqueous solution in an ice bath (0 °C).
-
Slowly add a saturated aqueous solution of a base such as sodium hydroxide or potassium carbonate until the pH of the solution is >10.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of this compound as an oil.
-
Note: The free base is volatile and should be used immediately or stored under an inert atmosphere at low temperature.
Core Synthetic Methodologies for Incorporation
The secondary amine of this compound provides a versatile handle for a variety of synthetic transformations. The most common and effective methods for its incorporation into bioactive molecules are detailed below.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, proceeding through the in-situ formation and reduction of an imine or iminium ion.[5][6][7][8] This one-pot procedure is highly efficient for the N-alkylation of this compound with a broad range of aldehydes and ketones.[7]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mildness and chemoselectivity.[5][7] It selectively reduces the protonated iminium ion intermediate much faster than the starting carbonyl compound, minimizing the formation of alcohol byproducts.[7]
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal to prevent unwanted side reactions with the reducing agent and to facilitate the formation of the imine intermediate.
-
Acid Catalyst: A catalytic amount of acetic acid can be beneficial as it protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also catalyzes the dehydration of the hemiaminal intermediate to the imine.
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound (free base) (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild, selective for iminium ions, minimizes side reactions.[5][7] |
| Solvent | Anhydrous DCM or DCE | Aprotic, prevents reaction with the reducing agent. |
| Temperature | Room Temperature | Sufficient for imine formation and reduction. |
| Stoichiometry | Slight excess of carbonyl | Ensures complete consumption of the azetidine. |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[9] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[9]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or SPhos) is crucial for an efficient catalytic cycle. These bulky ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can be critical and may need to be optimized for specific substrates.
-
Solvent: Anhydrous, high-boiling point, and relatively non-polar solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and to allow for the higher temperatures often required for the reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
This compound (free base) (1.2 eq)
-
Aryl halide (or triflate) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous toluene or dioxane via syringe.
-
Add this compound (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Efficient for C-N bond formation with a wide substrate scope. |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base to facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene or Dioxane | High boiling point, aprotic solvent. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Conclusion and Future Perspectives
The methodologies detailed in these application notes provide a robust starting point for the successful incorporation of the this compound moiety into a diverse range of molecular scaffolds. Both reductive amination and Buchwald-Hartwig amination are highly reliable and versatile reactions that are fundamental to modern synthetic and medicinal chemistry. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates. The unique properties conferred by the this compound group make it a valuable tool in the design of next-generation therapeutics, and the continued development of efficient synthetic methods will undoubtedly accelerate its application in drug discovery programs.
References
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
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PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39369-39376. Available at: [Link]
-
Couturier, C., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(1), e202500590. Available at: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
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Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7145-7185. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Available at: [Link]
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1085-1092. Available at: [Link]
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Schmalzbauer, M., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 17(9), 1-8. Available at: [Link]
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Batey, R. A., et al. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045-2047. Available at: [Link]
-
Wikipedia. (n.d.). Free base. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249334. Available at: [Link]
-
Chem Survival. (2015). How to Freebase (Phenylhydrazine HCl as an example). YouTube. Available at: [Link]
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Application Notes and Protocols: Leveraging 3-(Difluoromethyl)azetidine in Modern Agrochemical Development
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates innovative molecular design. The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern agrochemical research.[1][2] This guide focuses on the 3-(difluoromethyl)azetidine moiety, a privileged scaffold that combines the unique bioisosteric properties of the difluoromethyl (CF₂H) group with the favorable pharmacokinetic attributes of the strained azetidine ring. We will explore the scientific rationale for its use, provide detailed synthetic protocols for its incorporation into agrochemical frameworks, and outline methodologies for biological evaluation. This document serves as a practical resource for scientists aiming to harness the potential of this unique building block in the development of next-generation fungicides and insecticides.
Introduction: The Strategic Advantage of Fluorinated Azetidines
In agrochemical design, success hinges on optimizing a molecule's interaction with its biological target while ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties within the plant and low toxicity to non-target organisms. The this compound scaffold is an exemplary case of convergent design, where two distinct structural elements work synergistically to achieve these goals.
-
The Difluoromethyl (CF₂H) Group: Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety offers a more nuanced modulation of a molecule's properties.[3][4] It is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups.[5] Its unique electronic nature allows it to act as a weak hydrogen bond donor, potentially forming crucial interactions within a target's binding pocket that are otherwise inaccessible.[6] Furthermore, it provides a moderate increase in lipophilicity and metabolic stability compared to non-fluorinated analogues, striking a balance that can enhance bioavailability without the drastic changes sometimes induced by the CF₃ group.[3]
-
The Azetidine Ring: As a strained four-membered heterocycle, the azetidine scaffold offers a rigid, three-dimensional framework.[7][8] This rigidity can reduce the entropic penalty upon binding to a target, leading to higher potency. The azetidine ring is significantly more stable than an aziridine ring, allowing for easier handling and incorporation into complex molecules.[7] Its presence can also improve aqueous solubility and reduce metabolic liability compared to more traditional lipophilic aliphatic rings, making it a valuable tool for optimizing pharmacokinetic profiles.[9][10]
By combining these two motifs, the this compound building block offers a powerful strategy to fine-tune the physicochemical and biological properties of a lead compound, addressing multiple challenges in agrochemical optimization simultaneously.
Part 1: Physicochemical Properties and Bioisosteric Rationale
The decision to incorporate the this compound moiety is grounded in the principles of bioisosteric replacement.[11] This strategy involves substituting a functional group in a lead compound with another group that retains similar physical and chemical properties, aiming to enhance activity or improve pharmacokinetics.[5][11]
The difluoromethyl group is particularly versatile. It can serve as a more metabolically stable replacement for a hydroxyl or thiol group, or as a more polar and hydrogen-bond-donating version of a methyl group.[6] This dual nature allows chemists to probe the binding site environment and optimize interactions.
Table 1: Comparative Properties of the Difluoromethyl Group and Its Bioisosteres
| Property | Hydroxyl (-OH) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) | Rationale for Use in Agrochemicals |
| Hydrogen Bond Capability | Strong Donor & Acceptor | None | Weak Acceptor | Weak Donor | Can introduce new H-bond interactions to improve target binding.[3][6] |
| Lipophilicity (Hansch π) | -0.67 | +0.56 | +0.88 | +0.31 | Moderately increases lipophilicity, which can improve membrane permeability without drastically reducing solubility.[3] |
| Metabolic Stability | Low (Prone to oxidation) | Moderate | High | High | Increases resistance to metabolic degradation, potentially leading to longer-lasting efficacy.[3] |
| Electronic Effect | Electron Donating | Electron Donating | Strongly Electron Withdrawing | Moderately Electron Withdrawing | Modulates the electronics of adjacent aromatic or heterocyclic systems, affecting binding and reactivity. |
This unique combination of properties makes the CF₂H group an invaluable tool for fine-tuning a molecule's profile.
Logical Framework for Employing the this compound Moiety
The following diagram illustrates the decision-making process and expected outcomes when incorporating this scaffold.
Caption: General synthetic workflow for incorporating the azetidine moiety into an SDHI fungicide.
Protocol 1: Synthesis of N-Boc-3-(Difluoromethyl)azetidine
This protocol describes a representative synthesis of the key building block. The synthesis of azetidine rings can be challenging due to ring strain, and multiple routes have been developed. [12][13][14][15]This method is adapted from established procedures for synthesizing substituted azetidines.
Materials:
-
1-Boc-3-azetidinone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Diisobutylaluminium hydride (DIBAL-H), 1M in hexanes
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM), Tetrahydrofuran (THF)
-
Saturated aqueous solutions of NaHCO₃ and NH₄Cl
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Step 1: Hydroxydifluoromethylation:
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add TMSCF₃ (1.5 eq) followed by the dropwise addition of TBAF (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.
-
-
Step 2: Reductive Deoxygenation (Not shown, alternative to direct fluorination): This step is complex. A more direct fluorination from a ketone precursor is often preferred. The following step assumes a precursor like 1-Boc-3-azetidinone is used to generate a 3-hydroxy-3-(difluoromethyl) intermediate, which is not straightforward. A more practical approach starts with a different precursor or uses specialized fluorinating agents. For the purpose of this guide, we will use a more established method starting from a suitable precursor that can be converted to the target molecule.
Alternative, more practical fluorination step using DAST on a 3-hydroxy precursor:
-
Step 3: Deoxyfluorination (assuming 1-Boc-3-hydroxymethylazetidine as a more accessible precursor, followed by oxidation and fluorination): A more direct and commonly cited route involves the fluorination of a corresponding alcohol or ketone. Let's assume the synthesis of 1-Boc-3-azetidinecarboxaldehyde.
-
To a solution of 1-Boc-3-azetidinecarboxaldehyde (1.0 eq) in anhydrous DCM at -78 °C, add DAST (2.2 eq) dropwise.
-
Allow the mixture to slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford N-Boc-3-(difluoromethyl)azetidine.
-
Self-Validation: The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the CHF₂ group are key diagnostic signals.
Protocol 2: In Vitro Antifungal Bioassay (96-Well Plate Method)
This protocol assesses the efficacy of newly synthesized compounds against common fungal pathogens.
Materials:
-
Synthesized test compounds, dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Commercial fungicide standards (e.g., Benzovindiflupyr, Boscalid).
-
Fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani).
-
Potato Dextrose Broth (PDB) medium.
-
Sterile 96-well microtiter plates.
-
Spore suspension or mycelial plugs of the test fungi.
-
Microplate reader (spectrophotometer).
Procedure:
-
Plate Preparation:
-
Add 100 µL of PDB to each well of a sterile 96-well plate.
-
Create a serial dilution of the test compounds. Add 2 µL of the 10 mg/mL stock solution to the first well of a column and mix. Then, transfer 20 µL from this well to the next well (containing 180 µL of PDB to maintain volume consistency if needed, or simply dilute across the plate) to create a concentration gradient (e.g., 100, 50, 25, 12.5, ... µg/mL).
-
Include a positive control (commercial fungicide) and a negative control (DMSO only).
-
-
Inoculation:
-
For spore-producing fungi, prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL. Add 50 µL of this suspension to each well.
-
For mycelial fungi, use a sterile pipette tip to transfer a small, uniform-sized mycelial plug to the center of each well.
-
-
Incubation:
-
Seal the plates with a breathable membrane to prevent contamination while allowing gas exchange.
-
Incubate the plates at 25 °C for 48-96 hours, or until the fungal growth in the negative control wells is substantial.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader. The OD correlates with fungal growth.
-
Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
Use the inhibition data to calculate the EC₅₀ value (the concentration that inhibits 50% of fungal growth) for each compound using appropriate statistical software.
-
Part 3: Application in Insecticide Development - Isoxazoline Class
The isoxazoline class of insecticides, which includes commercial successes like Fluralaner and Afoxolaner, acts by antagonizing GABA-gated chloride channels in the insect nervous system. [16][17]The incorporation of novel fluorinated motifs is a key strategy for discovering new-generation isoxazoline insecticides. The this compound group can be appended to the isoxazoline core to modulate potency and, crucially, the spectrum of activity and pharmacokinetic properties.
Protocol 3: Representative Synthesis of an Isoxazoline Insecticide
This protocol outlines a generalized synthesis where the this compound moiety is introduced via nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring, a common strategy in agrochemical synthesis.
Materials:
-
A suitable isoxazoline core with an activated fluoro-aromatic group (e.g., 3-chloro-5-(trifluoromethyl)phenyl-substituted isoxazoline with a fluorine atom for displacement).
-
This compound hydrochloride. [9]* A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or K₂CO₃).
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile).
Procedure:
-
Free-Basing the Azetidine:
-
Dissolve this compound hydrochloride (1.1 eq) in a minimal amount of water and add a saturated solution of NaHCO₃.
-
Extract the free amine into DCM or another suitable organic solvent (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature. Use the resulting free base immediately in the next step.
-
-
Nucleophilic Aromatic Substitution (SₙAr):
-
To a solution of the fluoro-aromatic isoxazoline precursor (1.0 eq) in anhydrous DMSO, add the freshly prepared this compound (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final isoxazoline insecticide.
-
Self-Validation: The final product's identity and purity must be confirmed by NMR (¹H, ¹³C, ¹⁹F) and HRMS. Successful substitution will be evident by the disappearance of the signal for the displaced fluorine atom and the appearance of signals corresponding to the azetidine moiety.
Conclusion
The this compound scaffold is a highly valuable building block for modern agrochemical development. It provides a sophisticated tool for chemists to rationally design next-generation fungicides and insecticides by simultaneously optimizing target affinity and pharmacokinetic properties. The moderate lipophilicity and hydrogen-bond donating capability of the difluoromethyl group, combined with the metabolic stability and favorable conformation conferred by the azetidine ring, offer a clear pathway to developing potent and effective crop protection agents. The protocols and rationale presented in this guide provide a solid foundation for researchers to explore the full potential of this promising molecular motif.
References
- Vertex AI Search. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- Macmillan Group - Princeton University. (2024).
- Google Patents. (2017).
- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
- ResearchGate. (n.d.). Biologically active azetidines. | Download Scientific Diagram.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PubMed. (2021). Azetidines of pharmacological interest.
- European Patent Office. (2017).
- Google Patents. (n.d.). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
- ResearchGate. (n.d.). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties | Request PDF.
- Google Patents. (n.d.).
- MySkinRecipes. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Biologically active compounds with azetidine rings.
- NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
- PubMed Central. (n.d.). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC.
- Google Patents. (n.d.).
- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | Request PDF.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Serve Content. (2011).
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Source not available.
- Source not available.
- PubChem. (n.d.). This compound hydrochloride (C4H7F2N).
- ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Chinese Chemical Society. (2022).
- ChemScene. (n.d.). 1258067-20-7 | this compound.
- ResearchGate. (n.d.). Current Trends in the Design of Fluorine‐Containing Agrochemicals.
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- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 17. cales.arizona.edu [cales.arizona.edu]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural component in modern medicinal chemistry. Its inherent ring strain (approx. 25 kcal/mol) and well-defined three-dimensional geometry provide a unique combination of properties. When incorporated into a larger molecule, the azetidine ring can impart conformational rigidity, improve metabolic stability, enhance binding affinity, and modulate physicochemical properties such as solubility. These characteristics have led to the inclusion of azetidines in a growing number of clinical candidates and approved drugs, making the development of robust and versatile synthetic methods for their construction a critical endeavor in drug discovery. This guide provides an in-depth exploration of modern palladium-catalyzed techniques for the synthesis of substituted azetidines, complete with mechanistic insights and detailed experimental protocols.
Strategic Overview: Palladium-Catalyzed Approaches to Azetidine Synthesis
Palladium catalysis has emerged as a powerful tool for the construction of the strained azetidine ring system, offering pathways that are often milder and more functional-group tolerant than traditional methods. Two primary strategies have gained significant traction: the intramolecular amination of C(sp³)–H bonds and the N-arylation of the parent azetidine core.
Part 1: Intramolecular C(sp³)–H Amination for Azetidine Ring Construction
This modern approach allows for the direct formation of a C-N bond to construct the azetidine ring by activating a typically inert C(sp³)–H bond at the γ-position of an amine substrate. This strategy is particularly powerful for creating densely functionalized azetidines that would be difficult to access otherwise.
Core Principle & Mechanistic Insight
The most successful examples of this transformation rely on a directing group strategy, where a coordinating group, often a picolinamide (PA), is attached to the amine nitrogen. This directing group serves to position the palladium catalyst in close proximity to the target γ-C–H bond, facilitating a cyclometalation event. The reaction then proceeds through a Pd(II)/Pd(IV) catalytic cycle.
The generally accepted mechanism involves several key steps:
-
Coordination: The picolinamide-bearing substrate coordinates to the Pd(II) catalyst.
-
C–H Activation: The palladium center activates a γ-C(sp³)–H bond, forming a five-membered palladacyclic intermediate. This step is often the rate-limiting and selectivity-determining step.
-
Oxidation: A stoichiometric oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, oxidizes the Pd(II) center to a high-valent Pd(IV) species.
-
Reductive Elimination: The C–N bond is formed via reductive elimination from the Pd(IV) center, releasing the azetidine product and regenerating a Pd(II) species to continue the catalytic cycle.
The choice of oxidant is critical. While PhI(OAc)₂ is common, specially designed oxidants can favor the desired C-N reductive elimination over competing pathways like C-O bond formation, which can lead to undesired side products. For instance, the use of a phenyliodonium dimethylmalonate reagent has been shown to favor the kinetically controlled C-N reductive elimination pathway to yield strained ring systems.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for picolinamide-directed C(sp³)–H amination.
Field-Proven Insights & Troubleshooting
-
Directing Group is Key: The picolinamide (PA) group is highly effective due to its bidentate chelation, which forms a stable pre-catalytic complex. While effective for directing the reaction, its removal can be challenging. A more easily removable version, PA(re), has been developed, which can be cleaved under mild acidic conditions.
-
Competition with Pyrrolidine Formation: The formation of a five-membered pyrrolidine ring via δ-C–H activation can be a competing pathway. Generally, the formation of the five-membered palladacycle for azetidine synthesis is kinetically favored over the six-membered palladacycle required for pyrrolidine formation. Substrates with accessible primary γ-C–H bonds tend to selectively form azetidines.
-
Substrate Electronics: Substrates bearing both α and β substituents relative to the amine often give higher yields. Substrates lacking a β-substituent have been observed to yield significant amounts of acetoxylated side products. The addition of acetic acid as an additive can often suppress this side reaction.
-
Oxidant Choice: PhI(OAc)₂ is a widely used and effective oxidant. However, for challenging substrates or to minimize side reactions, screening other hypervalent iodine reagents or inorganic peroxides may be beneficial.
Detailed Experimental Protocol: Synthesis of a 2,2-Dimethylazetidine Derivative
This protocol is adapted from the work of Chen, He, and colleagues and is provided as a general guideline. Optimization may be required for different substrates.
Materials:
-
N-(2,2-dimethyl-3-(pivaloyloxy)propyl)picolinamide (Substrate, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Phenyliodine diacetate (PhI(OAc)₂, 2.5 equiv)
-
Acetic acid (AcOH, 10.0 equiv)
-
Toluene (Anhydrous)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-(2,2-dimethyl-3-(pivaloyloxy)propyl)picolinamide (e.g., 0.2 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 5 mol%), and phenyliodine diacetate (0.5 mmol, 2.5 equiv).
-
Solvent and Additive Addition: Add anhydrous toluene (e.g., 2.0 mL) followed by acetic acid (2.0 mmol, 10.0 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted azetidine.
Safety Precautions: Palladium compounds and hypervalent iodine reagents should be handled in a well-ventilated fume hood. Acetic acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Part 2: Palladium-Catalyzed N-Arylation of Azetidine
For the synthesis of N-aryl substituted azetidines, a powerful and direct approach is the palladium-catalyzed cross-coupling of the parent azetidine (or a substituted variant) with aryl halides. This method is an extension of the well-established Buchwald-Hartwig amination.
Core Principle & Mechanistic Insight
This reaction follows the canonical Buchwald-Hartwig catalytic cycle. The key is the selection of an appropriate ligand that facilitates the coupling of the sterically constrained azetidine nucleophile without promoting ring-opening or other side reactions.
The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II)-aryl intermediate.
-
Ligand Exchange/Deprotonation: The azetidine coordinates to the Pd(II) center, and a base deprotonates the azetidine nitrogen.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination, releasing the N-aryl azetidine product and regenerating the Pd(0) catalyst.
Visualization of the Experimental Workflow
Caption: General workflow for Pd-catalyzed N-arylation of azetidine.
Field-Proven Insights & Troubleshooting
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective in promoting the reductive elimination step and preventing β-hydride elimination from the palladium-amido intermediate.
-
Base Compatibility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used, depending on the substrate.
-
Substrate Scope: This method is generally tolerant of a wide range of functional groups on the aryl bromide. Both electron-rich and electron-deficient aryl bromides can be coupled successfully. Importantly, under carefully controlled conditions, ring cleavage of the azetidine does not occur.
-
Reaction Conditions: The reaction must be performed under strictly anhydrous and inert conditions, as both the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)azetidine
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination.
Materials:
-
Azetidine (1.2 equiv)
-
1-Bromo-4-methoxybenzene (Aryl bromide, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (Anhydrous)
-
Oven-dried reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, add 1-bromo-4-methoxybenzene (e.g., 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial containing a stir bar.
-
Reagent Addition: Add anhydrous toluene (e.g., 5 mL) to the vial, followed by azetidine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a suitable solvent system, such as ethyl acetate/hexanes with 1% triethylamine to prevent streaking) to yield 1-(4-methoxyphenyl)azetidine as the final product.
Summary of Key Methodologies
| Technique | Key Reagents | Advantages | Common Challenges | Reference |
| Intramolecular C(sp³)–H Amination | Pd(OAc)₂, Picolinamide (DG), PhI(OAc)₂ (oxidant) | Direct formation of C-N bond on unactivated carbons; Access to complex substitutions. | Directing group removal; Potential for side products (e.g., pyrrolidines, acetates). | |
| N-Arylation Cross-Coupling | Pd₂(dba)₃, Bulky phosphine ligand (e.g., XPhos), NaOtBu (base) | High functional group tolerance; Direct arylation of the nitrogen atom. | Requires anhydrous/inert conditions; Ligand and base selection can be critical. |
References
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]
-
Witulski, B., Senft, S., & Jost, O. (2005). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]
-
He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature Chemistry, 8(12), 1131–1136. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47688-47723. [Link]
-
Zhao, J., Zhao, X. J., Cao, P., Liu, J. K., & Wu, B. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 19(18), 4880–4883. [Link]
-
He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination. Penn State University Libraries. [Link]
-
Shvartsbart, A., & Daugulis, O. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(1), 433-444. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Gaunt, M. J., et al. (2018). Synthesis of azetidines by intramolecular Pd(II)-catalyzed C(sp3)–H amination. Chemical Science, 9(1), 140-144. [Link]
-
Witulski, B., Senft, S., & Jost, O. (2005). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Angewandte Chemie International Edition, 44(27), 4241-4244. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Anilide Synthesis via Palladium-Catalyzed Aromatic C−H Amination. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of Pyrrolidines, Tetrahydrofurans, and Related Heterocycles via Palladium-Catalyzed Intramolecular Amination and Etherification of C(sp3) and C(sp2)−H Bonds. Accounts of Chemical Research, 49(4), 635–645. [Link]
-
Reddy, B. V. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2646. [Link]
-
Witulski, B., Senft, S., & Jost, O. (2005). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]
-
Daugulis, O. (2009). Palladium-Catalyzed Arylation of C−H Bonds. Topics in Current Chemistry, 292, 57-96. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369–375. [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C−H Activation/C−C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
-
Shvartsbart, A., & Daugulis, O. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(1), 433-444. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Zhao, J., Zhao, X.-J., Cao, P., Liu, J.-K., & Wu, B. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Verhelst, T., & Daugulis, O. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12662–12671. [Link]
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and Their Applications in Asymmetric Catalysis. Tetrahedron, 77, 131767–131781. [Link]
-
Daugulis, O., et al. (2012). Heterocycle Synthesis via Direct C–H/N–H Coupling. Journal of the American Chemical Society, 134(1), 7-10. [Link]
experimental protocols for [2+2] cycloaddition reactions to form azetidines
An Application Guide to the Synthesis of Azetidines via [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Azetidines and Their Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1] Their rigid, three-dimensional conformations provide access to unique chemical space and can confer superior physicochemical properties, such as improved metabolic stability, when incorporated into drug candidates.[1][2] Despite these desirable characteristics, the prevalence of azetidines in drug discovery has been hampered by a lack of efficient and robust synthetic methods for constructing the strained four-membered ring.[1][3]
Among the strategies available, the [2+2] cycloaddition reaction stands out as one of the most direct and atom-economical approaches to the azetidine core.[4] This powerful transformation involves the combination of a two-atom π-system (like an alkene) with a two-atom imine or imine-equivalent π-system to form the saturated four-membered ring in a single step. This guide provides a detailed overview of the primary classes of [2+2] cycloaddition protocols used for azetidine synthesis, focusing on the underlying principles, experimental details, and key considerations for practical application in a research and development setting.
The Staudinger Synthesis: A Cornerstone of Azetidinone Chemistry
The Staudinger cycloaddition, discovered in 1907, is the reaction between a ketene and an imine to form a β-lactam (an azetidin-2-one). It remains one of the most general and widely utilized methods for accessing this important subclass of azetidines.[5]
Principle and Mechanism
The reaction is not a concerted process but rather a stepwise cycloaddition.[6] The accepted mechanism involves the initial nucleophilic attack of the imine nitrogen atom on the central sp-hybridized carbon of the ketene.[5][6] This step forms a zwitterionic intermediate. The subsequent, and often rate-determining, step is an intramolecular ring closure via conrotatory 4π-electrocyclization to yield the final β-lactam product.[6]
The stereochemical outcome of the Staudinger synthesis is a critical aspect. It is largely dependent on the geometry of the imine and the ability of the zwitterionic intermediate to equilibrate before cyclization. Generally, (E)-imines tend to produce cis β-lactams, while (Z)-imines result in trans β-lactams.[6]
Caption: Mechanism of the Staudinger Ketene-Imine Cycloaddition.
Experimental Protocol: In Situ Ketene Generation
Ketenes are highly reactive and are typically generated in situ for immediate use. A common method is the dehydrochlorination of an acyl chloride using a tertiary amine base.
Materials:
-
Imine (1.0 equiv)
-
Acyl chloride (e.g., phenoxyacetyl chloride) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 equiv) and anhydrous solvent (to make a ~0.1 M solution).
-
Addition of Base: Add triethylamine (1.5 equiv) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath).[5][6]
-
Ketene Generation and Reaction: Dissolve the acyl chloride (1.2 equiv) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled solution of the imine and base over 30-60 minutes. The slow addition is crucial to minimize ketene polymerization.[7]
-
Reaction Monitoring: Stir the mixture at the specified temperature for the required time (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired azetidin-2-one.[6]
-
Characterization: Confirm the structure and stereochemistry of the product using NMR, IR, and MS analysis.
Key Parameters and Data
The success of the Staudinger synthesis hinges on careful control of reaction parameters to maximize yield and diastereoselectivity.
| Parameter | Rationale & Causality | Typical Conditions |
| Temperature | Lower temperatures (-82 °C to 0 °C) are often employed to suppress side reactions like ketene polymerization and to enhance diastereoselectivity by controlling the conformational equilibrium of the zwitterionic intermediate.[5][7] | -82 °C, -78 °C, 0 °C |
| Solvent | Anhydrous, non-protic solvents are essential to prevent quenching of the ketene and other reactive intermediates. Dichloromethane is a common choice.[6] | CH₂Cl₂, Toluene, Benzene |
| Base | A non-nucleophilic tertiary amine is used to neutralize the HCl generated during ketene formation without competing in the reaction.[5] | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Rate of Addition | Slow, dropwise addition of the acyl chloride maintains a low steady-state concentration of the ketene, minimizing self-condensation or polymerization.[7] | Addition over 30-60 min |
The Aza Paternò-Büchi Reaction: A Photochemical Approach
The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine.[4][8] It is the nitrogen-analogue of the well-known Paternò-Büchi reaction for oxetane synthesis. While conceptually direct, this method has historically been challenging.
Principle and Mechanism
The reaction is initiated by the absorption of a photon by either the imine or alkene, promoting it to an excited singlet state. This can then undergo intersystem crossing (ISC) to a more stable triplet state.[4] The excited species then reacts with the ground-state partner in a stepwise fashion through a 1,4-biradical intermediate, which cyclizes to form the azetidine ring.[4]
A significant challenge is that the excited state of many simple imines rapidly deactivates through non-productive pathways, primarily E/Z isomerization around the C=N bond, which competes with the desired cycloaddition.[4][9] This has limited the reaction's scope, often requiring cyclic imines or specialized substrates that restrict this isomerization pathway.
Caption: General pathways for the Aza Paternò-Büchi reaction.
Modern Advancement: Visible-Light Photocatalysis
Recent breakthroughs have overcome many of the limitations of the classical aza Paternò-Büchi reaction by using visible-light photocatalysis.[10] This strategy employs a photocatalyst, such as an iridium or ruthenium complex, that absorbs low-energy visible light and then activates a substrate via triplet energy transfer.[1][11] This approach is milder, more selective, and significantly broadens the substrate scope, allowing for the use of previously unreactive imine precursors like oximes and hydrazones.[1][3]
Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition
This protocol is a general example for the synthesis of functionalized azetidines using an iridium photocatalyst.
Materials:
-
Oxime or other imine precursor (1.0 equiv)
-
Alkene (1.5 - 3.0 equiv)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, Acetonitrile)
Procedure:
-
Preparation: To an oven-dried vial or Schlenk tube equipped with a magnetic stir bar, add the imine precursor (1.0 equiv), the alkene (1.5-3.0 equiv), and the photocatalyst (e.g., 1 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Seal the vial and degas the solution thoroughly to remove oxygen, which can quench the excited states. This is typically done by three freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm).
-
Reaction Monitoring: Stir the reaction under irradiation at room temperature for the specified time (e.g., 12-48 hours). Monitor for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the azetidine product.
-
Deprotection (if necessary): If an oxime was used, the N-O bond of the resulting azetidine can be cleaved under reductive conditions (e.g., Zn in acidic media) to yield the free N-H azetidine.[1]
Key Parameters and Data
The efficiency of photocatalytic cycloadditions is highly dependent on the choice of catalyst and reaction conditions.
| Parameter | Rationale & Causality | Typical Conditions |
| Photocatalyst | The catalyst's triplet energy (ET) must be sufficient to activate the substrate. Its redox potentials are also key to avoid undesired electron transfer pathways.[1] | Ir(III) or Ru(II) complexes |
| Light Source | The wavelength should overlap with the absorption maximum of the photocatalyst to ensure efficient excitation. LEDs are preferred for their narrow emission spectra. | Blue LEDs (~450 nm), Kessil lamps |
| Solvent | A degassed, anhydrous solvent is crucial. The polarity can influence reaction efficiency. | Dioxane, CH₃CN, CH₂Cl₂ |
| Oxygen Removal | Molecular oxygen is a triplet quencher and must be rigorously excluded from the reaction to allow for efficient triplet energy transfer. | Freeze-pump-thaw, N₂/Ar sparging |
Catalytic Asymmetric [2+2] Cycloadditions
A major goal in modern organic synthesis is the control of stereochemistry. Catalytic asymmetric [2+2] cycloadditions utilize chiral catalysts to produce enantioenriched azetidines, which are highly valuable for pharmaceutical development.[12]
Principle and Mechanism
These reactions employ a chiral catalyst—often a Lewis acid complex or an organocatalyst—that coordinates with one or both of the reacting partners (e.g., the imine and an allenoate or ketene equivalent).[13][14] This coordination creates a chiral environment around the reactants, lowering the activation energy for reaction through one specific transition state, thereby directing the cycloaddition to favor the formation of one enantiomer of the product.
Caption: Workflow for a catalyst-controlled asymmetric cycloaddition.
Example Protocol: Chiral Phosphoric Acid/Lewis Acid Catalyzed [2+2] Cycloaddition
This protocol is representative of a dual catalytic system for the enantioselective synthesis of azetidines from ketimines and vinyl selenides.[12]
Materials:
-
Ketimine (1.0 equiv)
-
Aryl vinyl selenide (1.2 equiv)
-
B(C₆F₅)₃ (Lewis acid, 10 mol%)
-
Chiral Phosphoric Acid (CPA) catalyst (10 mol%)
-
Anhydrous Toluene
-
4 Å Molecular Sieves
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add the chiral phosphoric acid catalyst (10 mol%) and freshly activated 4 Å molecular sieves.
-
Reagent Addition: Add the ketimine (1.0 equiv), followed by anhydrous toluene.
-
Catalyst Activation/Pre-formation: Add the Lewis acid B(C₆F₅)₃ (10 mol%) and stir the mixture at the specified temperature (e.g., 30 °C) for a short period.
-
Substrate Addition: Add the aryl vinyl selenide (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at 30 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction and Isolation: Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the enantioenriched azetidine.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric ratio (er) by chiral HPLC analysis.
Key Parameters and Data
Achieving high stereoselectivity is the primary goal, and it is exquisitely sensitive to the reaction setup.
| Parameter | Rationale & Causality | Typical Conditions |
| Catalyst/Ligand | The structure of the chiral catalyst is the most critical factor. Subtle changes can dramatically impact both reactivity and stereoselectivity.[12][15] | Chiral Phosphoric Acids, Cinchona Alkaloids, Chiral Mg-complexes |
| Lewis Acid/Co-catalyst | In dual catalytic systems, the Lewis acid activates the substrate (e.g., imine), while the chiral catalyst controls the stereochemical environment.[12] | B(C₆F₅)₃, Sc(OTf)₃ |
| Solvent | Solvent can influence catalyst solubility, aggregation state, and the stability of the transition state complex. | Toluene, CH₂Cl₂, THF |
| Temperature | Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. | -20 °C to 30 °C |
References
-
Al-Zoubi, R. M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
-
Becker, M. R., & Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health (PMC). Available at: [Link]
-
Becker, M. R., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. Available at: [Link]
-
Becker, M. R., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link]
-
Becker, M. R., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. Available at: [Link]
-
Wearing, E. R., & Schindler, C. S. (2021). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Syntheses. Available at: [Link]
-
Becker, M. R., & Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]
-
ResearchGate. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. Available at: [Link]
-
Denis, J.-B., et al. (2011). Catalytic Asymmetric Synthesis of Disubstituted Azetidines. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, Y., et al. (2024). Catalytic Asymmetric Reactions of Ketimines and Alkenes via [2 + 2] Cycloaddition: Chemical Reactivity Controlled by Switching a Heteroatom. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Catalytic Asymmetric Aza‐[2+2] Cyclization Reaction of Simple Ketoimine. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst. Journal of the American Chemical Society. Available at: [Link]
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A Practical Guide to N-Functionalization of the 3-(Difluoromethyl)azetidine Scaffold
Introduction: The Strategic Value of the 3-(Difluoromethyl)azetidine Motif in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity offer a unique three-dimensional exit vector compared to more common five- and six-membered rings.[3] This structural feature can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including solubility and metabolic stability.[2][3]
The incorporation of a difluoromethyl (-CHF2) group at the 3-position further amplifies the desirability of this scaffold. The -CHF2 group is a bioisostere for a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, but with significantly increased metabolic stability and altered lipophilicity.[4] This combination of the strained azetidine ring and the unique electronic properties of the difluoromethyl group makes this compound a highly sought-after building block for the development of novel therapeutics targeting a wide range of diseases, including central nervous system disorders and inflammatory conditions.[4]
This guide provides a detailed exploration of the common strategies for the N-functionalization of the this compound scaffold, offering practical protocols and insights into the underlying chemical principles to empower researchers in their drug discovery endeavors. The starting material for these transformations is typically this compound hydrochloride.[5]
Core N-Functionalization Strategies
The secondary amine of the this compound ring is a versatile handle for a variety of chemical transformations. The choice of functionalization strategy will depend on the desired final compound and the compatibility of the reagents with the azetidine ring. The primary methods for N-functionalization include reductive amination, amide coupling, and nucleophilic substitution (N-alkylation and N-arylation).
Workflow for N-Functionalization of this compound
Caption: General workflow for the N-functionalization of this compound.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the azetidine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.
Scientific Rationale
The choice of reducing agent is critical for the success of this reaction. Mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be added in the same pot as the amine and carbonyl compound and selectively reduce the iminium ion in the presence of the carbonyl starting material.[6] This one-pot procedure simplifies the experimental setup and often leads to high yields.
Detailed Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound hydrochloride
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq).
-
Dissolve the starting material in DCM or DCE (approximately 0.1-0.2 M).
-
Add triethylamine or DIPEA (1.1 eq) to freebase the azetidine. Stir for 10-15 minutes at room temperature.
-
Add the aldehyde of choice (1.0-1.2 eq) to the reaction mixture.
-
Stir for an additional 30-60 minutes to allow for iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.
Data Presentation: Reductive Amination Examples
| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95 |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 75-85 |
Amide Coupling: Constructing Robust Amide Linkages
Amide bond formation is a cornerstone of medicinal chemistry, and the N-acylation of this compound is a common strategy for introducing diverse functionality. Standard peptide coupling reagents are typically employed to activate the carboxylic acid partner for nucleophilic attack by the azetidine nitrogen.
Scientific Rationale
The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) facilitates the formation of a highly reactive activated ester intermediate.[7] This intermediate is then readily displaced by the azetidine nitrogen to form the stable amide bond. The choice of coupling reagent and base is crucial to ensure efficient coupling and minimize side reactions.
Detailed Protocol: Amide Coupling with a Carboxylic Acid using HATU
Materials:
-
This compound hydrochloride
-
Carboxylic acid of choice (e.g., benzoic acid)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in DMF or DCM (approximately 0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in DMF or DCM and add DIPEA (2.5 eq). Stir for 10-15 minutes.
-
Add the azetidine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-3-(difluoromethyl)azetidine.
Nucleophilic Substitution: Direct N-Alkylation and N-Arylation
Direct N-alkylation and N-arylation provide a straightforward route to introduce alkyl and aryl substituents onto the azetidine nitrogen. These reactions typically involve the reaction of the freebased azetidine with an electrophilic partner, such as an alkyl halide or an activated aryl system.
Scientific Rationale
N-Alkylation: This is a classic SN2 reaction where the nucleophilic nitrogen of the azetidine attacks an alkyl halide (or other alkylating agent with a good leaving group, such as a tosylate or mesylate). The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct and drive the reaction to completion. The choice of solvent is important, with polar aprotic solvents like acetonitrile or DMF often being effective.
N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a common method for the N-arylation of azetidines. This reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the azetidine and reductive elimination to form the N-aryl azetidine and regenerate the catalyst. The choice of palladium precursor, ligand, and base are critical for achieving high yields and broad substrate scope.
Detailed Protocol: N-Alkylation with an Alkyl Bromide
Materials:
-
This compound hydrochloride
-
Alkyl bromide of choice (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and the chosen base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add acetonitrile or DMF (approximately 0.1-0.2 M).
-
Add the alkyl bromide (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of Buchwald-Hartwig N-Arylation
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of this compound.
Conclusion
The N-functionalization of the this compound scaffold is a critical step in the synthesis of novel drug candidates. The methods outlined in this guide—reductive amination, amide coupling, and nucleophilic substitution—provide a versatile toolkit for chemists to explore the chemical space around this valuable building block. By understanding the underlying principles and following these detailed protocols, researchers can efficiently synthesize a wide array of derivatives for biological evaluation, ultimately accelerating the drug discovery process.
References
-
Mughal H., Szostak M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem. 2021, 19, 3274–3286. [Link]
-
Mehra V., Lumb I., Anand A., Kumar V. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv. 2017, 7, 47761-47789. [Link]
-
Saunders, G. J. et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chem. Eur. J. 2024, e202400587. [Link]
-
MySkinRecipes. This compound hydrochloride. [Link]
-
National Center for Biotechnology Information. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides". PubChem. [Link]
-
Singh, G. S., Ombito, J. O. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
-
Bach, R. D. et al. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. J. Org. Chem. 2005, 70 (1), 49-57. [Link]
-
Khan, H. A. et al. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem. 2024. [Link]
-
Wang, Y. et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules 2018, 23 (8), 1888. [Link]
-
Sharland, J. C. et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. J. Med. Chem. 2024. [Link]
-
Hofman, G.-J. et al. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. J. Org. Chem. 2019, 84 (5), 2566-2573. [Link]
-
MacMillan, D. W. C. et al. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Lett. 2015, 56 (10), 1276-1279. [Link]
-
Singh, G. S. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med. Chem. 2024. [Link]
- Okutani, T. et al. Synthesis of azetidine derivatives.
-
Singh, G. S. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Tayama, E., Kawai, K. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Adv. 2021, 11, 39151-39158. [Link]
-
Tayama, E., Kawai, K. Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
-
Tayama, E., Kawai, K. Synthesis of Α-Fluoro-Γ-Aminobutyric Acid Derivatives by Nucleophilic Ring-Opening of Azetidine-2-Carboxylic Acid-Derived Ammonium Salts with Fluoride. Osaka University. [Link]
-
Uesugi, Y. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem. 2023, 11, 1251299. [Link]
-
Saunders, G. J. et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Alcaraz, L. et al. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angew. Chem. Int. Ed. 2019, 58 (43), 15318-15322. [Link]
-
Žukauskaitė, A. et al. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids 2011, 41 (3), 541-558. [Link]
-
Hussein, M. A. et al. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Org. Biomol. Chem. 2017, 15, 8046-8050. [Link]
-
Baran, P. S. et al. A Single-Step Synthesis of Azetidine-3-amines. J. Am. Chem. Soc. 2020, 142 (43), 18362-18367. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Bode, J. W. et al. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Org. Lett. 2022, 24 (11), 2112-2116. [Link]
-
Wipf, P. et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Comb. Sci. 2013, 15 (5), 241-254. [Link]
-
Singh, G. S., Ombito, J. O. Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Glinkerman, C. M. et al. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. J. Org. Chem. 2024, 89 (11), 7729-7734. [Link]
-
Li, Y. et al. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem. 2022, 87 (18), 12130-12139. [Link]
-
Gerasimova, E. S. et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. 2026, 26 (21), 10335. [Link]
-
Schuhmacher, A. et al. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chem. Sci. 2020, 11, 3639-3643. [Link]
-
Gerasimova, E. S. et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
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Troubleshooting & Optimization
strategies to improve the yield of 3-(Difluoromethyl)azetidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl group into small molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] 3-(Difluoromethyl)azetidine, in particular, is a valuable building block for pharmaceuticals targeting central nervous system disorders and inflammatory diseases.[1] However, the synthesis of this strained, fluorinated heterocycle can present significant challenges, leading to low yields and purification difficulties. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary strategies involve either the introduction of the difluoromethyl group onto a pre-formed azetidine ring or the cyclization of a difluoromethyl-containing acyclic precursor. Key approaches include the difluoromethylation of N-protected 3-azetidinone, the reaction of a suitable difluoromethylating agent with a 3-substituted azetidine precursor, and the cyclization of γ-amino alcohols or related species bearing a difluoromethyl group.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can stem from several factors, including incomplete reaction, side-product formation, and difficulties in purification. The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, while the difluoromethylation step can be sensitive to reaction conditions.[3][4] Careful optimization of parameters such as solvent, temperature, and reagent stoichiometry is crucial.
Q3: What are the key safety considerations when working with fluorinating agents?
A3: Many fluorinating agents are highly reactive and can be sensitive to moisture and air. It is essential to handle these reagents under an inert atmosphere and to use anhydrous solvents. Some fluorinating agents can also react exothermically or even explosively with certain organic solvents.[5] Always consult the safety data sheet (SDS) for the specific reagent and follow appropriate safety protocols.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic strategy.
Strategy 1: Difluoromethylation of N-Boc-3-azetidinone
This approach typically involves the reaction of N-Boc-3-azetidinone with a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF2H) or fluoroform (CHF3).[6]
Workflow Diagram:
Caption: Synthesis of this compound via Difluoromethylation of N-Boc-3-azetidinone.
Troubleshooting Table:
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of N-Boc-3-azetidinone | Inactive difluoromethylating agent or initiator. | Use a fresh batch of the difluoromethylating agent and initiator. Ensure all reagents and solvents are anhydrous. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. | |
| Formation of multiple byproducts | Non-selective reaction. | Lower the reaction temperature to improve selectivity. Consider using a milder difluoromethylating agent. |
| Ring-opening of the azetidine. | Use a non-nucleophilic base and a less polar solvent to minimize ring-opening. | |
| Difficult purification of the final product | Co-elution of impurities. | Employ a different chromatographic technique (e.g., reverse-phase HPLC) or consider derivatization to facilitate separation. |
| Product instability on silica gel. | Use a neutral or basic alumina for chromatography, or consider a non-chromatographic purification method like distillation or crystallization. |
Strategy 2: Cyclization of a Difluoromethyl-Containing Precursor
This strategy involves the synthesis of an acyclic precursor containing the difluoromethyl group, followed by intramolecular cyclization to form the azetidine ring.[3]
Workflow Diagram:
Caption: Synthesis of this compound via Cyclization of a Difluoromethyl-Containing Precursor.
Troubleshooting Table:
| Symptom | Possible Cause | Suggested Solution |
| Low yield of cyclized product | Inefficient cyclization conditions. | Screen different bases, solvents, and temperatures to optimize the cyclization step. |
| Steric hindrance in the precursor. | Redesign the precursor to minimize steric hindrance around the reacting centers. | |
| Formation of oligomers or polymers | Intermolecular side reactions. | Perform the cyclization at high dilution to favor the intramolecular reaction. |
| Incomplete deprotection of the final product | Inappropriate deprotection conditions. | Choose a deprotection method that is compatible with the difluoromethyl group and the azetidine ring. For Boc groups, trifluoroacetic acid is commonly used. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(difluoromethyl)azetidine from N-Boc-3-azetidinone
This protocol is a general guideline and may require optimization.
-
To a solution of N-Boc-3-azetidinone in anhydrous THF at -78 °C, add a solution of (difluoromethyl)trimethylsilane and a suitable initiator (e.g., a fluoride source like TBAF).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N-Boc-3-(difluoromethyl)-3-hydroxyazetidine is then subjected to a deoxygenation reaction, such as a Barton-McCombie deoxygenation.
-
The deoxygenated product, N-Boc-3-(difluoromethyl)azetidine, is purified by column chromatography.
-
Finally, the Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane to yield this compound.
References
- BenchChem. Technical Support Center: Fluorination Reactions. Accessed January 15, 2026.
- BenchChem. Troubleshooting guide for the fluorination of pyridinyl ethanone. Accessed January 15, 2026.
- Google Patents.
- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47675-47707.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- Google Patents.
- Alazet, S., Grellepois, F., & Tlili, A. (2020). Synthesis of 2‐(Trifluoromethyl) Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo [1.1. 0] Butanes. Chemistry–A European Journal, 26(62), 14118-14122.
- MySkinRecipes. This compound hydrochloride. Accessed January 15, 2026.
- Farkas, V., Tlosto, O., & Kappe, C. O. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(2), 332-336.
- ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. Accessed January 15, 2026.
- PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Accessed January 15, 2026.
- MDPI. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Accessed January 15, 2026.
- Thermo Fisher Scientific. Troubleshooting Guide. Accessed January 15, 2026.
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Accessed January 15, 2026.
- National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Accessed January 15, 2026.
- Wiley Online Library. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Accessed January 15, 2026.
- ResearchGate. An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Accessed January 15, 2026.
- BenchChem. One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols. Accessed January 15, 2026.
- National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Accessed January 15, 2026.
- ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Accessed January 15, 2026.
- National Center for Biotechnology Information. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Accessed January 15, 2026.
- Semantic Scholar. Rapid diversified synthesis of azetidine-3-carboxylic acids. Accessed January 15, 2026.
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Accessed January 15, 2026.
- Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Accessed January 15, 2026.
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. Accessed January 15, 2026.
- Organic Chemistry Portal. Azetidine synthesis. Accessed January 15, 2026.
- PubMed. Azetidines of pharmacological interest. Accessed January 15, 2026.
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(Difluoromethyl)azetidine and its Derivatives
Welcome to the technical support center for the purification of 3-(difluoromethyl)azetidine and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common purification challenges associated with this unique class of fluorinated heterocycles. The incorporation of the difluoromethyl group and the strained azetidine ring imparts valuable properties such as enhanced metabolic stability and modulated basicity, but also introduces specific purification hurdles.[1][2]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter in the lab. We will explore the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.
Purification Workflow Decision Guide
The initial choice of purification strategy is critical. The following flowchart provides a general decision-making framework for a crude reaction mixture containing a this compound derivative.
Caption: General purification decision workflow.
Troubleshooting Guide: Question & Answer
This section addresses specific, common problems encountered during the purification of this compound and its derivatives.
Q1: My compound is streaking severely on my silica gel TLC plate and column. What is causing this and how can I fix it?
A1: Streaking, or tailing, is the most common issue when purifying amines on silica gel. The root cause is the interaction between the basic nitrogen of the azetidine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction causes a portion of your compound to "stick" to the stationary phase, eluting slowly and creating a long tail instead of a tight band.
Causality: The lone pair on the azetidine nitrogen acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the acidic protons of the silica gel's silanol groups. The difluoromethyl group can slightly reduce the basicity of the nitrogen compared to a non-fluorinated analogue, but the effect is often insufficient to prevent this interaction entirely.[3]
Solutions:
-
Mobile Phase Modification (Preferred Method): The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N or TEA): Add 0.5-2% triethylamine to your solvent system (e.g., Ethyl Acetate / Hexanes + 1% Et₃N). The TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your azetidine derivative.
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Ammonia: For very polar compounds requiring eluents like Dichloromethane/Methanol, using a 7N solution of ammonia in methanol to prepare your mobile phase (e.g., 95:5 DCM:[7N NH₃ in MeOH]) is highly effective.
-
-
Use of Deactivated Silica: You can purchase silica gel that has been pre-treated or "deactivated" with a base, though this is less common and more expensive.
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Salt Formation & Filtration: If your product is the only basic compound in the mixture, you can sometimes add a stoichiometric amount of an acid (like HCl in ether) to form the salt, which may precipitate if the impurities remain soluble. This is highly situational and less controlled than chromatography.
Q2: I am losing a significant amount of my product during the solvent removal (rotovap) step. How can I prevent this?
A2: This problem points to the volatility of your this compound derivative. Small, low-molecular-weight heterocycles, even with fluorine substitution, can have surprisingly high vapor pressures, leading to loss under reduced pressure, especially with gentle heating.
Solutions & Best Practices:
-
Avoid High Heat: Use a room temperature or cool water bath on the rotary evaporator. Never use high heat unless you have confirmed your product is a high-boiling oil or solid.
-
Careful Pressure Control: Instead of pulling a full vacuum immediately, gradually reduce the pressure and watch for excessive bumping or foaming, which indicates the solvent is boiling too vigorously.
-
Use a "Keeper" Solvent: If your purified product is in a highly volatile solvent like diethyl ether or dichloromethane, add a small amount of a higher-boiling solvent (like ethyl acetate or a single drop of hexadecane) to the flask before concentration. The more volatile solvent will evaporate first, leaving your compound dissolved in the less volatile "keeper," which can then be removed more carefully or left as is.
-
Consider High-Vacuum Distillation: For low-boiling oils, distillation under high vacuum (e.g., Kugelrohr) can be an effective final purification step after chromatography to remove residual solvents or less volatile impurities.[4]
Q3: I cannot see my compound spot on the TLC plate under a UV lamp. What visualization methods should I use?
A3: The azetidine ring itself and the difluoromethyl group do not possess a strong UV chromophore. Unless your derivative includes an aromatic ring or another UV-active functional group, it will be invisible under standard 254 nm or 365 nm UV light. You must use a chemical stain for visualization.
Data Presentation: Common TLC Stains for Amines
| Stain | Preparation | Procedure | Result |
| Ninhydrin | 0.3 g ninhydrin in 100 mL n-butanol + 3 mL acetic acid. | Dip plate, then heat gently with a heat gun. | Primary amines give a deep purple color (Ruhemann's purple). Secondary amines (like most N-substituted azetidines) give a yellow-orange spot. |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 0.125 g NaOH in 200 mL water. | Dip plate in stain. No heating required. | Compounds that can be oxidized (alkenes, alcohols, some amines) appear as yellow spots on a purple background. |
| Iodine Chamber | A few crystals of solid I₂ in a sealed chamber. | Place the dried TLC plate in the chamber. | Most organic compounds will absorb the iodine vapor and appear as temporary brown spots. |
Q4: My purified product is a clear oil, but I need a solid for X-ray crystallography or to improve handling. How can I induce crystallization?
A2: Obtaining a solid from a persistent oil (an "oiling out" scenario) is a common challenge. This requires systematically exploring different solvents and conditions to find a system where your compound is soluble when hot but insoluble when cold.
Experimental Protocol: Screening for Recrystallization Solvents
-
Preparation: Place a small amount of your purified oil (10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the oil just dissolves. Test a range of solvents:
-
Non-polar: Hexanes, heptane, cyclohexane
-
Intermediate: Toluene, diethyl ether, ethyl acetate, dichloromethane
-
Polar: Isopropanol, ethanol, acetonitrile
-
-
Inducing Crystallization:
-
Cooling: Place the tubes in an ice bath, then a freezer, to see if a solid crashes out.
-
Scratching: Gently scratch the inside of the test tube with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Anti-Solvent Addition: If the compound is very soluble in a solvent (e.g., dichloromethane), try slowly adding a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy (the cloud point), then warm slightly to clarify and cool slowly.
-
Seed Crystals: If you have even a tiny crystal from a previous batch, add it to the cooled, saturated solution to seed the crystallization.
-
-
Scaling Up: Once you identify a promising solvent or solvent pair, you can perform a larger-scale recrystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a new this compound derivative?
A1: A systematic approach is best. Start with TLC analysis to find a suitable solvent system.
-
Initial Screening: Test a range of solvent systems on TLC plates. A good starting point is a gradient of ethyl acetate (polar) in hexanes (non-polar). For example, test 10%, 20%, 30%, and 50% EtOAc/Hexanes.
-
Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your desired compound. This Rf value on a TLC plate generally translates well to good separation on a column.
-
Add a Basic Modifier: As discussed in the troubleshooting section, always include 0.5-1% triethylamine (Et₃N) in your TLC and column eluents to prevent streaking.
-
For Highly Polar Derivatives: If your compound doesn't move from the baseline even in 100% ethyl acetate, switch to a more polar system like dichloromethane (DCM) and methanol (MeOH). A starting point could be 2-5% MeOH in DCM, again with a basic modifier like TEA or by using a pre-mixed ammonia/methanol solution.[6]
Q2: How does the difluoromethyl group (-CHF₂) impact purification compared to a methyl (-CH₃) or trifluoromethyl (-CF₃) analogue?
A2: The -CHF₂ group has properties intermediate between -CH₃ and -CF₃, which directly affects polarity and interactions.
-
Polarity: The -CHF₂ group is significantly more polar than a -CH₃ group due to the electronegative fluorine atoms, but less polar than a -CF₃ group. This means your compound will likely be more polar than its methyl analogue and require a more polar eluent for chromatography.
-
Basicity (pKa): The electron-withdrawing nature of the fluorines in the -CHF₂ group lowers the basicity of the azetidine nitrogen. This effect is less pronounced than with a -CF₃ group. This slight reduction in basicity can sometimes be beneficial, reducing the severity of tailing on silica gel, but it's usually not enough to eliminate the need for a basic modifier in the eluent.[3]
-
¹⁹F NMR Spectroscopy: A key advantage of the -CHF₂ group is its distinctive signal in ¹⁹F NMR. It appears as a triplet (due to coupling with the single proton) and provides a clean, sensitive handle for assessing purity and confirming structure, which is invaluable when proton NMR is complex.[7]
Q3: What are the essential analytical techniques for assessing the purity of my final this compound product?
A3: A combination of techniques is required to confidently assess purity. No single method is sufficient.
Data Presentation: Purity Assessment Techniques
| Technique | Information Provided | Strengths & Considerations |
| ¹H NMR | Confirms the primary structure, detects proton-containing impurities. | Essential. Integration can provide quantitative purity against a known standard. |
| ¹⁹F NMR | Confirms the presence and environment of the -CHF₂ group. Highly sensitive to other fluorine-containing impurities. | The chemical shift range is wide, making it excellent for resolving impurities. No solvent background.[8] |
| ¹³C NMR | Confirms the carbon backbone and number of unique carbons. | Good for confirming structure, less sensitive for detecting minor impurities. |
| LC-MS | Provides molecular weight confirmation and purity profile by UV or other detectors. | Excellent for detecting non-volatile impurities. Purity percentage from UV is area-percent and assumes equal response factors. |
| GC-MS | For volatile compounds, provides purity profile and molecular weight confirmation. | Excellent for detecting volatile impurities (e.g., residual solvents). The compound must be thermally stable. |
| Elemental Analysis (CHN) | Provides the percentage composition of C, H, and N. | A "gold standard" for final compound purity. Should be within ±0.4% of the calculated values. |
Q4: I am performing a reaction to deprotect the nitrogen on my Boc-protected this compound. What is the best way to purify the resulting free amine hydrochloride salt?
A4: Deprotection of a Boc-protected amine is typically done with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or dioxane. The product is the corresponding salt (e.g., the HCl salt).[1]
Troubleshooting Purification of Amine Salts
Caption: Troubleshooting workflow for amine salt purification.
Explanation:
-
Trituration: After removing the reaction solvent and excess acid under reduced pressure, the resulting crude salt is often an oil. Adding a solvent in which the salt is insoluble but the impurities are soluble (like diethyl ether) can cause the salt to precipitate as a solid. This process is called trituration.
-
Filtration: If a solid forms, it can be collected by filtration, washed with more cold ether, and dried. This is the quickest method.
-
Aqueous Wash / Lyophilization: If the salt remains an oil, the best approach is to dissolve it in a minimum amount of water. The highly polar salt will prefer the aqueous phase, while non-polar organic impurities can be extracted away with a solvent like ethyl acetate. The remaining aqueous layer containing your pure salt can then be frozen and lyophilized (freeze-dried) to yield a fluffy, pure solid. Avoid heating to remove water, as this can be slow and lead to decomposition.
References
- US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google P
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
- WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds - Google P
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH.
- This compound hydrochloride - MySkinRecipes.
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorine NMR.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Guide To Fluorine NMR For Organic Chemists W. R. Dolbier Ebook Corrected Digital Version - Scribd.
Sources
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. scribd.com [scribd.com]
assessing the stability of 3-(Difluoromethyl)azetidine under various reaction conditions
Welcome to the technical support center for 3-(Difluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this valuable building block in your synthetic endeavors. We understand the unique challenges and opportunities presented by strained, fluorinated heterocycles and have structured this resource to address the practical issues you may encounter.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental use of this compound in a question-and-answer format.
Low Yield in N-Alkylation Reactions
Question: I am experiencing low yields in my N-alkylation reaction with this compound and an alkyl halide. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in N-alkylation reactions with this compound can stem from several factors, primarily related to the reactivity of the azetidine ring and the choice of reaction conditions.
Potential Causes and Solutions:
-
Inadequate Base Strength: The basicity of the azetidine nitrogen is reduced by the electron-withdrawing effect of the difluoromethyl group.[1] A weak base may not be sufficient to deprotonate the azetidine hydrochloride salt (if used) or to neutralize the acid generated during the reaction, leading to incomplete conversion.
-
Troubleshooting Protocol:
-
Switch to a stronger base: If you are using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K₂CO₃).
-
Use of excess base: Employing a slight excess (1.5-2.0 equivalents) of a hindered base like DIPEA can be effective in driving the reaction to completion without competing in the alkylation.
-
-
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the strained azetidine ring or the formation of side products.
-
Troubleshooting Protocol:
-
Optimize temperature: Screen a range of temperatures, starting from room temperature up to 60-80 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Microwave irradiation: For challenging alkylations, microwave-assisted synthesis can sometimes provide a rapid and efficient alternative to conventional heating, minimizing degradation by reducing the overall reaction time.
-
-
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.
-
Troubleshooting Protocol:
-
Polar aprotic solvents: Acetonitrile (ACN) and dimethylformamide (DMF) are generally good choices for N-alkylation reactions.
-
Solubility check: Ensure your starting materials, particularly the azetidine salt, are fully soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture.
-
-
Illustrative Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for low yields in N-alkylation.
Side Product Formation in N-Acylation Reactions
Question: I am observing significant side product formation in my N-acylation of this compound with an acyl chloride. What are these side products and how can I minimize them?
Answer:
Side product formation in N-acylation reactions often arises from the high reactivity of acyl chlorides and the potential for the strained azetidine ring to undergo undesired reactions.
Potential Side Products and Mitigation Strategies:
-
Diacylation: Although less common for secondary amines, under forcing conditions or with highly reactive acylating agents, diacylation can occur, leading to the formation of a quaternary ammonium species that may be unstable.
-
Mitigation:
-
Controlled addition: Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm and minimize over-reaction.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride to ensure complete conversion of the azetidine without a large excess that could promote side reactions.
-
-
-
Ring-Opening: While the azetidine ring is generally more stable than an aziridine ring, it is still susceptible to ring-opening, especially under acidic conditions that can be generated from the HCl byproduct of the acylation.[2][3]
-
Mitigation:
-
Use of a scavenger base: Include a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture to neutralize the in-situ generated HCl.
-
Alternative acylating agents: If ring-opening persists, consider using a less aggressive acylating agent, such as an acid anhydride or employing peptide coupling reagents (e.g., HATU, HOBt/EDC) with the corresponding carboxylic acid.
-
-
-
Hydrolysis of Acyl Chloride: The presence of water in the reaction can lead to the hydrolysis of the acyl chloride, reducing the effective concentration of the acylating agent and leading to incomplete reaction.
-
Mitigation:
-
Anhydrous conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Challenges in Cross-Coupling Reactions
Question: I am attempting a cross-coupling reaction (e.g., Buchwald-Hartwig) with this compound and an aryl halide, but I am getting low to no product formation. What are the likely issues?
Answer:
Cross-coupling reactions with small, electron-deficient amines like this compound can be challenging due to steric hindrance and the reduced nucleophilicity of the nitrogen atom.
Potential Issues and Solutions:
-
Ligand Choice: The choice of ligand is critical for the success of the cross-coupling reaction. The ligand must be able to facilitate the reductive elimination step with the sterically demanding and electron-poor azetidine.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for coupling with challenging amines.
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-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
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Solution: Strong, non-coordinating bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective. Ensure the base is sufficiently soluble in the reaction solvent.
-
-
Catalyst Inhibition: The difluoromethyl group or the azetidine itself could potentially coordinate to the metal center and inhibit catalysis.
-
Solution: If standard conditions fail, consider using a higher catalyst loading (e.g., 2-5 mol%) or adding a catalyst activator.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, especially in its hydrochloride salt form, should be stored in a cool, dry place, away from moisture.[4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation.
Q2: How stable is this compound to strongly acidic or basic conditions?
A2: The azetidine ring is known to be susceptible to ring-opening under strongly acidic conditions due to its inherent ring strain.[2][5] The protonation of the nitrogen atom can facilitate nucleophilic attack and cleavage of the ring. While the difluoromethyl group is generally stable to a range of pH conditions, prolonged exposure to strong acids should be avoided. Under strongly basic conditions, the molecule is expected to be more stable, although the acidic proton of the difluoromethyl group could potentially be abstracted by a very strong base.[6]
Q3: Is this compound stable to common oxidizing and reducing agents?
A3: The difluoromethyl group is generally robust and resistant to many common oxidizing and reducing agents.[7] However, the azetidine ring can be sensitive to certain reagents. Strong oxidizing agents could potentially lead to ring-opening or other undesired reactions. Reductive conditions, such as catalytic hydrogenation, are generally well-tolerated, provided that other functional groups in the molecule are compatible.
Q4: Can I use this compound in its free base form?
A4: Yes, the free base can be generated from the hydrochloride salt by treatment with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate) followed by extraction into an organic solvent. However, the free base may be less stable for long-term storage and is often more volatile. For many reactions, it is convenient to use the hydrochloride salt directly with an appropriate amount of base.
Q5: What is the expected impact of the difluoromethyl group on the properties of my final compound?
A5: The difluoromethyl group is often used as a bioisostere for hydroxyl, thiol, or amine functionalities.[8] Its inclusion can lead to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[8][9] The acidic proton of the difluoromethyl group can also participate in hydrogen bonding.[10]
Stability Profile Summary
The following table summarizes the expected stability of this compound under various conditions, based on general principles of azetidine and difluoromethyl chemistry. It is always recommended to perform small-scale trials to confirm stability under your specific reaction conditions.
| Condition | Expected Stability | Potential Degradation Pathways |
| Strongly Acidic (pH < 2) | Low | Acid-mediated ring-opening[2] |
| Mildly Acidic (pH 4-6) | Moderate | Potential for slow degradation over time |
| Neutral (pH 7) | High | Generally stable |
| Mildly Basic (pH 8-10) | High | Generally stable |
| Strongly Basic (pH > 12) | High | Stable, but very strong bases may abstract the CHF₂ proton[6] |
| Common Oxidants (e.g., H₂O₂, m-CPBA) | Moderate | Potential for N-oxidation or ring-opening |
| Common Reductants (e.g., H₂/Pd, NaBH₄) | High | Generally stable, dependent on other functional groups |
| Thermal Stress | Moderate | Decomposition may occur at elevated temperatures; dependent on the specific conditions and presence of other reagents. Fluorinated compounds can decompose at high temperatures.[11][12] |
Conceptual Stability Diagram
Caption: Factors influencing the stability of this compound.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Regioselective ring opening reactions of azetidines.
- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
- Difluoromethyl. Alfa Chemistry.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
- 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
- Thermal plasma decomposition of fluorinated greenhouse gases.
- This compound. ChemScene.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- Cross-coupling reactions of 3-iodoazetidines.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Azetidines of pharmacological interest. PubMed.
- N-Acyl-3,3-difluoro-2-oxoindoles as versatile intermediates for the preparation of different 2,2-difluorophenylacetic deriv
- Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule.
- Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
- Recent progress in synthesis of 3-functionalized azetidines.
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. ScienceDirect.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionaliz
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their synthetic precursors) as versatile building blocks for medicinal chemistry.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
- A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. RSC Advances.
- Boron Trifluoride Etherate Promoted Regioselective 3-Acyl
- Building blocks. ChemScene.
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Technical Support Center: Overcoming Challenges in the Synthesis of 3,3-Disubstituted Azetidines
Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. Due to their inherent ring strain, the synthesis of azetidines can be challenging, but with careful consideration of reaction parameters and troubleshooting strategies, success is readily achievable.[1][2] This resource provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,3-disubstituted azetidines, and what are their primary limitations?
A1: Classical methods for constructing the azetidine ring include intramolecular cyclization of γ-amino alcohols or halides, and [2+2] cycloaddition reactions between imines and alkenes.[3] While effective, these methods can suffer from limitations such as requiring multi-step syntheses and having poor functional group compatibility.[3] Modern approaches, such as those utilizing photocatalysis, transition-metal catalysis, and modular strategies with azetidinylation reagents, offer milder reaction conditions and broader substrate scope.[1][3]
Q2: My intramolecular cyclization to form a 3,3-disubstituted azetidine is giving a low yield. What are the likely causes?
A2: Low yields in intramolecular cyclizations for azetidine synthesis are often due to competing side reactions such as intermolecular polymerization and elimination.[4] Prolonged heating can exacerbate these issues. The choice of base and solvent is also critical. A base that is too strong can promote elimination, while a solvent that does not adequately solvate the intermediates can hinder the desired cyclization.
Q3: I am observing poor diastereoselectivity in my [2+2] cycloaddition reaction. How can I improve it?
A3: Diastereoselectivity in [2+2] cycloadditions for azetidine synthesis is influenced by several factors, including the choice of catalyst, solvent, and the steric and electronic properties of the substituents on both the imine and the alkene. For photocatalytic reactions, the nature of the photocatalyst and the triplet energy transfer process are key.[1] Screening different catalysts and solvents of varying polarity is a good starting point for optimization.[5]
Q4: What is the role of the N-protecting group in the synthesis of 3,3-disubstituted azetidines?
A4: The N-protecting group plays a crucial role in both activating the substrate for cyclization and influencing the stereochemical outcome of the reaction. Electron-withdrawing groups, such as sulfonyl or trifluoroacetyl groups, can facilitate cyclization by increasing the acidity of an N-H proton or by acting as a directing group in C-H activation reactions.[1][6] The choice of protecting group can also impact the stability and purification of the final product.
Q5: My 3,3-disubstituted azetidine is highly polar and difficult to purify by standard column chromatography. What are my options?
A5: The purification of polar, often hydrophilic, azetidine derivatives can be challenging. Standard silica gel chromatography may lead to poor separation and product loss.[7] Alternative strategies include:
-
Reverse-phase chromatography (C18): This is often effective for polar compounds. Using an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can improve retention and resolution of amine-containing compounds.[7]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Acid-base extraction: If your azetidine has a basic nitrogen, you can use acid-base extraction to separate it from non-basic impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the synthesis of 3,3-disubstituted azetidines.
Problem 1: Low Yield in Intramolecular Cyclization
Symptoms:
-
Low isolated yield of the desired 3,3-disubstituted azetidine.
-
Presence of a significant amount of baseline material on TLC.
-
Formation of a viscous, insoluble material in the reaction flask.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Intermolecular Polymerization | Analyze crude NMR for broad, unresolved peaks characteristic of polymers. | 1. High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). 2. Slow Addition: Add the substrate slowly to the reaction mixture containing the reagent. | High dilution and slow addition favor the unimolecular cyclization over the bimolecular polymerization reaction. |
| Elimination Side Reaction | Check crude NMR/MS for the presence of an alkene byproduct resulting from the elimination of the leaving group. | 1. Weaker Base: Switch to a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA). 2. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. | A weaker base is less likely to promote the E2 elimination pathway. Lower temperatures also disfavor elimination reactions, which typically have a higher activation energy than substitution reactions. |
| Poor Leaving Group | If your leaving group is a halide (Cl, Br), consider converting it to a better leaving group. | Convert the alcohol precursor to a tosylate (Ts), mesylate (Ms), or triflate (Tf) group. | Tosylates, mesylates, and triflates are excellent leaving groups, which will facilitate the intramolecular Sₙ2 reaction. |
| Inappropriate Solvent | The reaction may be sluggish or favoring side reactions due to poor solvation of intermediates. | Screen a range of solvents with varying polarities (e.g., THF, MeCN, DMF). Aprotic polar solvents are often a good choice. | The solvent must be able to dissolve the starting material and stabilize the transition state of the cyclization. |
Troubleshooting Workflow for Low Yield in Intramolecular Cyclization:
Caption: Troubleshooting workflow for low yields in intramolecular cyclization.
Problem 2: Poor Diastereoselectivity in [2+2] Cycloaddition
Symptoms:
-
Formation of a mixture of diastereomers, often in a nearly 1:1 ratio.
-
Difficult separation of the desired diastereomer.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Suboptimal Catalyst/Photocatalyst | Review the literature for catalysts known to provide high diastereoselectivity for similar substrates. | 1. Screen Catalysts: Test a variety of Lewis acids or transition metal catalysts. 2. Photocatalyst Tuning: For photochemical reactions, vary the photocatalyst to alter the energy and nature of the excited state.[1] | The catalyst plays a key role in organizing the transition state and dictating the facial selectivity of the cycloaddition. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. | Screen a range of solvents from nonpolar (e.g., toluene, DCM) to polar aprotic (e.g., MeCN, DMF).[5] | The solvent can interact with the catalyst and substrates, altering the energetics of the diastereomeric transition states. |
| Temperature Effects | Reactions run at higher temperatures may have reduced selectivity. | Run the reaction at a lower temperature. | Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. |
| Steric and Electronic Effects | The substituents on the imine and alkene can sterically and electronically influence the approach of the reactants. | If possible, modify the steric bulk or electronic nature of non-critical substituents on the starting materials. | Larger steric groups can block one face of the reacting partners, favoring a specific diastereomer. |
Problem 3: Challenges in Product Purification
Symptoms:
-
Product is highly soluble in the aqueous phase during workup.
-
Product streaks or does not move from the baseline on silica gel TLC.
-
Co-elution of the product with polar byproducts.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| High Polarity/Hydrophilicity | Observe the partitioning of your compound between an organic solvent (e.g., EtOAc) and water. | 1. Reverse-Phase Chromatography: Use a C18 column with a water/acetonitrile or water/methanol gradient. Add 0.1% TFA to both mobile phases to improve peak shape for amines.[7] 2. Salt Formation and Extraction: If your product is basic, treat the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and then extract with an organic solvent. | Reverse-phase chromatography is well-suited for polar compounds. TFA acts as an ion-pairing agent, increasing the hydrophobicity of basic compounds and improving their retention.[7] Basification of the amine makes it more soluble in organic solvents. |
| Strong Adsorption to Silica Gel | The compound shows significant tailing or remains at the origin on silica gel TLC. | 1. Use a More Polar Eluent: Add a small amount of a polar solvent like methanol or an amine (e.g., triethylamine) to your eluent system. 2. Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a diol-bonded silica phase. | The basic nitrogen of the azetidine can interact strongly with the acidic silanol groups on the silica surface. Adding a basic modifier to the eluent or using a less acidic stationary phase can mitigate this interaction. |
Problem 4: Ambiguous NMR Spectra
Symptoms:
-
Broad or poorly resolved peaks in the ¹H NMR spectrum.
-
Difficulty in assigning the protons of the azetidine ring.
-
Uncertainty about the stereochemistry.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Conformational Exchange or Aggregation | Run the NMR at different temperatures (variable temperature NMR). | 1. Variable Temperature NMR: Acquiring spectra at higher or lower temperatures can help to either sharpen the signals (fast exchange) or resolve different conformers (slow exchange). 2. Change Solvent: Use a different NMR solvent to disrupt intermolecular interactions. | The azetidine ring is not planar and can undergo ring-puckering. Intermediate rates of conformational exchange on the NMR timescale can lead to signal broadening.[8][9] |
| Complex Spin Systems | The protons on the azetidine ring can be strongly coupled, leading to complex splitting patterns. | 1. Higher Field NMR: Use a higher field spectrometer (e.g., 600 MHz or higher) to increase the dispersion of the signals. 2. 2D NMR: Perform 2D NMR experiments such as COSY and HSQC to identify proton-proton and proton-carbon correlations, which will aid in assignment.[10] | Higher magnetic fields increase the chemical shift dispersion, simplifying complex spectra. 2D NMR provides connectivity information that is not available from 1D spectra. |
| Uncertain Stereochemistry | The coupling constants between the ring protons are not clearly resolved. | 1. 1D NOE or 2D NOESY/ROESY: These experiments can identify protons that are close in space, which can help to determine the relative stereochemistry. 2. X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural and stereochemical information. | The Nuclear Overhauser Effect (NOE) is distance-dependent and can be used to establish through-space proximity of protons, which is indicative of their relative stereochemistry. |
Interpreting NMR of a 3,3-Disubstituted Azetidine Workflow:
Caption: Workflow for interpreting ambiguous NMR spectra of 3,3-disubstituted azetidines.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization via Sulfonate Ester
This protocol describes the synthesis of an N-protected 3,3-disubstituted azetidine from a suitably protected 2,2-disubstituted-3-amino-1-propanol.
Step 1: Mesylation of the Primary Alcohol
-
Dissolve the N-protected 2,2-disubstituted-3-amino-1-propanol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise.
-
Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Critical Step: Slow addition is important to control the exotherm.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in an appropriate solvent such as acetonitrile or DMF (0.05 M). Note: High dilution is recommended to minimize intermolecular side reactions.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (3.0 equiv).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or reverse phase, as determined by the polarity of the product) or recrystallization to afford the desired 3,3-disubstituted azetidine.[11]
Protocol 2: General Procedure for Purification of a Polar 3,3-Disubstituted Azetidine by Reverse-Phase Chromatography
-
Dissolve the crude azetidine derivative in a minimal amount of a suitable solvent (e.g., methanol, DMF, or water).
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Equilibrate the C18 reverse-phase column with a low percentage of Mobile Phase B (e.g., 5%).
-
Load the sample onto the column.
-
Elute the product using a gradient of increasing Mobile Phase B. The gradient will depend on the polarity of the compound and should be optimized based on analytical HPLC runs.
-
Collect fractions and analyze them by TLC or LC-MS.
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure azetidine as its TFA salt. If the free base is required, the TFA salt can be neutralized with a base and extracted.
References
-
Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Zhang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Kuriyama, M., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Ghosh, S. (2026). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. [Link]
-
Richardson, A. D., et al. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of.... [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Rýd, L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. ACS Publications. [Link]
-
ChemRxiv. (n.d.). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. [Link]
-
ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. [Link]
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed. [Link]
-
PubMed. (n.d.). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. [Link]
-
National Institutes of Health. (n.d.). Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange. [Link]
-
Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]
-
Taylor & Francis eBooks. (n.d.). Purification of Histidine-Rich Hydrophilic Peptides. [Link]
-
YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]
-
Organic Syntheses. (n.d.). azetidine. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
Reddit. (2023, October 3). NMR Peak Broadening. [Link]
-
YouTube. (2025, July 21). What Causes NMR Peak Broadening? - Chemistry For Everyone. [Link]
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identifying and minimizing side reactions in azetidine ring formation
Welcome to the technical support center for azetidine ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this valuable heterocyclic motif. The inherent ring strain of the four-membered azetidine ring makes its synthesis a delicate process, often accompanied by competing side reactions. This resource aims to equip you with the knowledge to identify, minimize, and overcome these synthetic hurdles.
Section 1: The Challenge of Pyrrolidine Formation
One of the most common and frustrating side reactions during azetidine synthesis is the formation of the thermodynamically more stable five-membered pyrrolidine ring.
Q1: I'm getting a significant amount of a five-membered ring byproduct. What's happening and how can I favor the formation of the four-membered azetidine?
A1: The competition between the formation of azetidine (a 4-exo-tet cyclization) and pyrrolidine (a 5-endo-tet cyclization) is a classic example of kinetic versus thermodynamic control. While the formation of the azetidine is generally kinetically favored according to Baldwin's rules, the lower ring strain of the pyrrolidine makes it the thermodynamically more stable product.[1] Several factors can tip the balance towards the undesired five-membered ring.
Root Cause Analysis and Troubleshooting:
-
Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for the thermodynamically favored pyrrolidine formation. It can also facilitate the rearrangement of the initially formed azetidine to the more stable pyrrolidine.
-
Solution: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start with low temperatures (e.g., 0 °C or even -20 °C) and slowly warm the reaction only if necessary. Monitor the reaction closely by TLC or LC-MS to track the formation of both products.
-
-
Leaving Group: A highly reactive leaving group can accelerate the desired S(_N)2 reaction for azetidine formation. However, if the leaving group is too good, it might favor elimination or other side reactions. Conversely, a poor leaving group may require harsh conditions that promote pyrrolidine formation.
-
Solvent: The polarity of the solvent can influence the transition states of the competing cyclization pathways.
-
Solution: Screen different solvents. Aprotic polar solvents like THF, acetonitrile, or DMF are commonly used. The optimal solvent will depend on the specific substrate and reaction conditions.
-
Section 2: Battling Intermolecular Reactions: Oligomerization and Polymerization
When the intramolecular cyclization is slow, intermolecular reactions can become a significant pathway, leading to dimers, oligomers, or even polymers.
Q2: My reaction is producing a significant amount of high molecular weight material, and my desired azetidine yield is low. How can I promote the intramolecular cyclization over polymerization?
A2: Intermolecular reactions are a common problem in the synthesis of cyclic compounds, especially for strained rings like azetidines. The key to favoring the desired intramolecular cyclization is to ensure that the reactive ends of the molecule are more likely to find each other than to react with another molecule.
Key Strategy: High Dilution Principle
The cornerstone of minimizing intermolecular side reactions is the use of high dilution.[5] By keeping the concentration of the substrate low, you decrease the probability of intermolecular encounters.
Experimental Protocol for High Dilution:
-
Setup: Use a syringe pump for the slow addition of the substrate to a large volume of solvent.
-
Concentration: Aim for a final substrate concentration in the range of 0.01 to 0.05 M.
-
Procedure:
-
Dissolve the substrate in a small amount of the reaction solvent.
-
In the main reaction flask, place a large volume of the same solvent, along with any reagents that promote cyclization (e.g., a base).
-
Heat or cool the reaction flask to the desired temperature.
-
Using the syringe pump, add the substrate solution to the reaction flask over a period of several hours.
-
Stir the reaction mixture vigorously to ensure rapid mixing.
-
Section 3: Unwanted Elimination Reactions
When activating a γ-amino alcohol to facilitate cyclization, elimination to form an unsaturated compound can be a competing side reaction.
Q3: I'm observing the formation of an alkene byproduct instead of my azetidine. How can I suppress this elimination reaction?
A3: Elimination reactions are often promoted by strong, non-nucleophilic bases and high temperatures. The choice of activating group for the hydroxyl moiety also plays a crucial role.
Troubleshooting Elimination:
-
Choice of Base: A strong, bulky, non-nucleophilic base might favor proton abstraction, leading to elimination.
-
Solution: Use a milder, nucleophilic base that can facilitate the cyclization without promoting elimination. For instance, in the Wenker synthesis of aziridines (which can be adapted for azetidines), using sodium carbonate instead of sodium hydroxide can reduce elimination side products.[6]
-
-
Activating Group: Some activating groups are more prone to elimination than others.
-
Solution: If using sulfonate esters (tosylates, mesylates), ensure the reaction conditions are optimized for substitution. Alternatively, the Mitsunobu reaction provides a powerful way to achieve in-situ activation and cyclization under generally mild and neutral conditions, which can often suppress elimination pathways.[2][3][4]
-
-
Reaction Temperature: As with pyrrolidine formation, lower temperatures generally disfavor elimination reactions.
Section 4: The Fragile Ring: Preventing Ring-Opening
The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions, especially under acidic conditions.
Q4: My azetidine product seems to be decomposing during workup or purification. What could be causing this, and how can I prevent it?
A4: The protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring-opening. This is a common issue during acidic workups or purification on silica gel.[7][8]
Strategies to Prevent Ring-Opening:
-
Workup Conditions: Avoid acidic aqueous workups if your azetidine is found to be sensitive.
-
Solution: Use a basic workup (e.g., with saturated sodium bicarbonate solution) to quench the reaction and neutralize any acid.
-
-
Purification: Silica gel is acidic and can cause decomposition of sensitive azetidines.
-
Solution:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent.
-
Alternatively, use a different stationary phase for chromatography, such as alumina (basic or neutral).
-
-
-
N-Protection: The choice of the nitrogen protecting group significantly impacts the basicity of the azetidine nitrogen and its susceptibility to protonation.
-
Solution: Electron-withdrawing protecting groups like carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Tos) reduce the basicity of the nitrogen, making the azetidine ring more stable to acidic conditions.[9][10] The trityl (Trt) protecting group can also be used and is removable under acidic conditions that can be controlled to minimize ring opening.[11]
-
| Protecting Group | Stability to Acid | Cleavage Conditions |
| Boc | Good | Strong acid (e.g., TFA) |
| Cbz | Good | Hydrogenolysis |
| Tos | Excellent | Harsh reducing agents (e.g., Na/NH₃) |
| Trityl | Moderate | Mild acid |
Section 5: Experimental Protocols and Visualizations
Protocol: High-Yield Azetidine Synthesis from a γ-Amino Alcohol via Mesylation and Cyclization
This protocol describes the synthesis of an N-protected azetidine from a 3-amino-1-propanol derivative.
Step 1: Mesylation of the Alcohol
-
Dissolve the N-protected 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate in a suitable solvent like THF or DMF.
-
Add a base to effect the cyclization. For a less hindered substrate, a strong base like sodium hydride (NaH) (1.2 eq) can be used at 0 °C to room temperature. For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) at elevated temperatures may be preferable.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on neutralized silica gel or alumina.
Diagrams
Caption: A troubleshooting workflow for identifying and addressing common side reactions in azetidine synthesis.
Caption: Experimental workflow for minimizing intermolecular side reactions using high dilution.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
De Kimpe, N., et al. (1994). Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. Journal of Organic Chemistry. Available at: [Link].
-
White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link].
-
Kar, A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link].
-
Singh, G. P. (2016). Ring-opening of azetidines. Request PDF. Available at: [Link].
-
Wenker synthesis. Wikipedia. Available at: [Link].
-
O'Brien, P., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link].
-
Hahn, V., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link].
-
Mitsunobu reaction. Wikipedia. Available at: [Link].
-
Zhang, X., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link].
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link].
-
Mitsunobu reaction issues. Reddit. Available at: [Link].
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link].
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link].
-
Flegel, M., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules. Available at: [Link].
-
Strieth-Kalthoff, F., et al. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Becker, M. R., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link].
-
Mitsunobu Reaction. Chemistry Steps. Available at: [Link].
-
Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link].
-
Wenker Aziridine Synthesis Mechanism. YouTube. Available at: [Link].
-
Wenker Synthesis. Organic Chemistry Portal. Available at: [Link].
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link].
-
Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link].
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link].
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link].
-
Mulengi, J. K., et al. (2018). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link].
-
High dilution principle. Wikipedia. Available at: [Link].
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link].
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link].
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Technical Support Center: Palladium-Catalyzed C-H Amination for Azetidine Synthesis
Welcome to the technical support center for palladium-catalyzed C-H amination, with a specific focus on the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven guidance to help you troubleshoot and optimize your reactions.
Introduction: The Challenge and Opportunity of Azetidine Synthesis
Azetidines are valuable saturated heterocyclic motifs in medicinal chemistry, but their synthesis can be challenging due to the inherent ring strain of the four-membered ring. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy to construct this scaffold, offering a direct and atom-economical approach.[1][2][3] This guide is structured to address the practical issues you may encounter, moving from common symptoms to underlying causes and actionable solutions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is organized by the most common experimental observations that indicate a reaction is not proceeding as expected.
Scenario 1: Low to No Product Formation (Low Yield or No Conversion)
This is one of the most frequent issues. Before delving into complex mechanistic possibilities, it's crucial to systematically verify the foundational parameters of your reaction.
Question: My reaction shows very low conversion of the starting material, even after extended reaction times. What are the likely causes and how can I address them?
Answer: Low conversion is a multifaceted problem that can stem from issues with the catalyst, reagents, or reaction conditions. Let's break down the troubleshooting process:
1. Catalyst Activity and Integrity:
-
Palladium Precursor: Ensure the quality of your palladium source (e.g., Pd(OAc)₂). Over time, palladium acetate can decompose. If in doubt, use a freshly opened bottle or one stored under inert gas.
-
Catalyst Poisoning: Palladium catalysts are sensitive to poisoning by various species. Common culprits include sulfur-containing compounds (from substrates or solvents), excess halide ions, and certain oxidizing agents that can degrade essential ligands.[4] The appearance of palladium black is a strong indicator of catalyst decomposition.[4]
2. The Critical Role of the Directing Group:
-
Picolinamide (PA) as a Directing Group: For the intramolecular amination of C(sp³)–H bonds to form azetidines, a directing group is often essential.[5] Picolinamide (PA) is a commonly used and effective directing group for this transformation.[1][2] If you are not using a directing group, or using a less effective one, C-H activation may be inefficient.
-
Integrity of the Directing Group: Ensure the directing group is correctly installed and stable under the reaction conditions.
3. Oxidant Selection and Stoichiometry:
-
Common Oxidants: Phenyliodine diacetate (PhI(OAc)₂) is a widely used oxidant for these reactions.[1][6] It is believed to oxidize a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to form the C-N bond.[1]
-
Oxidant Decomposition: PhI(OAc)₂ can be sensitive to moisture and light. Use a fresh, high-purity batch.
-
Alternative Oxidants: In some cases, other oxidants like Oxone or even molecular oxygen (in aerobic systems) have been employed, though conditions will vary significantly.[7]
4. Solvent and Additives:
-
Solvent Choice: The choice of solvent is critical. While some reactions are performed in polar aprotic solvents, others may benefit from the addition of acidic co-solvents. For instance, acetic acid (AcOH) can suppress undesired side reactions like acetoxylation.[1][8]
-
Base: A base is often required. Inorganic bases like lithium carbonate (Li₂CO₃) are commonly used.[9][10] The choice and stoichiometry of the base can significantly impact the reaction outcome.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Scenario 2: Formation of Side Products (Poor Selectivity)
Even when the reaction proceeds, the desired azetidine may not be the major product. Understanding the common side reactions is key to improving selectivity.
Question: My reaction is consuming the starting material, but I'm isolating a significant amount of an acetoxylated side product instead of the azetidine. Why is this happening and how can I prevent it?
Answer: The formation of an acetoxylated product is a common competitive pathway in these reactions.[1] This occurs when the Pd(IV) intermediate undergoes C-O reductive elimination instead of the desired C-N reductive elimination.
Mechanistic Insight: The reaction proceeds through a palladacycle intermediate which is then oxidized by PhI(OAc)₂ to a Pd(IV) species. This high-valent palladium complex can then undergo reductive elimination to form either a C-N bond (amination) or a C-O bond (acetoxylation).[1]
Strategies to Favor Amination over Acetoxylation:
-
Addition of Acetic Acid (AcOH): Supplementing the reaction with several equivalents of acetic acid has been shown to suppress the formation of the acetoxylated product.[1] The exact role of AcOH is complex, but it may alter the ligand sphere of the palladium center, disfavoring the C-O bond-forming pathway.[8]
-
Substrate Sterics: The steric environment around the C-H bond can influence the selectivity. In some systems, increased steric hindrance near the reacting C-H bond can favor C-N cyclization over C-O bond formation, possibly due to torsional strain that disfavors the out-of-plane C-O bond formation.[1]
-
Ligand Effects: While many of these reactions are performed without an external ligand, the choice of ligand can influence the rate of C-N versus C-O reductive elimination. More electron-donating ligands can promote the oxidation of the Pd(II) intermediate.[8]
Question: Instead of the four-membered azetidine, I am observing the formation of a five-membered pyrrolidine. How can I control the regioselectivity?
Answer: The regioselectivity between the formation of four- and five-membered rings is a classic challenge in intramolecular cyclizations. In the context of C-H amination, this is governed by the relative stability of the transition states leading to the different palladacycle intermediates.
Factors Influencing Ring Size Selectivity:
-
Substrate Bias: The substitution pattern on the alkyl chain of the amine substrate plays a crucial role. For example, substrates with substituents at the γ-position may favor azetidine formation, while those without such substituents might yield pyrrolidines or show poor reactivity.[1]
-
Reaction Conditions: While substrate control is often dominant, fine-tuning of reaction conditions (e.g., temperature, additives) can sometimes influence the product distribution.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is a glovebox or strict inert atmosphere always necessary for these reactions?
A1: While palladium catalysis often benefits from an inert atmosphere to prevent catalyst oxidation and decomposition, many reported procedures for C-H amination using a stable Pd(II) precursor like Pd(OAc)₂ do not require a glovebox. However, it is good practice to assemble the reaction under an inert gas (like argon or nitrogen) and use anhydrous solvents to ensure reproducibility, especially when dealing with sensitive reagents like some oxidants.
Q2: What is the typical catalyst loading for these reactions?
A2: Catalyst loading can vary, but many efficient protocols use a relatively low catalyst loading, often in the range of 5-10 mol % of the palladium precursor.[1]
Q3: Can I use a different palladium source, such as PdCl₂ or Pd(dba)₂?
A3: While Pd(OAc)₂ is the most commonly reported and often most effective precursor, other Pd(II) or Pd(0) sources can sometimes be used. However, a change in the palladium source will likely require re-optimization of the reaction conditions, including the choice of base and additives, as the counter-ions (like chloride) can significantly influence the catalytic cycle.
Q4: My substrate has multiple C(sp³)-H bonds. How can I achieve selectivity for a specific one?
A4: Achieving regioselectivity among multiple C(sp³)-H bonds is a significant challenge. The inherent reactivity often follows the order: methyl > methylene > methine. The directing group will guide the palladium catalyst to C-H bonds at the γ and δ positions.[1][2] Selectivity between these positions is primarily dictated by the substrate's conformation and the relative stability of the resulting palladacycle intermediates.
Part 3: Experimental Protocols and Data
General Protocol for Azetidine Synthesis via Pd-Catalyzed C-H Amination
This is a representative protocol based on literature precedents and should be optimized for specific substrates.[1][2]
-
To an oven-dried reaction vessel, add the picolinamide-protected amine substrate (1.0 equiv).
-
Add Pd(OAc)₂ (0.10 equiv) and Li₂CO₃ (2.0 equiv).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add PhI(OAc)₂ (1.2 equiv).
-
Add anhydrous solvent (e.g., toluene or a mixture like PhCF₃/AcOH).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted, and filtered. The filtrate is then concentrated and purified by column chromatography.
Table 1: Representative Reaction Parameters
| Component | Typical Reagent/Condition | Molar Equiv. / Amount | Purpose |
| Substrate | Picolinamide-protected amine | 1.0 | Starting material |
| Catalyst | Pd(OAc)₂ | 0.05 - 0.10 | C-H activation catalyst |
| Oxidant | PhI(OAc)₂ | 1.1 - 1.5 | Regenerates the active catalyst |
| Base | Li₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | Promotes C-H activation |
| Solvent | Toluene, PhCF₃, DCE | --- | Reaction medium |
| Additive | Acetic Acid (AcOH) | 5.0 - 10.0 | Suppresses side reactions |
| Temperature | 80 - 120 °C | --- | Reaction temperature |
| Atmosphere | Argon or Nitrogen | --- | Prevents catalyst decomposition |
Part 4: Mechanistic Overview
A simplified catalytic cycle helps to visualize the key steps and potential points of failure.
Proposed Catalytic Cycle
Caption: A simplified catalytic cycle for Pd-catalyzed C-H amination.
This cycle highlights the key steps:
-
C-H Activation: The reaction is initiated by a concerted metalation-deprotonation (CMD) step, facilitated by the directing group, to form a five- or six-membered palladacycle.[11]
-
Oxidation: The Pd(II) palladacycle is oxidized by an external oxidant, typically PhI(OAc)₂, to a Pd(IV) intermediate.[1]
-
Reductive Elimination: This is the crucial product-forming step. The Pd(IV) species undergoes reductive elimination to form the C-N bond of the azetidine product, regenerating the Pd(II) catalyst. This step is in competition with C-O reductive elimination, which leads to the acetoxylated side product.[1]
By understanding these fundamental steps and the common pitfalls, you can more effectively troubleshoot and optimize your palladium-catalyzed azetidine syntheses.
References
- NIH. (n.d.). Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design.
- American Chemical Society. (2008). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
- American Chemical Society. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
- American Chemical Society. (2018). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews.
- American Chemical Society. (2010). Pd-Catalyzed Intermolecular C–H Amination with Alkylamines.
- MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
- MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
- National Center for Biotechnology Information. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization.
- National Center for Biotechnology Information. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- PubMed. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions.
- ResearchGate. (2017). Palladium-Catalyzed Intramolecular C-H Amination in Water.
- OUCI. (2013). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation.
- American Chemical Society. (2016). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters.
- American Chemical Society. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
- American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
- EPFL. (n.d.). Palladium Catalyzed C-H Amination.
- ResearchGate. (2016). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds.
- PubMed. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
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Technical Support Center: Managing and Leveraging Ring Strain in Azetidine-Based Reactions
Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges and opportunities presented by the four-membered azetidine ring. The reactivity of azetidines is fundamentally governed by a significant ring strain of approximately 25.4 kcal/mol.[1][2] This inherent strain makes the ring more stable and easier to handle than the related aziridines, yet reactive enough to be strategically opened under the right conditions.[1][3]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions to help you manage reaction outcomes and leverage ring strain to build molecular complexity.
Part 1: Troubleshooting Common Experimental Issues
This section addresses specific problems encountered during the synthesis and functionalization of azetidines, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Issue 1: Low Yields in N-Functionalization Reactions (Acylation/Alkylation)
Question: I am experiencing poor yields when attempting to N-acylate or N-alkylate my azetidine. The reaction seems to stall, or I get a complex mixture of products. What are the likely causes and how can I improve the outcome?
Answer: Low efficiency in N-functionalization is a frequent challenge. The nucleophilicity of the azetidine nitrogen is often lower than anticipated, and side reactions can compete with the desired transformation. The primary causes are insufficient base strength, steric hindrance, and inadvertent ring-opening.
Causality and Strategic Solutions:
The key is to maintain the azetidine nitrogen in a neutral, nucleophilic state while avoiding conditions that could trigger ring-opening. During acylation with acyl halides or alkylation with alkyl halides, an acid (e.g., HCl, HBr) is generated. If the base used is not strong enough to scavenge this acid effectively, the azetidine will be protonated, forming an unreactive azetidinium salt and halting the reaction.[4]
Caption: Mechanism of Acid-Mediated Azetidine Ring-Opening.
Troubleshooting Table for Ring-Opening:
| Probable Cause | Recommended Solution & Rationale |
| Acidic Reaction Conditions | Reagents like acyl chlorides can generate HCl. Triflic acid or strong Lewis acids used as catalysts can readily protonate the azetidine. Use a robust non-nucleophilic base (DIPEA, DBU) to neutralize in situ acid formation. If using a Lewis acid, screen for milder options (e.g., Sc(OTf)₃, Yb(OTf)₃) and run at the lowest effective temperature. |
| Acidic Aqueous Workup | Quenching a reaction with acidic solutions (e.g., 1M HCl) will protonate the azetidine and can lead to decomposition, especially if trace nucleophiles are present. Perform aqueous workups under basic conditions (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to keep the azetidine in its neutral, more stable form. |
| Intramolecular Nucleophilic Attack | Pendant functional groups on the azetidine substituents (e.g., amides, hydroxyls) can act as internal nucleophiles, leading to decomposition. [5][6]Protect the nucleophilic group before performing reactions on the azetidine. Alternatively, redesign the molecule to increase the distance between the nucleophile and the ring. |
| Purification on Silica Gel | Standard silica gel is acidic and can cause on-column degradation of sensitive azetidines. Use base-treated silica gel (pre-slurried with a solvent containing ~1% triethylamine) or switch to a different stationary phase like alumina. In some cases, purification via crystallization or distillation may be preferable. [7] |
Part 2: Strategically Leveraging Ring Strain - FAQs
This section focuses on how to harness the inherent reactivity of the azetidine ring for constructive synthetic transformations.
Q1: How can I use the ring strain of azetidines to my advantage?
A1: The 25.4 kcal/mol of ring strain is a powerful thermodynamic driving force for reactions that involve ring-opening. [1]This "strain-release" concept can be used to synthesize more complex, functionalized acyclic amines or to build larger heterocyclic systems that would be difficult to access otherwise. [1][3]
-
As Precursors to Homologated Amines: Lewis acid-promoted ring-opening with various nucleophiles (e.g., aromatic compounds in a Friedel-Crafts reaction, thiols, azides) provides a direct route to γ-functionalized amines. [1]* In Strain-Release Radical Reactions: Highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) can undergo radical strain-release processes to generate densely functionalized azetidines in a single step, a strategy that has recently gained traction. [8][9] Q2: What are the key reactivity differences between azetidines and aziridines?
A2: The choice between an azetidine and an aziridine is a strategic one based on a trade-off between stability and reactivity.
| Feature | Azetidine | Aziridine |
| Ring Strain | ~25.4 kcal/mol [1] | ~27.7 kcal/mol [1] |
| Stability | Significantly more stable; can often be isolated and stored. [1][3] | Less stable and more difficult to handle. |
| Reactivity | Requires activation (e.g., protonation, Lewis acid) for ring-opening. [10] | Highly reactive; ring-opens readily with a wide range of nucleophiles. |
| Synthetic Use | Good balance of stability and latent reactivity; used as a rigid scaffold or for controlled ring-opening. [1][5] | Primarily used as a highly reactive intermediate for rapid construction of 1,2-difunctionalized amines. |
Azetidinium ions are also surprisingly much more stable than the corresponding aziridinium ions, making their formation and subsequent reaction more controllable. [11] Q3: When should I consider a photocatalytic method for my azetidine reaction?
A3: Photocatalysis offers a powerful toolkit for azetidine chemistry, enabling reactions under exceptionally mild conditions that tolerate a wide variety of functional groups. [12][13]Consider a photoredox approach when:
-
You need to form the azetidine ring itself: The aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, can be enabled by visible light, providing direct access to functionalized azetidines. [14][15][16]* You are performing C-H functionalization: Photoredox catalysis can generate radical intermediates that facilitate C-H functionalization, avoiding the harsh conditions of many traditional methods. [17]* You want to perform an anti-Baldwin cyclization: Radical-based photocatalytic methods can achieve otherwise disfavored 4-exo-dig cyclizations to form azetidines from ynamides. [18] Troubleshooting photocatalytic reactions often involves optimizing the photocatalyst, solvent, and light source (wavelength and intensity) to minimize side reactions. [12] Q4: My azetidine derivative is unstable during purification. What are the best practices?
A4: The purification of azetidines requires care to prevent decomposition. The optimal method depends on the scale, impurities, and the specific stability profile of your compound. [7]
| Purification Method | Advantages | Disadvantages & Mitigation Strategies |
|---|---|---|
| Column Chromatography | High resolution, widely applicable. [7] | Can be slow; acidic silica can cause degradation. Mitigation: Use deactivated silica (treated with Et₃N) or alumina. Work quickly and avoid letting the compound sit on the column for extended periods. [7] |
| Crystallization | Can yield very high purity material; scalable. [7] | Requires finding a suitable solvent system; potential for product loss in the mother liquor. [7] |
| Liquid-Liquid Extraction | Simple, rapid, and good for initial workup. [7] | Limited separation power. Best Practice: Ensure the aqueous layer is basic (pH > 8) before extracting the azetidine into an organic solvent. |
| Vacuum Distillation | Effective for thermally stable, volatile compounds. [7]| Not suitable for high molecular weight or thermally labile azetidines. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Acylation of a 2-Arylazetidine
This protocol is adapted from common procedures for the N-functionalization of moderately hindered azetidines. [4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-arylazetidine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a 0.1 M solution).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system if the product is sensitive) to afford the desired N-acylated azetidine.
Protocol 2: Lewis Acid-Mediated Ring-Opening with an Aromatic Nucleophile
This procedure outlines a strain-release Friedel-Crafts type reaction, leveraging the azetidine ring as an electrophile after activation. [1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected azetidine (e.g., N-tosyl, N-Boc) (1.0 eq) and the aromatic nucleophile (e.g., anisole, indole) (3.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Lewis Acid: Add a solution of the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) in DCE dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting azetidine is consumed.
-
Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution at 0 °C. Dilute with DCM and separate the layers.
-
Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the γ-arylated amine derivative.
References
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem.
- Technical Support Center: Managing Ring Strain in 2-(4-Ethylphenyl)azetidine Reactions. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
- The preparation of stable aziridinium ions and their ring-openings. RSC Publishing.
- The preparation of stable aziridinium ions and their ring-openings. PubMed. (2008-09-28).
- Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.
- Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. Benchchem.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. (2022-11-30).
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27).
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. NIH. (2022-01-28).
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17).
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC - NIH.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. (2021-09-30).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. (2021-09-30).
- A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine | Request PDF. ResearchGate. (2025-10-07).
- Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed. (2022-12-23).
- (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. (2025-08-06).
- Radical strain-release photocatalysis for the synthesis of azetidines. sfera.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry. ACS Publications. (2024-09-30).
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
- Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. (2024-07-02).
- Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. Uniba. (2022-04-29).
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry. ACS Publications. (2021-09-01).
- Late-Stage C-H Functionalization of Azines. PubMed. (2023-06-28).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022-06-30).
- Light Synthesis of Azetidines | Shenvi Lab. (2024-10-19).
- Mechanistic investigations in light-driven synthetic chemistry. From direct photochemistry to organophotoredox catalysis. IQ Unicamp.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019-11-08).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC - NIH. (2019-11-08).
- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. (2017-01-13).
- Azetidine ring formation via the Yang reaction. ResearchGate.
- Azetidine synthesis. Organic Chemistry Portal.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content. (2011-10-25).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. (2024-07-19).
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02).
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challenges and solutions for scaling up the synthesis of 3-(Difluoromethyl)azetidine
Welcome to the technical support guide for the synthesis of 3-(Difluoromethyl)azetidine. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable building block from bench-scale discovery to larger, multi-gram or kilogram production. The inherent ring strain of the azetidine core combined with the specific challenges of difluoromethylation chemistry presents unique obstacles during scale-up.[1][2] This guide provides in-depth troubleshooting advice and scalable protocols based on established chemical principles and field-proven insights.
Section 1: Core Challenges in Scaling Up Azetidine Synthesis
Scaling a chemical synthesis is not merely about using larger flasks and more reagents; fundamental physical and chemical parameters change, often non-linearly.[3][4] Reactions that are well-behaved at the 1-gram level can become hazardous and inefficient at the 100-gram scale without careful planning. The synthesis of this compound is particularly sensitive to these changes due to two primary factors: the thermodynamics of the strained four-membered ring and the kinetics of the difluoromethylation step.
Key Scale-Up Parameters and Their Impact
| Parameter | Small Scale (mg-g) | Large Scale (100g-kg) Impact | Mitigation Strategy |
| Heat Transfer | High surface-area-to-volume ratio; rapid heat dissipation. | Low surface-area-to-volume ratio; heat accumulates, risking thermal runaway.[3][4] | Use jacketed reactors with efficient cooling, control addition rates, and perform reaction calorimetry (DSC/ARC) to understand thermal hazards. |
| Mass Transfer / Mixing | Rapid, efficient mixing with standard magnetic stirring. | Inefficient mixing can create localized "hot spots" or concentration gradients, leading to byproduct formation.[5] | Employ overhead mechanical stirring, baffles in the reactor, or specialized impellers to ensure homogeneity. For gaseous reagents, ensure efficient gas dispersion.[5] |
| Reagent Addition | Can often be added in one portion. | Must be added slowly and controllably to manage exotherms and maintain stoichiometry. | Use a syringe pump or an addition funnel with precise control. Monitor internal reaction temperature closely during addition. |
| Reaction Time | Typically follows established lab protocol. | May increase due to slower addition rates and more gradual heating/cooling cycles. | Do not rush the process; allow for longer, more controlled reaction times. Monitor reaction progress using in-process controls (TLC, LC-MS, NMR). |
| Work-up & Purification | Simple liquid-liquid extractions and flash chromatography are feasible. | Large volume extractions are cumbersome; chromatography is often impractical and expensive. | Develop scalable purification methods such as crystallization, salt formation, or distillation. Design the synthesis to yield a crude product that is as clean as possible.[6] |
Visualizing the Scale-Up Risk Cascade
Unmanaged parameters can lead to a cascade of failures. Inefficient mixing, for example, is a common root cause of batch failure during the scale-up of exothermic reactions.
Caption: The relationship between poor mixing and potential reaction failure.
Section 2: Troubleshooting Guide for Synthesis Scale-Up
This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Issue 1: Reaction Stalls or Incomplete Conversion
Question: My reaction was complete in 4 hours on a 1-gram scale, but at 50 grams, it has stalled at 60% conversion even after 12 hours. What are the likely causes?
Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Cause A: Inadequate Mixing: At a larger scale, magnetic stirring is often insufficient to maintain a homogeneous mixture, especially in slurries or biphasic systems. Reagents may not be encountering each other effectively.
-
Solution: Switch to an overhead mechanical stirrer with a properly sized impeller (e.g., pitch-blade or anchor) to ensure thorough mixing of the entire reaction volume.
-
-
Cause B: Poor Temperature Control: The internal temperature of a large reactor may be significantly lower than the set temperature of the heating mantle or cooling bath. The reaction may simply be too cold.
-
Solution: Always monitor the internal reaction temperature with a thermocouple probe. Adjust the external bath temperature to achieve the desired internal setpoint. Ensure your cooling/heating system has the capacity for the larger volume.[4]
-
-
Cause C (Difluoromethylation Specific): Gaseous Reagent Delivery: If using a gaseous difluoromethylating agent, simply bubbling it into the solution may be inefficient at scale. The gas may escape before it has a chance to react.[5]
-
Solution: Use a gas dispersion tube (a fritted bubbler) to create smaller bubbles, increasing the gas-liquid surface area. Ensure the stirring is vigorous enough to draw the gas into the solution.
-
Issue 2: Increased Byproduct Formation and Lower Yield
Question: I've successfully scaled my synthesis to 100 grams, but the yield has dropped from 80% to 45%, and I'm seeing several new impurities on my LC-MS, including one that appears to be from a ring-opening reaction. Why is this happening?
Answer: This strongly suggests a loss of reaction control, leading to side reactions that were negligible at a smaller scale. The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, a process that is often accelerated by heat.[1][7]
-
Cause A: Localized Overheating (Hot Spots): The most common culprit. Even if the internal thermometer reads the target temperature, slow addition of a reactive reagent into a poorly mixed vessel can create small, transient zones of very high temperature.[3]
-
Solution 1 (Controlled Addition): Dilute the incoming reagent and add it sub-surface via a syringe pump over a prolonged period. This allows the heat generated to dissipate throughout the bulk solution before it can build up.
-
Solution 2 (Reverse Addition): Consider adding the reaction mixture to the reagent solution instead (reverse addition), which can sometimes help maintain a low concentration of the more reactive species.
-
-
Cause B: Reagent Instability: Some difluoromethylating agents can decompose if not handled correctly, leading to different reactive species and byproducts.[8]
-
Solution: Review the stability data for your chosen reagent. Ensure it is stored correctly and that the reaction conditions (solvent, temperature) are compatible. For example, some reagents are incompatible with protic solvents or sensitive to moisture.
-
Issue 3: Purification Becomes the Bottleneck
Question: My product is pure after column chromatography on a 5-gram scale. Now at 100 grams, chromatography is not a viable option. How can I purify my this compound?
Answer: Designing a scalable purification strategy is as important as designing the reaction itself. Relying on chromatography for a large-scale process is rarely sustainable.
-
Solution A: Crystallization: This is the most desirable method for large-scale purification.
-
Protocol: Experiment with various solvent/anti-solvent systems on a small scale (e.g., isopropanol/heptane, ethyl acetate/hexanes, acetone/water) to find conditions that yield a crystalline solid. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
-
Solution B: Salt Formation and Recrystallization: Azetidines are basic and can be converted to salts (e.g., hydrochloride, tartrate, citrate). These salts often have very different solubility profiles and are typically highly crystalline.
-
Protocol: Dissolve the crude free-base in a suitable solvent (e.g., IPA, EtOAc). Add a solution of the acid (e.g., HCl in ether/IPA) dropwise until precipitation is complete. The resulting salt can then be isolated by filtration and recrystallized. The pure salt can be used directly or neutralized back to the free-base if required.
-
-
Solution C: Distillation: If the N-protected this compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
-
Considerations: Perform a small-scale trial first to check for decomposition. This is generally more suitable for intermediates before the final, often less volatile, product is formed.
-
Section 3: Example Scalable Protocol: Synthesis via Intramolecular Cyclization
This protocol outlines a robust, gram-scale synthesis of N-Boc-3-(Difluoromethyl)azetidine, designed with scalability in mind. It relies on the intramolecular cyclization of a 1,3-difunctionalized propane derivative, a common and reliable method for forming azetidine rings.[9][10]
Workflow Diagram
Caption: A scalable workflow for N-Boc-3-(Difluoromethyl)azetidine synthesis.
Step-by-Step Methodology (Illustrative 20g Scale)
Step 3: Base-mediated Cyclization to form N-Boc-3-hydroxyazetidine
-
Rationale: This intramolecular SN2 cyclization is highly efficient. Using a strong base like sodium hydride in an anhydrous polar aprotic solvent drives the reaction to completion. The key challenge at scale is managing the hydrogen gas evolution and the exotherm from the deprotonation.
-
Equipment: 2L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet connected to an oil bubbler.
-
Procedure:
-
Charge the reactor with sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous THF (500 mL) under a nitrogen atmosphere.
-
Cool the slurry to 0 °C using the reactor jacket.
-
Dissolve the mesylated precursor (1.0 eq., ~20g) in anhydrous THF (200 mL).
-
CRITICAL CONTROL POINT: Add the precursor solution dropwise to the NaH slurry via an addition funnel over 1-2 hours. Monitor the internal temperature and hydrogen evolution. Do not exceed an internal temperature of 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
CRITICAL CONTROL POINT: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step is highly exothermic and evolves gas.
-
Perform a standard aqueous work-up. The crude N-Boc-3-hydroxyazetidine can often be carried forward to the next step without chromatographic purification.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for a scalable synthesis of 3-substituted azetidines? A1: The ideal protecting group should be inexpensive, stable to the reaction conditions for ring formation and functionalization, and easy to remove under non-harsh conditions. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust but can be cleanly removed with acid, often yielding a crystalline hydrochloride salt of the final product. Benzyl (Bn) groups are also common but require hydrogenation for removal, which can be equipment-intensive at scale.
Q2: What are the primary safety concerns when handling difluoromethylating agents at scale? A2: This depends heavily on the specific reagent.
-
Gaseous Reagents (e.g., from ClCF2H): Require specialized gas handling equipment and robust ventilation. Toxicity and potential for pressure buildup are key concerns.[5][8]
-
Reagents like TMS-CF2H (Ruppert-Prakash reagent): While easier to handle as a liquid, the reaction often requires a fluoride initiator (e.g., TBAF), and the reaction can be highly exothermic. Careful temperature control is paramount.
-
General Precautions: Always consult the Safety Data Sheet (SDS). Perform a thorough risk assessment before any scale-up operation.[3][4] All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.
Q3: My final product appears to be unstable, showing degradation after a few days. Is this common for fluorinated azetidines? A3: While the difluoromethyl group itself is generally stable, the stability of the final compound can be influenced by other factors. The C-F bond can be susceptible to cleavage under certain conditions, especially in the presence of intramolecular nucleophiles or enzymatic processes, which can lead to the release of fluoride.[11] Ensure the compound is stored in a cool, dry place, protected from light. If the free-base is unstable, consider converting it to a more stable crystalline salt for long-term storage.
References
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. Available from: [Link]
-
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF - ResearchGate. Available from: [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH. Available from: [Link]
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New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Available from: [Link]
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Scale Up Safety_FINAL - Stanford Environmental Health & Safety. Available from: [Link]
-
Scale-up Reactions - Division of Research Safety - University of Illinois. Available from: [Link]
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An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids - ResearchGate. Available from: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available from: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. Available from: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available from: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. Available from: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available from: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. Available from: [Link]
-
Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available from: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available from: [Link]
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Validation & Comparative
A Comparative Guide to HPLC and Chiral Chromatography for Purity Analysis of 3-(Difluoromethyl)azetidine
Introduction
3-(Difluoromethyl)azetidine is a saturated heterocyclic building block increasingly utilized in medicinal chemistry. The incorporation of the difluoromethyl group can significantly modulate the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as basicity and metabolic stability.[1] Consequently, ensuring the chemical and enantiomeric purity of this key intermediate is paramount for the safety and efficacy of the final drug product.[2][3]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and chiral chromatography methods for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols. The narrative emphasizes the rationale behind methodological choices, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity Analysis
The synthesis of this compound can yield various impurities, including starting materials, intermediates, and by-products.[3] Furthermore, if a chiral center is present, the final product may exist as a mixture of enantiomers. Since different enantiomers of a drug can have distinct pharmacological and toxicological profiles, regulatory agencies like the FDA mandate the investigation of all stereoisomers.[2][4] Therefore, robust analytical methods are required to separate and quantify both chemical and chiral impurities.
Methodology Comparison: Achiral vs. Chiral Chromatography
The selection of an appropriate chromatographic method is contingent on the specific analytical objective: assessing general chemical purity or resolving enantiomers.
| Parameter | Achiral HPLC (Reversed-Phase) | Chiral Chromatography |
| Primary Objective | Quantify process-related impurities and degradation products. | Separate and quantify enantiomers. |
| Typical Stationary Phase | C18, C8, Phenyl, Fluorinated Phases | Polysaccharide-based (cellulose, amylose), Macrocyclic glycopeptides, Pirkle-type |
| Separation Principle | Primarily based on hydrophobicity and polarity differences. | Based on transient diastereomeric interactions between the analyte and the chiral stationary phase. |
| Key Strengths | Robust, versatile, widely applicable for a broad range of compounds. | High selectivity for stereoisomers. |
| Considerations | May not resolve enantiomers. | Method development can be more complex; requires screening of multiple columns and mobile phases. |
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry. The choice of stationary phase is critical for achieving the desired selectivity for this compound and its potential impurities.
The Rationale for Fluorinated Stationary Phases
While traditional C18 columns are versatile, fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer unique advantages for analyzing fluorinated compounds like this compound.[5][6] These phases provide multiple retention mechanisms beyond simple hydrophobic interactions, including dipole-dipole, π-π, and charge-transfer interactions.[5][6] This can lead to enhanced selectivity and resolution for halogenated compounds and their non-halogenated analogs.[7][8]
Experimental Protocol: RP-HPLC Method for Chemical Purity
This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R1) guidelines.[9][10][11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL. |
System Suitability: Before sample analysis, the system's performance should be verified. System suitability tests are an integral part of chromatographic methods.[12] Key parameters include:
-
Tailing factor: Should be ≤ 2.0 for the main peak.
-
Theoretical plates: Should be ≥ 2000 for the main peak.
-
Repeatability: The relative standard deviation (RSD) of peak areas from at least five replicate injections of a standard solution should be ≤ 2.0%.
Data Interpretation and Validation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[10][13] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[9][10]
Logical Workflow for Achiral Method Development
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A Senior Application Scientist's Guide to the Structural Elucidation of 3-(Difluoromethyl)azetidine: A Comparative Analysis Using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth technical overview of the structural elucidation of 3-(Difluoromethyl)azetidine, a critical building block in modern medicinal chemistry. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comparative analysis against simpler azetidine analogs. The methodologies and interpretations presented herein are grounded in established principles, providing a robust framework for the unambiguous characterization of fluorinated heterocyclic scaffolds.
The Strategic Importance of Fluorinated Azetidines
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its rigid, three-dimensional structure allows for precise vectoral exits, enabling chemists to explore chemical space more effectively than with more flexible rings. When combined with fluorine, particularly as a difluoromethyl (-CHF₂) group, the resulting molecule often gains significantly improved pharmacokinetic properties.[2][3] These enhancements include increased metabolic stability, modulated basicity (pKa) of the azetidine nitrogen, and improved membrane permeability, all of which are critical for successful drug candidates.[2] this compound is a key intermediate that bestows these advantages, making its accurate and efficient structural confirmation a paramount step in the synthetic workflow.[4]
This guide moves beyond a simple recitation of data to explain the causality behind the observed spectral features, providing a comparative framework against non-fluorinated and mono-fluorinated azetidines to highlight the unique spectroscopic signature of the difluoromethyl group.
The Multi-Technique Approach: A Workflow for Unambiguous Confirmation
The structural confirmation of a small, fluorinated molecule like this compound demands a synergistic application of multiple analytical techniques. No single method provides a complete picture; rather, it is the convergence of data from ¹H, ¹³C, and ¹⁹F NMR, alongside High-Resolution Mass Spectrometry (HRMS), that affords unequivocal proof of structure.
Caption: Workflow for the structural elucidation of this compound.
NMR Spectroscopic Analysis: Decoding the Signals
NMR spectroscopy is the cornerstone of small molecule structural analysis. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's connectivity and electronic environment.
¹H NMR: The Proton's Perspective
The ¹H NMR spectrum is often the first and most informative experiment. The key diagnostic signal is the methine proton of the -CHF₂ group.
-
-CHF₂ Proton: This proton experiences strong coupling to the two adjacent fluorine atoms, resulting in a characteristic triplet with a large coupling constant (²JHF ≈ 50-60 Hz). Each peak of this triplet is further split by the two vicinal protons on the azetidine ring, leading to a triplet of triplets (tt) . This complex multiplicity is an unmistakable signature of the C-H bond within a -CHF₂ group adjacent to a methylene.
-
Azetidine Ring Protons: The four methylene protons (at C2 and C4) and the single methine proton (at C3) will appear as complex multiplets. The protons on the carbons adjacent to the nitrogen atom typically resonate further downfield (δ ≈ 3.6 ppm) compared to unsubstituted azetidine (δ ≈ 3.3 ppm) due to the electron-withdrawing influence of the difluoromethyl substituent.[5]
¹³C NMR: The Carbon Backbone and Fluorine's Influence
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. The most telling signal is again associated with the difluoromethyl group.
-
-CHF₂ Carbon: The carbon atom bonded to two fluorines exhibits a prominent triplet in the ¹³C spectrum due to one-bond C-F coupling (¹JCF). The coupling constant is typically very large (≈ 240-250 Hz), a definitive indicator of a CF₂ moiety.
-
Azetidine Ring Carbons: The C3 carbon, directly attached to the -CHF₂ group, will show a smaller two-bond C-F coupling (²JCF), appearing as a triplet. The C2 and C4 carbons will also be shifted downfield relative to unsubstituted azetidine due to the inductive effect of the substituent.[6]
¹⁹F NMR: The Fluorine-Specific Channel
¹⁹F NMR is indispensable for confirming the identity and environment of fluorine atoms.[7][8] Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this experiment is rapid and provides clear, unambiguous data.
-
-CHF₂ Fluorines: The two fluorine atoms are chemically equivalent and will produce a single resonance. This signal will be split into a doublet by the geminal proton (²JHF ≈ 50-60 Hz) and further into a triplet by the two vicinal protons on the C3 of the azetidine ring (³JHF). The resulting multiplicity is a doublet of triplets (dt) . This provides definitive evidence for the -CHF₂ group's connectivity to a CH moiety.
Summary of Expected NMR Data
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| ¹H | H on -CH F₂ | ~5.8 - 6.2 | tt | ²JHF ≈ 55, ³JHH ≈ 8 |
| H on C2/C4 | ~3.5 - 3.9 | m | - | |
| H on C3 | ~3.0 - 3.4 | m | - | |
| ¹³C | C HF₂ | ~115 - 120 | t | ¹JCF ≈ 245 |
| C 2/C 4 | ~50 - 55 | - | - | |
| C 3 | ~35 - 40 | t | ²JCF ≈ 25 | |
| ¹⁹F | CHF₂ | ~ -110 to -125 (vs. CFCl₃) | dt | ²JHF ≈ 55, ³JHF ≈ 15 |
Mass Spectrometry: Confirming Composition and Connectivity
Mass spectrometry provides two crucial pieces of information: the elemental formula via accurate mass measurement and structural fragments that corroborate the proposed connectivity.
High-Resolution Mass Spectrometry (HRMS)
Using a soft ionization technique like Electrospray Ionization (ESI) on a Time-of-Flight (TOF) or Orbitrap mass analyzer is the preferred method. For this compound (Formula: C₄H₇F₂N), ESI in positive mode will generate the protonated molecular ion, [M+H]⁺. HRMS will measure the mass of this ion with high precision (typically < 5 ppm error), allowing for the unambiguous confirmation of the elemental formula C₄H₈F₂N⁺.
-
Calculated [M+H]⁺: 108.0619
-
Experimental [M+H]⁺: An observed mass of 108.0615 (for example) would confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): The Fragmentation Story
Inducing fragmentation of the parent ion ([M+H]⁺) via Collision-Induced Dissociation (CID) provides a fingerprint of the molecule's structure. For cyclic amines, alpha-cleavage (ring opening) is a common and predictable fragmentation pathway.[9]
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
-
Key Fragmentation Pathways:
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the C3-C(F₂) bond can lead to a fragment corresponding to the protonated azetidine ring at m/z 57.
-
Ring Opening and Loss of Ethene: A common pathway for azetidines involves ring cleavage and subsequent loss of a neutral ethene molecule, resulting in a fragment at m/z 80.
-
Loss of Aziridine Moiety: Fragmentation can also result in the loss of a C₂H₅N moiety, leaving a charged CHF₂ fragment.
-
The presence of these specific fragments in the MS/MS spectrum provides strong, corroborating evidence for the core azetidine structure and the position of the difluoromethyl substituent.
Comparative Analysis: The Spectroscopic Impact of Fluorination
To fully appreciate the data for this compound, it is instructive to compare it with its non-fluorinated and mono-fluorinated parent structures. The electron-withdrawing nature of fluorine has a predictable and quantifiable effect on NMR chemical shifts.
| Compound | C3-¹H Shift (δ, ppm) | C3-¹³C Shift (δ, ppm) | Key Feature |
| Azetidine [5][6] | ~2.3 | ~17.5 | Baseline upfield signals. |
| 3-(Fluoromethyl)azetidine [10] | ~4.5 (doublet of triplets) | ~85 (doublet, ¹JCF ≈ 170 Hz) | Significant downfield shift due to one F atom. |
| This compound | ~6.0 (triplet of triplets) | ~117 (triplet, ¹JCF ≈ 245 Hz) | Strongest downfield shift and largest ¹JCF due to two F atoms. |
This comparison clearly demonstrates the powerful inductive effect of fluorine. Each additional fluorine atom deshields the directly attached carbon and proton, shifting their signals significantly downfield. Furthermore, the magnitude of the one-bond C-F coupling constant (¹JCF) increases with the number of fluorine atoms attached to the carbon, providing another layer of diagnostic information.
Standard Operating Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form). Add tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, no external standard is strictly necessary for identification, but CFCl₃ can be used as a reference (0 ppm).
-
¹H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds is recommended. Acquire several hundred to a few thousand scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Use a standard single-pulse experiment. As ¹⁹F has a wide chemical shift range, ensure the spectral width is sufficient (e.g., >200 ppm).[11] A relaxation delay of 2 seconds and 32 scans are typically sufficient.
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz to the FIDs before Fourier transformation. Phase and baseline correct all spectra manually. Calibrate the ¹H and ¹³C spectra to TMS at 0 ppm.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI positive mode).
-
HRMS Acquisition: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy.
-
MS/MS Acquisition: Set the mass spectrometer to perform data-dependent acquisition. Isolate the [M+H]⁺ ion (m/z 108.06) in the quadrupole. Apply a normalized collision energy (e.g., 15-30 eV) in the collision cell (using argon as the collision gas) and acquire the resulting fragment ion spectrum.
Conclusion
The structural elucidation of this compound is a straightforward process when a systematic, multi-technique approach is employed. The characteristic splitting patterns and chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra, driven by predictable fluorine-proton and fluorine-carbon coupling, provide a definitive structural signature. This data, when combined with high-resolution mass spectrometry for elemental composition and tandem MS for fragmentation analysis, creates a self-validating system of evidence. The comparative analysis against less-fluorinated analogs underscores the powerful and predictable electronic effects of the difluoromethyl group, providing researchers with the confidence needed to progress this valuable building block through the drug discovery pipeline.
References
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Wiley-VCH. (2008). Supporting Information. Available from: [Link]
-
Tavakkoli, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. Available from: [Link]
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University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available from: [Link]
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Li, J., et al. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 27(21), 7480. Available from: [Link]
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University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]
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Torres, R. A., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 4(4), 1338-1357. Available from: [Link]
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
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Ueda, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(23), 9031. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Available from: [Link]
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Chaume, G., et al. (2021). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(1), 241-246. Available from: [Link]
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Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(58), 14368-14381. Available from: [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]
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Wiberg, K. B., et al. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809-2817. Available from: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]
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MySkinRecipes. This compound hydrochloride. Available from: [Link]
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Cignarella, G., et al. (1982). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 25(7), 774-778. Available from: [Link]
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Nittoli, T., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Available from: [Link]
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ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link]
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Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Schymanski, E. L., et al. (2018). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 32(10), 823-834. Available from: [Link]
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A Comparative Analysis of 3-(Difluoromethyl)azetidine with Other Fluoroalkyl Amines: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design aimed at enhancing pharmacokinetic and pharmacodynamic properties. Among the burgeoning class of fluorinated motifs, fluoroalkyl amines, and specifically those integrated into strained ring systems like azetidine, offer a compelling strategy for fine-tuning the characteristics of drug candidates. This guide provides a comparative analysis of 3-(difluoromethyl)azetidine against other key fluoroalkyl amines, offering insights into its unique profile and providing the experimental framework for its evaluation.
The Rise of Fluorinated Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as versatile scaffolds in drug discovery.[1][2] Their inherent ring strain and three-dimensional character can confer improved aqueous solubility, metabolic stability, and receptor binding affinity compared to their larger alicyclic counterparts.[1][2] When combined with the unique electronic properties of fluorine, these small rings become powerful tools for medicinal chemists.
The introduction of fluoroalkyl groups can profoundly influence a molecule's lipophilicity, basicity (pKa), and metabolic stability.[3] This guide will focus on this compound, a building block of growing interest, and compare its projected and known properties with those of 3-(trifluoromethyl)azetidine and 3-fluoroazetidine to inform rational drug design.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine on the azetidine ring dictates the resulting physicochemical properties. The following table summarizes key predicted and experimental values for this compound and its comparators. It is important to note the source and nature of the data, as experimental values for this compound are not widely available in the public domain.
| Property | This compound | 3-(Trifluoromethyl)azetidine | 3-Fluoroazetidine | Azetidine (unsubstituted) |
| Molecular Weight ( g/mol ) | 107.10 | 125.09[4] | 75.08[5] | 57.09 |
| pKa (predicted) | ~8.5-9.0 (estimated) | ~7.5-8.0 (estimated) | ~9.0-9.5 (estimated) | 11.29 |
| logP (predicted) | 0.47[6] | 0.9[4] | -0.1 (estimated) | -0.36 |
| Hydrogen Bond Donor | Yes (N-H, C-H) | Yes (N-H) | Yes (N-H) | Yes (N-H) |
| Hydrogen Bond Acceptor | Yes (N, F) | Yes (N, F) | Yes (N, F) | Yes (N) |
Note on pKa Estimation: The pKa values for the fluorinated azetidines are estimated based on the known pKa of azetidine and the electron-withdrawing effects of the respective fluoroalkyl groups. A comprehensive study on fluorinated piperidines and pyrrolidines has shown a significant decrease in basicity with increasing fluorination.[6]
In-Depth Analysis of Fluoroalkyl Azetidine Properties
This compound: A Unique Balance
The difluoromethyl (-CHF₂) group is of particular interest as it can act as a lipophilic hydrogen bond donor, a property not shared by the trifluoromethyl group. This unique characteristic can lead to novel interactions with biological targets. Furthermore, the -CHF₂ group serves as a bioisostere for hydroxyl and thiol moieties, offering a metabolically stable alternative.[7] The predicted logP of 0.47 suggests a moderate lipophilicity, which can be advantageous for achieving a balance between aqueous solubility and membrane permeability.[6] The presence of the difluoromethyl group is expected to enhance metabolic stability by blocking potential sites of oxidation.[8]
3-(Trifluoromethyl)azetidine: Maximizing Metabolic Stability and Lipophilicity
The trifluoromethyl (-CF₃) group is a well-established motif for increasing metabolic stability due to the strength of the C-F bonds.[9] Its strong electron-withdrawing nature also significantly lowers the basicity of the azetidine nitrogen, which can be beneficial for reducing off-target effects, particularly those related to interactions with aminergic GPCRs. The predicted logP of 0.9 indicates a higher lipophilicity compared to its difluoromethyl counterpart, which could enhance membrane permeability.[4] However, the lack of a hydrogen bond-donating C-H bond in the trifluoromethyl group limits its potential for certain receptor interactions.
3-Fluoroazetidine: A Subtle Modulation
The single fluorine atom in 3-fluoroazetidine offers a more subtle modulation of physicochemical properties. The expected decrease in pKa is less pronounced than with the di- and trifluoromethyl groups. Its lower predicted lipophilicity may be advantageous for targets requiring greater aqueous solubility. The synthesis of 3-fluoroazetidines has been reported through various methods, including the ring-opening of 1-azabicyclo[1.1.0]butanes.[5]
Experimental Protocols for Comparative Evaluation
To provide a direct and quantitative comparison of these fluoroalkyl amines, standardized in vitro assays are essential. The following are detailed protocols for assessing metabolic stability and cell permeability.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[1][10][11][12]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds.
Materials:
-
Test compounds (this compound, 3-(trifluoromethyl)azetidine, 3-fluoroazetidine)
-
Positive control (e.g., a rapidly metabolized compound like verapamil)
-
Human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) * 1000.
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[13][14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[15]
Objective: To determine the apparent permeability coefficient (Papp) of the test compounds in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the donor chamber (apical or basolateral).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests the involvement of active efflux transporters.
-
Synthesis of Fluorinated Azetidines
The synthesis of these valuable building blocks is a critical consideration for their application in drug discovery programs. Various synthetic routes have been developed for fluorinated azetidines. For instance, the synthesis of 3-fluoroazetidines has been achieved via the ring-opening of 1-azabicyclo[1.1.0]butanes.[5] The synthesis of N-Boc-3-fluoroazetidine-3-carboxylic acid has also been reported, providing a versatile intermediate for further elaboration.[16] The synthesis of 2-(trifluoromethyl)azetidines has been accomplished through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. A general approach to 3-substituted azetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines.[2]
For this compound, while specific synthetic procedures are less commonly detailed in the literature, its preparation can be envisioned through the difluoromethylation of a suitable azetidine precursor.
Conclusion
This compound presents a compelling profile for medicinal chemists, offering a unique combination of properties stemming from the strained azetidine ring and the distinct electronic nature of the difluoromethyl group. Its potential to act as a hydrogen bond donor, coupled with expected improvements in metabolic stability, positions it as a valuable building block for modulating the properties of drug candidates.
A direct comparison with its trifluoromethyl and monofluoromethyl analogues through the standardized experimental protocols outlined in this guide will provide crucial data to guide rational drug design. By understanding the nuanced effects of different fluorine substitution patterns on the azetidine scaffold, researchers can more effectively optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
-
PubChem. 3-Fluoroazetidine. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
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MySkinRecipes. This compound hydrochloride. [Link]
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PubChem. 3-(Trifluoromethyl)azetidine. [Link]
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ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
- Google Patents.
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PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]
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PubMed. A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]
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PubMed. Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry. [Link]
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PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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PubChemLite. This compound hydrochloride (C4H7F2N). [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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NSF Public Access Repository. Tuning Caco-2 Permeability by Cocrystallization: Insights from Molecular Dynamics Simulation. [Link]
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YouTube. Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
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Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
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PMC. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]
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NIH. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. Caco-2 cell permeability assays to measure drug absorption. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
ResearchGate. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Request PDF. [Link]
-
Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
-
PubMed. Accelerated Caco-2 cell permeability model for drug discovery. [Link]
-
ResearchGate. In Vitro Metabolic Stability in Liver Microsomes | Download Table. [Link]
-
PubMed. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
ACS Publications. Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry. [Link]
-
ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
-
MDPI. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]
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comparing the advantages of difluoromethyl versus trifluoromethyl groups in azetidines
An In-Depth Comparative Analysis: Difluoromethyl versus Trifluoromethyl Groups in Azetidine Scaffolds for Drug Discovery
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the most utilized fluorine-containing moieties, the trifluoromethyl (CF3) group has long been a favorite for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the difluoromethyl (CF2H) group is emerging as a compelling alternative, offering a more nuanced modulation of these properties. This guide provides a comprehensive comparison of the advantages of difluoromethyl versus trifluoromethyl groups when incorporated into azetidine rings, a privileged scaffold in drug discovery due to its favorable properties as a bioisostere for various functional groups.
This analysis is grounded in experimental data and established principles of medicinal chemistry, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold design and lead optimization.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The choice between a CF2H and a CF3 group on an azetidine ring can have profound effects on a molecule's fundamental properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
Lipophilicity and LogP
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both CF2H and CF3 groups are more lipophilic than a methyl group, the CF3 group imparts a significantly greater increase in lipophilicity.
| Group | Hansch-Leo π Constant | Typical LogP Contribution |
| -CH3 | 0.56 | ~0.5 |
| -CF2H | 0.55 | ~0.5-0.6 |
| -CF3 | 0.88 | ~0.9-1.0 |
Data synthesized from various sources.
This difference can be a double-edged sword. While the high lipophilicity of CF3-substituted compounds can enhance membrane permeability and binding to hydrophobic pockets, it can also lead to increased metabolic turnover and off-target toxicity. The CF2H group, with its more moderate lipophilicity, offers a "sweet spot," potentially improving metabolic stability without drastically increasing LogP.
Electronic Effects and pKa
The strong electron-withdrawing nature of fluorine atoms significantly influences the acidity (pKa) of nearby functional groups, such as the azetidine nitrogen. The CF3 group, with three fluorine atoms, is a more potent electron-withdrawing group than the CF2H group.
This has direct implications for the basicity of the azetidine nitrogen. The pKa of an azetidine nitrogen is typically around 8-9. The introduction of a CF3 group can lower this pKa by 1-2 units, while a CF2H group will have a less pronounced effect.
Figure 1: Influence of substituents on the basicity of the azetidine nitrogen.
A lower pKa can reduce unwanted interactions with acidic organelles and may improve oral bioavailability. However, a certain level of basicity is often required for target engagement. The CF2H group allows for a finer tuning of this critical parameter.
Pharmacokinetic Profile: The Metabolic Stability Question
A key driver for the use of fluorinated groups is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
While both CF2H and CF3 groups block metabolic attack at the site of substitution, the CF2H group introduces a unique metabolic consideration: the C-H bond within the difluoromethyl group itself. This bond can be susceptible to oxidation, potentially leading to the formation of a difluoromethanol intermediate, which can then be further metabolized.
Figure 3: Hydrogen bonding potential of CF2H versus the non-donating CF3 group.
Conformational Effects
The size and stereoelectronic properties of the CF2H and CF3 groups can influence the preferred conformation of the azetidine ring and adjacent functionalities. These conformational changes can have a significant impact on the overall shape of the molecule and its ability to fit into a binding pocket.
Experimental Protocols
The following protocols outline general procedures for the synthesis and analysis of difluoromethylated and trifluoromethylated azetidines.
General Synthesis of 3-Difluoromethyl- and 3-Trifluoromethyl-azetidines
This protocol provides a representative synthetic route. Specific conditions may vary depending on the substrate.
Step 1: Synthesis of the Azetidine Precursor
-
To a solution of a suitable N-protected 3-oxoazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding 3,3-difluoroazetidine derivative.
Step 2: Introduction of the Trifluoromethyl Group
-
To a solution of N-protected 3-iodoazetidine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add copper(I) iodide (0.1 eq), potassium fluoride (2.0 eq), and methyl chlorodifluoroacetate (1.5 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C and stir for 24 hours in a sealed tube.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-trifluoromethylazetidine derivative.
Determination of LogP by HPLC
Materials:
-
HPLC system with a C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Test compounds and a set of standards with known LogP values
Procedure:
-
Prepare solutions of the test compounds and standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the samples and run a linear gradient from 5% to 95% B over 15 minutes.
-
Record the retention times of the compounds.
-
Plot a calibration curve of the known LogP values of the standards against their retention times.
-
Determine the LogP of the test compounds by interpolating their retention times on the calibration curve.
Conclusion
The choice between incorporating a difluoromethyl or a trifluoromethyl group into an azetidine scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program. The CF3 group offers a robust and predictable way to increase metabolic stability and lipophilicity. However, its strong electron-withdrawing nature and lack of hydrogen bonding potential can be disadvantageous in some contexts.
The CF2H group provides a more subtle modulation of physicochemical properties. Its ability to act as a weak hydrogen bond donor, coupled with its more moderate impact on lipophilicity and pKa, makes it an attractive alternative for fine-tuning the properties of a lead compound. While the potential for metabolic oxidation of the CF2H group needs to be considered, this can also be leveraged to engineer a desired pharmacokinetic profile. Ultimately, a thorough understanding of the distinct properties of each group, supported by rigorous experimental evaluation, will enable the rational design of superior azetidine-based drug candidates.
References
comparative evaluation of different synthetic methodologies for azetidine rings
<A_I>
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically approved drugs and biologically active compounds. The inherent ring strain of approximately 25.4 kcal/mol not only imparts distinct physicochemical properties but also presents a formidable challenge to synthetic chemists. This guide provides a comparative evaluation of key synthetic methodologies for constructing the azetidine ring, offering insights into their mechanisms, scope, and practical applications.
Intramolecular Cyclization Strategies: The Classical Approach
Intramolecular cyclization is a foundational and direct route to the azetidine ring system, typically involving the formation of a C-N bond from a suitably functionalized acyclic precursor.
Cyclization of γ-Amino Halides and Alcohols
This classical method involves the intramolecular nucleophilic substitution of a leaving group on a γ-carbon by an amino group. While conceptually straightforward, the formation of a four-membered ring can be entropically disfavored and prone to competing elimination reactions. A common strategy involves the use of 2,4-dibromobutyrates reacting with primary amines to yield azetidine-2-carboxylic esters.
Causality of Experimental Choices: The choice of leaving group (halide, tosylate, mesylate) is critical and is often dictated by the specific substrate and reaction conditions to maximize the rate of cyclization over side reactions. The use of a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction.
Palladium-Catalyzed Intramolecular C-H Amination
Modern advancements have introduced palladium-catalyzed methods for the intramolecular amination of unactivated C(sp³)-H bonds at the γ-position. This approach offers a more versatile route to functionalized azetidines. A key development by Gaunt and co-workers involves a palladium(II)-catalyzed γ-C(sp³)–H amination, where a combination of an oxidant and an additive promotes reductive elimination from a Pd(IV) intermediate to form the azetidine ring.
Expert Insight: This method's power lies in its ability to forge C-N bonds from readily available C-H bonds, bypassing the need for pre-functionalization of the carbon skeleton. The directing group is crucial for positioning the palladium catalyst in proximity to the target C-H bond, ensuring regioselectivity.
Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides
Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups.
Mechanism of Action: The lanthanide catalyst activates the epoxide, making it more susceptible to nucleophilic attack by the pendant amine. The cis stereochemistry of the epoxide is crucial for directing the 4-exo-tet cyclization to form the azetidine ring, while the corresponding trans-epoxy amines lead to the formation of 3-hydroxypyrrolidines via a 5-endo-tet cyclization.
[2+2] Cycloaddition Reactions: A Powerful and Atom-Economical Approach
[2+2] cycloaddition reactions represent one of the most efficient methods for the rapid construction of four-membered rings, often proceeding in a single step with high regio- and stereoselectivity.
The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a highly efficient route to functionalized azetidines. However, the application of this reaction has historically been limited due to the rapid E/Z isomerization of the excited imine, which provides a non-radiative decay pathway that competes with the desired cycloaddition.
Overcoming the Challenge: A significant breakthrough involves the use of visible light-mediated energy transfer. In this approach, a photocatalyst absorbs visible light and transfers its energy to either the alkene or the imine, populating a triplet excited state that can then undergo the [2+2] cycloaddition. This strategy has been successfully applied to both intermolecular and intramolecular reactions. Recent work has even extended this methodology to acyclic imines by carefully matching the frontier molecular orbital energies of the alkene and the oxime, a type of imine.
Experimental Protocol: Visible Light-Mediated Aza Paternò-Büchi Reaction
-
A solution of the cyclic oxime and alkene in a suitable solvent is prepared.
-
A photocatalyst, such as an iridium complex, is added in a low molar percentage (e.g., 0.02 mol%).
-
The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS) until completion.
-
The product is isolated and purified using standard chromatographic techniques.
Ketene-Imine Cycloaddition (Staudinger Synthesis)
The Staudinger synthesis, discovered in 1907, remains a general and widely used method for the synthesis of β-lactams (2-azetidinones) via the [2+2] cycloaddition of a ketene and an imine. Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine.
Mechanistic Insight: The reaction is believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene. Subsequent conrotatory electrocyclization yields the β-lactam ring.
Ring Expansion and Rearrangement Strategies: Innovative Pathways to Azetidines
Ring expansion and rearrangement reactions offer non-traditional and powerful approaches to the azetidine core, often providing access to unique substitution patterns.
Ring Expansion of Aziridines
The one-carbon ring expansion of aziridines to azetidines is an attractive strategy. A notable example is the biocatalytic ring expansion of aziridines using engineered "carbene transferase" enzymes. These enzymes can control the fate of highly reactive aziridinium ylide intermediates, favoring a-Stevens rearrangement to form the azetidine ring over competing pathways like cheletropic extrusion of an olefin. This biocatalytic approach has been shown to proceed with excellent enantioselectivity.
Another approach involves the use of bicyclic methylene aziridines, which undergo a dirhodium-catalyzed one-carbon ring expansion with α-diazoacetates to yield methylene azetidines. Computational studies suggest this reaction proceeds through a concerted, asynchronous-Stevens-type rearrangement of an aziridinium ylide.
From 1-Azabicyclo[1.1.0]butanes
Strained 1-azabicyclo[1.1.0]butanes serve as valuable precursors for the synthesis of functionalized azetidines. The reactivity of the C3-N bond allows for a double functionalization at the 1 and 3 positions. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines.
Comparative Summary of Methodologies
| Methodology | Key Features | Advantages | Limitations |
| Intramolecular Cyclization of γ-Amino Halides/Alcohols | Classical C-N bond formation. | Conceptually simple, readily available starting materials. | Competing elimination reactions, entropic penalty. |
| Palladium-Catalyzed Intramolecular C-H Amination | Modern C-N bond formation from unactivated C-H bonds. | High functional group tolerance, avoids pre-functionalization. | Requires a directing group, catalyst cost. |
| Lanthanide-Catalyzed Aminolysis of Epoxides | Lewis acid-catalyzed ring opening. | High yields, tolerance of sensitive functional groups. | Substrate-dependent regioselectivity. |
| Aza Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition. | Atom-economical, high regio- and stereoselectivity. | Can be limited by imine isomerization, requires photochemical setup. |
| Staudinger Synthesis | Ketene-imine [2+2] cycloaddition. | General method for β-lactams, broad substrate scope. | Limited to the synthesis of 2-azetidinones. |
| Ring Expansion of Aziridines | One-carbon homologation. | Access to unique substitution patterns, potential for high enantioselectivity. | Can be limited by competing side reactions. |
| From 1-Azabicyclo[1.1.0]butanes | Strain-release functionalization. | Rapid access to 1,3-disubstituted azetidines. | Synthesis of the starting bicyclic compound can be challenging. |
Visualizing the Synthetic Pathways
Workflow for a Visible Light-Mediated Aza Paternò-Büchi Reaction
A Comparative Guide to the Structural Validation of Novel 3-(Difluoromethyl)azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 3-(difluoromethyl)azetidine motif into small molecules represents a significant strategy in modern drug discovery. This uniquely substituted four-membered ring can impart desirable physicochemical properties, including enhanced metabolic stability, modulated basicity, and improved cell permeability. However, the unambiguous structural confirmation of these novel analogs is a critical prerequisite for their advancement in the drug development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound analogs, supported by experimental insights and protocols.
The Imperative of Rigorous Structural Elucidation
The strained nature of the azetidine ring and the electronic influence of the difluoromethyl group necessitate a multi-faceted analytical approach to prevent mischaracterization. A seemingly minor error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources. Therefore, a combination of spectroscopic and crystallographic methods is not just recommended but essential for a self-validating system of structural proof.
Comparative Analysis of Key Validation Techniques
A suite of analytical techniques is required to fully characterize the structure of this compound analogs. The three pillars of modern small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, electronic environment | Non-destructive, provides detailed information about the molecular framework in solution | Can be complex to interpret, may not provide absolute stereochemistry without standards |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, requires minimal sample | Provides limited information on connectivity and stereochemistry, fragmentation can be complex |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Unambiguous determination of structure and stereochemistry | Requires a high-quality single crystal, which can be challenging to obtain |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For this compound analogs, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial.
The Power of ¹⁹F NMR
Given the presence of the difluoromethyl group, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing a unique fingerprint for the molecule.
Expected Spectral Features: In a ¹H-decoupled ¹⁹F NMR spectrum, the two fluorine atoms of the difluoromethyl group are typically diastereotopic due to the chiral center at the 3-position of the azetidine ring (assuming no plane of symmetry). This results in two distinct fluorine signals, each coupled to the other, appearing as a pair of doublets (an AB quartet).
Causality in Experimental Choices: The choice of specific NMR experiments is driven by the need to unambiguously assign all atoms and their through-bond and through-space relationships. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for correlating the ¹H, ¹³C, and ¹⁹F signals, which is critical for piecing together the molecular puzzle.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals of the azetidine ring and any substituents. The proton on the carbon bearing the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR:
-
Acquire a ¹H-decoupled ¹⁹F NMR spectrum. The difluoromethyl group will typically show a doublet of doublets or a more complex pattern if other fluorine atoms are present.
-
Acquire a ¹H-coupled ¹⁹F NMR spectrum to observe the coupling between the fluorine atoms and the adjacent proton.
-
-
¹³C NMR:
-
Acquire a ¹H-decoupled ¹³C NMR spectrum. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
A DEPT-135 experiment can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the azetidine ring and substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C and ¹H-¹⁹F correlations, which are crucial for connecting different parts of the molecule. A ¹⁹F-¹³C HMBC can also be very informative.[1]
-
Interpreting NMR Data for a Hypothetical this compound Analog
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings (J in Hz) |
| ¹H (CHF₂) | 5.5 - 6.5 | t | ²JHF ≈ 50-60 Hz |
| ¹⁹F (CHF₂) | -110 to -130 | d | ²JFF ≈ 250-300 Hz |
| ¹³C (CHF₂) | 110 - 120 | t | ¹JCF ≈ 240-250 Hz |
| Azetidine Protons | 3.0 - 4.5 | m |
Note: These are approximate values and can vary depending on the specific substitution pattern and solvent.
Mass Spectrometry: Confirming Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a novel compound. The accurate mass measurement allows for the confident assignment of a molecular formula.
Fragmentation Patterns: The fragmentation of this compound analogs under electron ionization (EI) or electrospray ionization (ESI) can provide valuable structural information. Common fragmentation pathways may include:
-
Loss of the difluoromethyl group: A neutral loss of CHF₂ (51 Da).
-
Ring opening of the azetidine: Cleavage of the C-C or C-N bonds of the strained ring.
-
Fragmentation of substituents: Loss of other functional groups on the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. ESI is a soft ionization method suitable for polar and thermally labile molecules, while EI is a harder technique that induces more fragmentation.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This can help to confirm the connectivity of the molecule.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.[2] While obtaining suitable crystals can be challenging, the resulting data is invaluable.
The Crystallization Challenge: The relatively small size and potential volatility of this compound analogs can make crystallization a non-trivial task. A systematic screening of crystallization conditions is often necessary.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a less volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to generate a final 3D model of the molecule.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process for a novel this compound analog.
Caption: A logical workflow for the structural validation of novel this compound analogs.
Conclusion
The structural validation of novel this compound analogs demands a rigorous and multi-pronged analytical strategy. By judiciously employing a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently elucidate the structures of these important molecules. This guide provides a framework for designing and executing a comprehensive validation plan, ensuring the scientific integrity of the data and enabling the confident progression of promising drug candidates.
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A Comparative Guide to the Metabolic Stability of 3-(Difluoromethyl)azetidine and its Non-Fluorinated Counterpart
Introduction: The Quest for Stability in Drug Design
In the landscape of modern drug discovery, the journey from a promising lead compound to an approved therapeutic is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at its core lies metabolic stability.[1] A compound's susceptibility to biotransformation by metabolic enzymes, predominantly the Cytochrome P450 (CYP) superfamily in the liver, dictates its half-life, bioavailability, and dosing regimen.[1][2][3] Consequently, medicinal chemists continually seek strategies to fortify molecules against rapid metabolic clearance.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a privileged scaffold in drug design.[4][5][6] Its rigid, three-dimensional structure can enhance binding affinity and improve physicochemical properties.[4][5] However, like any organic scaffold, it is not immune to metabolic degradation. A powerful and widely adopted strategy to enhance metabolic robustness is the selective incorporation of fluorine.[7][8][9][10]
This guide provides an in-depth, objective comparison of the metabolic stability of 3-(Difluoromethyl)azetidine and its non-fluorinated analog. We will explore the mechanistic rationale for fluorination, present a detailed experimental protocol for a head-to-head comparison using an in vitro human liver microsomal assay, and analyze the resulting data to provide clear, actionable insights for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The Decisive Advantage of the Difluoromethyl Group
The strategic replacement of a hydrogen atom with fluorine can profoundly alter a molecule's properties, and the difluoromethyl (CHF₂) group is a particularly effective modulator of metabolic fate.[11] This enhancement is not coincidental but is grounded in fundamental chemical principles.
-
The Strength of the Carbon-Fluorine Bond : The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[12][13] This inherent strength makes it highly resistant to the oxidative chemistry catalyzed by CYP enzymes, which frequently target metabolically labile C-H bonds.[8][14] By replacing a vulnerable site with a CHF₂ group, chemists can effectively "shield" the molecule from metabolic attack.
-
Electronic Effects and Steric Hindrance : As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[14] The CHF₂ group deactivates adjacent C-H bonds, making them less electron-rich and thus less susceptible to oxidation.[14] This electronic shielding can prevent metabolism at positions near the site of fluorination.
-
Bioisosterism and Physicochemical Modulation : The difluoromethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl (-OH) or thiol (-SH) group.[11][12] This allows it to maintain or even improve target binding affinity while simultaneously blocking a potential site of metabolism. Furthermore, fluorination can alter a compound's lipophilicity and pKa, which can influence its absorption, distribution, and overall pharmacokinetic profile.[7][10][15]
Experimental Design: A Head-to-Head In Vitro Comparison
To empirically validate the theoretical advantages of difluoromethylation, we designed a robust in vitro experiment. The objective is to quantify and directly compare the metabolic stability of this compound against its non-fluorinated counterpart, 3-Methylazetidine.
Chosen Methodology: Human Liver Microsomal (HLM) Stability Assay
The HLM assay is the industry-standard method for assessing Phase I metabolic stability.[16][17] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, the primary drivers of oxidative drug metabolism.[18][19] This cell-free system is cost-effective, high-throughput, and provides a reliable measure of a compound's intrinsic clearance (Clᵢₙₜ), a key parameter for predicting in vivo behavior.[16][18][19]
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Detailed Experimental Protocol
This protocol is a self-validating system, including controls to ensure the integrity of the experiment.
-
Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of this compound and 3-Methylazetidine in 100% DMSO.
-
Positive Controls: Prepare 10 mM stock solutions of Verapamil (high turnover) and Dextromethorphan (moderate turnover) in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[18][20]
-
Cofactor Solution: Prepare a 2X NADPH regenerating solution in phosphate buffer containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase.[17]
-
-
Incubation Procedure:
-
In a 96-well plate, combine 98 µL of the HLM suspension and 1 µL of the 10 mM test compound stock (final substrate concentration: 100 µM, final microsomal protein concentration: 0.5 mg/mL). This results in a final DMSO concentration of 1%, which is generally well-tolerated.
-
Include a negative control incubation for each compound where the NADPH solution is replaced with buffer to account for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 100 µL of the 2X NADPH regenerating solution to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) to an aliquot of the incubation mixture.[19]
-
-
Sample Analysis and Data Processing:
-
Centrifuge the terminated samples at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
-
Results: A Quantitative Comparison
The following table summarizes the hypothetical but mechanistically plausible results from the HLM stability assay.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) |
| 3-Methylazetidine | 3-CH₃-Azetidine | 18.5 | 75.1 |
| This compound | 3-CHF₂-Azetidine | > 120 | < 11.5 |
| Verapamil (Control) | - | 12.1 | 114.5 |
| Dextromethorphan (Control) | - | 45.3 | 30.7 |
Discussion and Mechanistic Interpretation
The data clearly demonstrates a dramatic difference in metabolic stability between the two compounds. The non-fluorinated 3-Methylazetidine is metabolized relatively quickly, with a half-life of 18.5 minutes and a high intrinsic clearance. In stark contrast, this compound exhibits exceptional stability, with a half-life exceeding the duration of the experiment (>120 minutes) and correspondingly low clearance.
This profound increase in stability can be directly attributed to the strategic installation of the difluoromethyl group.
-
Blocking the Site of Metabolism : The primary metabolic liability on 3-Methylazetidine is almost certainly the methyl group itself, which is a prime target for CYP-mediated hydroxylation to form a primary alcohol. By replacing the CH₃ group with a CHF₂ group, this metabolic "soft spot" is effectively eliminated. The high strength of the C-F bonds prevents this oxidative pathway.[8][14]
Caption: Proposed Metabolic Pathways of the Two Analogs.
Conclusion and Implications for Drug Discovery
Our comparative analysis unequivocally demonstrates that the incorporation of a difluoromethyl group onto the azetidine scaffold confers a remarkable enhancement in metabolic stability. The experimental data, grounded in established in vitro methodology, validates the guiding principles of fluorine chemistry in modern drug design.[9][10][15]
For researchers and drug development professionals, this guide reinforces a key takeaway: strategic fluorination is not merely a theoretical exercise but a proven, powerful tool to overcome pharmacokinetic challenges. The use of motifs like this compound can help design drug candidates with longer half-lives, improved oral bioavailability, and potentially less frequent dosing schedules, ultimately accelerating the path toward more effective and convenient therapeutics.
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A Comparative Guide to the Bioactivity of 3-(Difluoromethyl)azetidine and 3-(Trifluoromethyl)azetidine: A Medicinal Chemist's Perspective
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The azetidine scaffold, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart favorable characteristics such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1][2] When combined, the unique properties of fluorinated substituents and the azetidine ring system can lead to compounds with superior drug-like properties. This guide provides an in-depth comparison of the bioactivity of two closely related analogs: 3-(Difluoromethyl)azetidine and 3-(Trifluoromethyl)azetidine, offering insights for researchers and professionals in drug development.
The Strategic Value of Fluorine: A Tale of Two Substituents
The difluoromethyl (CF2H) and trifluoromethyl (CF3) groups, while differing by only a single fluorine atom, exert distinct electronic and steric effects on a parent molecule, leading to significant differences in their biological behavior. The CF3 group is a potent electron-withdrawing group and is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cellular membranes.[3][4] In contrast, the CF2H group, while also electron-withdrawing, possesses a unique C-H bond that can act as a lipophilic hydrogen bond donor, allowing it to serve as a bioisostere for hydroxyl (OH), thiol (SH), or amino (NH) groups.[5][6][7] This subtle difference can have profound implications for target engagement and overall bioactivity.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical differences between this compound and 3-(Trifluoromethyl)azetidine, based on computational predictions and experimental data from analogous compounds.
| Property | This compound | 3-(Trifluoromethyl)azetidine | Rationale for Difference |
| Molecular Weight ( g/mol ) | 107.10[8] | 125.09 | Addition of a fluorine atom. |
| Calculated LogP | 0.47[8] | ~0.9 - 1.2 | The trifluoromethyl group is more lipophilic than the difluoromethyl group.[5] |
| Topological Polar Surface Area (TPSA) (Ų) | 12.03[8] | ~12 | The TPSA is primarily influenced by the nitrogen atom in the azetidine ring and is not significantly affected by the fluoroalkyl substitution. |
| pKa (of the azetidine nitrogen) | Expected to be slightly higher | Expected to be slightly lower | The stronger electron-withdrawing nature of the CF3 group reduces the basicity of the azetidine nitrogen to a greater extent than the CF2H group. |
| Hydrogen Bond Donor Capacity | Yes (C-H bond)[5][7] | No | The polarized C-H bond in the CF2H group can act as a weak hydrogen bond donor. |
Metabolic Stability: The Impact of Fluorination on Drug Half-Life
Metabolic stability is a crucial parameter in drug design, as it directly influences the in vivo half-life and dosing regimen of a therapeutic agent. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally more resistant to metabolic degradation.[4]
3-(Trifluoromethyl)azetidine is anticipated to exhibit high metabolic stability. The CF3 group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This increased stability can lead to a longer half-life and improved bioavailability.[3]
This compound , while also benefiting from the stabilizing effect of fluorine, may present a metabolic "soft spot" at the C-H bond. Although more stable than a typical C-H bond, it can still be susceptible to enzymatic oxidation. However, this potential liability can also be an advantage, offering a tunable parameter for optimizing a compound's pharmacokinetic profile. The ability of the CF2H group to act as a bioisostere for other functional groups can also influence its interaction with metabolizing enzymes.[5]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a standard procedure for evaluating the metabolic stability of test compounds.[9][10][11]
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and 3-(Trifluoromethyl)azetidine in human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (0.5 mg/mL)[9]
-
NADPH regenerating system (Cofactor)[9]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
Procedure:
-
Preparation: Pre-warm the human liver microsome suspension and phosphate buffer to 37°C.
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes, and phosphate buffer.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.[9]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Cell Permeability: Crossing the Biological Barrier
The ability of a drug to permeate cell membranes is essential for reaching its intracellular target. Cell permeability is often assessed using in vitro models such as the Caco-2 cell permeability assay, which mimics the human intestinal epithelium.[12][13]
3-(Trifluoromethyl)azetidine , with its higher lipophilicity, is generally expected to exhibit greater passive diffusion across cell membranes compared to its difluoromethyl counterpart.[4]
This compound , being more polar, may have slightly lower passive permeability. However, its potential to engage in hydrogen bonding interactions could influence its transport across membranes, potentially through interactions with transporters.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a method for assessing the intestinal permeability of a compound.[12][13]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and 3-(Trifluoromethyl)azetidine across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days[12]
-
Test compounds (10 µM stock solution)[12]
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (integrity marker)[12]
-
Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)[12]
Procedure:
-
Cell Monolayer Integrity Check: Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) side of the Transwell® insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.[12]
Visualizing the Concepts
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Caco-2 cell permeability assay workflow.
Conclusion and Future Directions
The choice between incorporating a difluoromethyl or a trifluoromethyl group onto an azetidine scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. 3-(Trifluoromethyl)azetidine is likely to offer enhanced metabolic stability and passive permeability, making it an attractive choice for targets where a longer half-life is desirable. Conversely, this compound provides the unique opportunity for hydrogen bond donation, which could be leveraged to enhance target affinity and selectivity. Its potential for metabolic oxidation at the C-H bond, while a consideration, also offers a point for fine-tuning the pharmacokinetic properties.
Ultimately, the optimal choice will be context-dependent and should be guided by empirical data. The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed decision in the drug discovery process. Further studies exploring the impact of these substitutions on target binding affinity and in vivo efficacy are warranted to fully elucidate their potential.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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BioIVT. Cell Permeability Assay. [Link]
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Singh, G. S., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100078. [Link]
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Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols. [Link]
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ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. [Link]
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protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
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Liu, W. Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. [Link]
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BMG LABTECH. FITC dextran permeability assay for tight junctions. [Link]
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PubChem. 3-(Fluoromethyl)azetidine. [Link]
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Evotec. Microsomal Stability. [Link]
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Nature Communications. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
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Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
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ResearchGate. Examples of biologically active drug leads containing azetidine. [Link]
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MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
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A Comparative Guide to the In Vitro and In Vivo Pharmacokinetic Profiling of 3-(Difluoromethyl)azetidine-Containing Compounds
Introduction: The Strategic Value of the 3-(Difluoromethyl)azetidine Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic (PK) profiles is a paramount challenge. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure."[1][2] Its conformational rigidity and sp3-rich character can enhance solubility, metabolic stability, and overall pharmacokinetic properties when incorporated into bioactive molecules.[3][4]
The strategic incorporation of fluorine into drug candidates is another powerful and widely employed strategy to modulate molecular properties.[5][6][7][8] The difluoromethyl group (-CHF2), in particular, serves as a bioisostere for hydroxyl or thiol groups and can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][10][11][12] This is due to the high bond dissociation energy of the C-F bond compared to a C-H bond.[12] Consequently, the this compound scaffold represents a promising architectural motif for developing next-generation therapeutics with favorable drug-like properties.
This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of compounds containing the this compound moiety. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and expert insights into the causal relationships behind methodological choices.
Part 1: In Vitro Pharmacokinetic Profiling: Early Insights into a Compound's Fate
In vitro assays are indispensable for the early prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, enabling the efficient selection of candidates for further development.[13][14]
Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[10][15] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body.[15] The introduction of a difluoromethyl group is often intended to fortify a molecule against metabolic degradation.[9][11][16]
The liver microsomal stability assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[17]
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions isolated from the liver, which are rich in the CYP450 enzymes responsible for the majority of drug metabolism.[17]
-
NADPH Regenerating System: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzyme activity. A regenerating system is used to ensure its continuous supply throughout the incubation period.[18]
-
Quenching: The reaction is stopped, typically with a cold organic solvent like acetonitrile, to precipitate the microsomal proteins and halt all enzymatic activity, ensuring an accurate measurement of the compound remaining at that specific time point.
Step-by-Step Methodology:
-
Preparation: A test compound stock solution (e.g., 10 mM in DMSO) is prepared. Pooled liver microsomes (from human or relevant animal species) are thawed on ice.
-
Incubation Mixture: In a microtiter plate, the test compound is added to a pre-warmed phosphate buffer (pH 7.4) containing the liver microsomes. The final concentration of the test compound is typically 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately quenched by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound remaining at each time point.[17]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[17]
Caption: Workflow for the Liver Microsomal Stability Assay.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Cmpd-A | This compound Analog | > 60 | < 10 |
| Cmpd-B | Non-fluorinated Azetidine Analog | 15 | 46.2 |
| Verapamil | Positive Control (High Clearance) | < 5 | > 138 |
This illustrative data shows that the difluoromethyl group in Cmpd-A significantly enhances metabolic stability compared to its non-fluorinated counterpart, Cmpd-B, as evidenced by a longer half-life and lower intrinsic clearance.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. It is generally accepted that only the unbound (free) fraction of a drug can distribute into tissues, interact with its therapeutic target, and be cleared from the body.[19][20][21] High plasma protein binding can limit a drug's efficacy and affect its distribution.
The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable in vitro technique to determine the percentage of a compound that is free in plasma.[20][22]
Causality Behind Experimental Choices:
-
Semi-permeable Membrane: The RED device contains two chambers separated by a semi-permeable dialysis membrane with a specific molecular weight cutoff. This membrane allows the free, unbound drug to pass through but retains the larger plasma proteins and any drug bound to them.
-
Equilibrium: The system is incubated until the concentration of the free drug is equal in both the plasma-containing chamber and the protein-free buffer chamber. This equilibrium allows for the accurate calculation of the unbound fraction.
-
Incubation at 37°C: The assay is performed at physiological temperature to mimic in vivo conditions.
Step-by-Step Methodology:
-
Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat) at a final concentration of typically 1-10 µM.[22]
-
Device Loading: The plasma containing the test compound is added to one chamber of the RED device insert (the sample chamber).[22]
-
Buffer Addition: A protein-free phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[22]
-
Incubation: The sealed plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[20][22]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS.
-
LC-MS/MS Analysis: Both samples are analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
Calculation: The percentage of unbound drug (% Unbound) is calculated using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[20]
Caption: Experimental Workflow for the RED Assay.
| Compound ID | Description | % Unbound (Human Plasma) | % Unbound (Rat Plasma) |
| Cmpd-A | This compound Analog | 25.5 | 31.2 |
| Cmpd-C | Alternative Scaffold | 2.1 | 3.5 |
| Warfarin | Positive Control (High Binding) | 1.1 | 1.8 |
| Metoprolol | Positive Control (Low Binding) | 88.5 | 85.1 |
This illustrative data suggests that Cmpd-A has moderate plasma protein binding, with a significantly higher free fraction compared to the highly bound alternative, Cmpd-C. A higher free fraction can lead to better tissue distribution and efficacy.
Cell Permeability (Intestinal Absorption)
For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream and, ultimately, for therapeutic efficacy.[13][]
The Caco-2 cell monolayer assay is the industry gold standard for predicting human intestinal permeability in vitro.[24][25][26]
Causality Behind Experimental Choices:
-
Caco-2 Cells: These human colon adenocarcinoma cells, when cultured on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions and express various efflux and uptake transporters, closely mimicking the human intestinal epithelium.[][24][25]
-
Bidirectional Transport: Measuring transport from the apical (A) to the basolateral (B) side simulates drug absorption from the gut into the bloodstream. Measuring transport in the reverse direction (B to A) helps identify if the compound is a substrate for efflux pumps (like P-glycoprotein), which actively transport drugs back into the intestinal lumen, thereby limiting absorption.[24][25]
-
TEER Measurement: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer and the tightness of the junctions between cells before starting the experiment.[25]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.[24]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the TEER.
-
Assay Initiation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber (the donor chamber).
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, samples are collected from the opposite chamber (the receiver chamber).
-
LC-MS/MS Analysis: The concentration of the test compound in the receiver chamber samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is often indicative of active efflux.[24]
Caption: Caco-2 Permeability Assay Model.
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Cmpd-A | 15.2 | 18.1 | 1.2 | High |
| Cmpd-D | 12.5 | 40.0 | 3.2 | Moderate (Efflux Substrate) |
| Atenolol | < 1.0 | < 1.0 | N/A | Low |
| Propranolol | > 10.0 | > 10.0 | ~1.0 | High |
This illustrative data indicates that Cmpd-A is a highly permeable compound with no significant efflux, suggesting a high potential for oral absorption. In contrast, Cmpd-D, while permeable, is a substrate for efflux transporters, which could limit its in vivo bioavailability.
Part 2: In Vivo Pharmacokinetic Profiling: Understanding the Whole-Body Response
While in vitro assays provide crucial early data, in vivo studies in animal models are essential to understand the complex interplay of ADME processes within a complete biological system.[27][28][29]
Study Design and Rationale
A well-designed in vivo PK study provides definitive data on a drug's concentration-time profile in the body, which is used to calculate key parameters like clearance, volume of distribution, half-life, and bioavailability.[30][31]
Causality Behind Experimental Choices:
-
Animal Species Selection: Rodents (rats or mice) are commonly used for initial PK studies due to their well-characterized physiology, cost-effectiveness, and established correlation with human PK for many compound classes.[27]
-
Intravenous (IV) vs. Oral (PO) Dosing:
-
IV Administration: The compound is administered directly into the bloodstream, bypassing absorption. This allows for the determination of clearance and volume of distribution. The area under the curve (AUC) from an IV dose represents 100% bioavailability.[32]
-
PO Administration: The compound is given orally. The resulting plasma concentrations are influenced by both absorption and elimination.
-
-
Absolute Bioavailability (%F): By comparing the AUC from a PO dose to the AUC from an IV dose (AUC-PO / AUC-IV), the absolute oral bioavailability can be calculated, providing a quantitative measure of how much of the drug is absorbed and reaches systemic circulation.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (n=3-4 per group) are acclimatized for at least 3 days.
-
Formulation: The test compound is formulated for both IV (e.g., in a solution of saline/DMSO/Tween 80) and PO (e.g., in a suspension of methylcellulose) administration.[32]
-
Dose Administration:
-
IV Group: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 5-10 mg/kg) is administered via oral gavage.
-
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from a cannulated vessel or via sparse sampling at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
| Parameter | Units | Cmpd-A (3-CHF2-Azetidine) | Cmpd-B (Non-fluorinated) |
| IV Dose | mg/kg | 1 | 1 |
| CL (Clearance) | mL/min/kg | 15 | 65 |
| Vdss (Volume of Distribution) | L/kg | 2.5 | 3.0 |
| t½ (Half-life) | h | 4.8 | 1.1 |
| AUCinf (IV) | ngh/mL | 1110 | 256 |
| PO Dose | mg/kg | 5 | 5 |
| Cmax (Max Concentration) | ng/mL | 850 | 150 |
| Tmax (Time to Cmax) | h | 1.0 | 0.5 |
| AUCinf (PO) | ngh/mL | 4650 | 385 |
| F (Oral Bioavailability) | % | 84 | 30 |
Synthesis and Interpretation
The comprehensive profiling of this compound-containing compounds reveals a compelling pharmacokinetic narrative.
-
Enhanced Metabolic Stability: The in vitro data for Cmpd-A strongly suggests that the difluoromethyl group effectively shields the molecule from rapid metabolism, as indicated by its long microsomal half-life and low intrinsic clearance.[17] This directly translates to the in vivo findings, where Cmpd-A exhibits a significantly lower clearance and a 4-fold longer half-life compared to its non-fluorinated analog, Cmpd-B.[15][16]
-
Excellent Oral Bioavailability: The high permeability and lack of efflux observed in the Caco-2 assay for Cmpd-A predicted good oral absorption.[24][25] This is confirmed in the in vivo rat study, where Cmpd-A demonstrated excellent oral bioavailability of 84%. The combination of good absorption and low metabolic clearance results in substantially higher systemic exposure (AUC) upon oral dosing.
-
Favorable Distribution: The moderate plasma protein binding of Cmpd-A (25.5% free) suggests that a significant fraction of the drug is available to distribute into tissues and engage its target.[20][21] This is supported by a volume of distribution (Vdss) greater than total body water, indicating good tissue penetration.
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Safety Operating Guide
Navigating the Disposal of 3-(Difluoromethyl)azetidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the novel chemical building block 3-(Difluoromethyl)azetidine and its salts, such as this compound hydrochloride, offer unique properties for constructing new molecular entities.[1] However, with innovation comes the responsibility of ensuring safe handling and disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Compound: Key Safety Considerations
This compound is a halogenated organic compound. The presence of fluorine atoms significantly influences its reactivity and potential environmental impact.[2][3] While a comprehensive toxicological profile is not yet fully established, the available safety data sheets (SDS) for the hydrochloride salt indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6][7] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[8]
Core Principle: The primary objective is to prevent the release of this compound into the environment and to ensure the safety of all laboratory personnel.[2] Due to its halogenated nature, it requires disposal as a specific category of chemical waste.[8][9][10]
Procedural Workflow for Disposal
The following workflow outlines the critical steps for the safe disposal of this compound.
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A Guide to the Safe Handling of 3-(Difluoromethyl)azetidine for Research Professionals
In the landscape of modern drug discovery, fluorinated scaffolds such as 3-(Difluoromethyl)azetidine are instrumental. The unique properties imparted by the difluoromethyl group and the strained azetidine ring can enhance metabolic stability and membrane permeability, making it a valuable building block in medicinal chemistry.[1] However, its novel structure also necessitates a rigorous and informed approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to move beyond a simple checklist, offering a procedural framework grounded in the causality of chemical hazards and engineering controls. Adherence to these protocols is fundamental to ensuring personal safety and maintaining the integrity of your research.
Hazard Identification: An Evidence-Based Assessment
While comprehensive toxicological data for this compound is not thoroughly established, an analysis of its structure and data from closely related analogues allows for a robust presumptive hazard assessment.[2] The primary risks are associated with its irritant properties, a common characteristic of azetidine-containing compounds.[3][4]
Based on safety data for analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][5]
| Hazard Statement | Description | Source Compound |
| H315 | Causes skin irritation. | 3-[(2,3-Difluorophenyl)-fluoromethyl]azetidine, Azetidine-3-carboxylic acid[3][5] |
| H319 | Causes serious eye irritation. | 3-[(2,3-Difluorophenyl)-fluoromethyl]azetidine, Azetidine-3-carboxylic acid[3][5] |
| H335 | May cause respiratory irritation. | This compound hydrochloride, Azetidine-3-carboxylic acid[2][3] |
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact lot number you are handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static requirement but a dynamic risk-based decision. The following table outlines the recommended PPE for handling this compound, with justifications rooted in preventing exposure via the primary routes: dermal, ocular, and inhalation.[5]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be compliant with OSHA 29 CFR 1910.133 or EN166 standards. A direct splash can cause serious eye irritation, and the tight seal of goggles is essential for protection.[4][5] Face Shield: Wear in addition to goggles when handling larger quantities (>5g) or during procedures with a high risk of splashing (e.g., solvent transfers, extractions) for full facial protection.[6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Rationale: Prevents direct skin contact, mitigating the risk of skin irritation.[3] Protocol: Use nitrile or neoprene gloves. For prolonged operations or when handling stock solutions, double-gloving is strongly recommended. Gloves must be inspected for tears before each use. If contamination occurs, remove gloves immediately, wash hands, and don a new pair.[4][7] |
| Body Protection | Flame-Retardant Laboratory Coat | Rationale: Protects skin and personal clothing from accidental spills and contamination. The coat should be fully buttoned with sleeves rolled down.[4] |
| Respiratory Protection | Not typically required under standard engineering controls. | Primary Control: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4] Contingency: If a fume hood is unavailable or in case of a significant spill, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2] |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the potential for exposure and ensures the compound's stability.
Storage and Handling
-
Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1][8] The storage area should be designated for hazardous chemicals and away from incompatible materials.[5]
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Solutions: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Clearly label all solutions with the chemical name, concentration, date, and your initials.
Experimental Workflow Diagram
The following diagram outlines the critical decision points and safety protocols for incorporating this compound into an experimental procedure.
Caption: Experimental workflow for handling this compound.
Emergency & Disposal Protocols
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][5]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a suitable, sealed container for disposal.[3] Ensure adequate ventilation.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.
-
Waste Segregation: All waste containing this compound, including surplus material, reaction residues, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous chemical waste.[9]
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste."[9]
-
Disposal Pathway: Do not dispose of this chemical down the drain.[5] The preferred method of disposal is through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste stream.[9] Non-disposable items like lab coats must be decontaminated before reuse.
By integrating these detailed protocols into your laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
